molecular formula C10H16O B046023 Camphor CAS No. 76-22-2

Camphor

Cat. No.: B046023
CAS No.: 76-22-2
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Description

Camphor is a naturally occurring bicyclic monoterpene ketone widely utilized in scientific research for its diverse biological activities and well-characterized mechanism of action. A key research application involves its role as a classic agonist of Transient Receptor Potential (TRP) channels, specifically TRPV3 and TRPM8, making it a valuable pharmacological tool for studying thermosensation, ion channel physiology, and pain pathways. Researchers employ this compound to modulate cellular calcium flux and investigate downstream signaling cascades in neuronal and non-neuronal cell types. Furthermore, its antimicrobial and antifungal properties are extensively studied in microbiology for evaluating efficacy against planktonic and biofilm-embedded pathogens. Additional research applications include its use as a plasticizer in polymer chemistry, a penetration enhancer in topical formulation studies, and a starting material or intermediate in synthetic organic chemistry. This high-purity reagent is presented as a white, crystalline solid with a characteristic aromatic odor, ensuring consistent performance and reliability in controlled laboratory experiments. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Foundational & Exploratory

Introduction: The Significance of Camphor and Its Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Analysis of the Camphor Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, from its molecular underpinnings to the analytical methodologies required for its elucidation and characterization. As a senior application scientist, the following narrative is structured to deliver not just a series of protocols, but a cohesive understanding of the experimental logic, ensuring both scientific rigor and practical applicability.

This compound, a bicyclic monoterpene, has been a compound of interest for centuries, with applications ranging from traditional medicine to chemical manufacturing.[1][2] The biological production of this compound, particularly the synthesis of specific stereoisomers like (+)-camphor and (-)-camphor, is of significant interest for pharmaceutical applications due to the distinct biological activities of each enantiomer.[1][3] Understanding the enzymatic pathway responsible for its creation is paramount for harnessing its potential through metabolic engineering and synthetic biology.[4][5] This guide delves into the core enzymatic steps and the analytical workflows used to investigate this fascinating pathway.

The biosynthesis of this compound is a specialized branch of the broader terpenoid biosynthesis pathway. In plants, the journey begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in plastids.[6][7] These precursors are then condensed to form the C10 compound geranyl pyrophosphate (GPP), the direct substrate for monoterpene biosynthesis.[7][8]

The Core Enzymatic Cascade: From GPP to this compound

The conversion of the linear GPP molecule into the bicyclic structure of this compound is a two-step enzymatic process catalyzed by a terpene synthase and a dehydrogenase.[8][9] This elegant transformation is the heart of this compound biosynthesis.

Step 1: Cyclization of Geranyl Pyrophosphate (GPP) by Bornyl Diphosphate Synthase (BPPS)

The first committed step is the complex cyclization of GPP, catalyzed by bornyl diphosphate synthase (BPPS), also referred to as a bornyl pyrophosphate cyclase.[9][10] This enzyme facilitates a multi-step reaction involving the ionization of GPP to a geranyl cation, followed by an isomerization to a linalyl diphosphate intermediate, and subsequent cyclization to form the bornyl cation.[9][11] This reactive intermediate is then quenched to produce bornyl diphosphate (BPP).[10] The stereochemistry of the final this compound product is largely determined at this stage by the specific BPPS enzyme.[9][11]

Step 2: Hydrolysis and Oxidation to this compound

The bornyl diphosphate intermediate is subsequently hydrolyzed, a step that can be catalyzed by a phosphatase, to release free borneol.[9][12] The final step is the NAD+-dependent oxidation of the hydroxyl group of borneol to the ketone group of this compound, a reaction catalyzed by borneol dehydrogenase (BDH).[9][10][13]

Camphor_Biosynthesis_Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 This compound Biosynthesis IPP_DMAPP IPP / DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS BPP Bornyl Diphosphate (BPP) GPP->BPP Bornyl Diphosphate Synthase (BPPS) Borneol Borneol BPP->Borneol Phosphatase This compound This compound Borneol->this compound Borneol Dehydrogenase (BDH)

Figure 1: The core enzymatic pathway of this compound biosynthesis from GPP.

Methodologies for Pathway Analysis

Elucidating the this compound biosynthesis pathway requires a multi-faceted approach, combining molecular biology, biochemistry, and analytical chemistry. The following sections detail the key experimental workflows.

Gene Discovery and Characterization

The foundation of pathway analysis is the identification of the genes encoding the key enzymes, BPPS and BDH. Transcriptome analysis is a powerful tool for this purpose.

Experimental Protocol: Transcriptome Sequencing (RNA-Seq) for Gene Discovery

  • Tissue Selection: Collect plant tissues known to produce high levels of this compound, such as young leaves of Cinnamomum camphora or tansy (Tanacetum vulgare).[8][9] Use tissues with low this compound content as a control.

  • RNA Extraction: Isolate total RNA from the selected tissues using a high-quality RNA extraction kit, ensuring high purity and integrity (RIN > 8.0).

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

  • Bioinformatic Analysis:

    • Perform de novo assembly of the transcriptome if a reference genome is unavailable.

    • Identify differentially expressed genes (DEGs) between high- and low-camphor-producing tissues.[8][14]

    • Annotate the DEGs using databases like NCBI nr, Swiss-Prot, GO, and KEGG to identify candidate terpene synthase (TPS) and dehydrogenase genes.[14][15] Look for genes annotated as "bornyl diphosphate synthase" or belonging to TPS subfamilies known to produce monoterpenes (e.g., TPS-a, TPS-b).[16]

Functional Enzyme Analysis: From Gene to Function

Once candidate genes are identified, their function must be validated biochemically. This involves expressing the gene in a heterologous host, purifying the recombinant protein, and performing in vitro enzyme assays.

Enzyme_Characterization_Workflow Gene_ID Candidate Gene (e.g., CcTPS1) Cloning Clone into Expression Vector (e.g., pET-28a) Gene_ID->Cloning Expression Heterologous Expression in E. coli (e.g., BL21(DE3)) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Confirmation Functional Confirmation Analysis->Confirmation

Figure 2: Workflow for the functional characterization of biosynthetic enzymes.

Experimental Protocol: Heterologous Expression and Purification of BPPS

Causality:E. coli is often chosen as the expression host due to its rapid growth and well-established genetic tools.[17] However, plant terpene synthases may form inclusion bodies. Truncating the N-terminal plastid transit peptide can improve soluble expression.[17]

  • Cloning: Amplify the open reading frame (ORF) of the candidate BPPS gene from cDNA and clone it into an E. coli expression vector (e.g., pET series with an N-terminal His-tag).

  • Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3) pLysS). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using nickel-NTA affinity chromatography.

Experimental Protocol: In Vitro BPPS Enzyme Assay

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol). The divalent cation Mg²⁺ is a critical cofactor for terpene synthase activity.

  • Incubation: To the buffer, add the purified BPPS enzyme, and initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).

  • Product Extraction: After incubation (e.g., 1-2 hours at 30°C), stop the reaction. To detect borneol, the reaction mixture can be treated with a phosphatase to hydrolyze the bornyl diphosphate product.[9] Extract the monoterpene products by vortexing with an organic solvent like hexane or diethyl ether.[18]

  • Analysis: Analyze the organic phase by GC-MS to identify the products.

Metabolite Profiling: Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like this compound and borneol.[19][20]

Metabolite_Analysis_Workflow Sample Plant Tissue or Enzyme Assay Extract Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Injection GC Injection Extraction->Injection Separation Gas Chromatography (Separation by Boiling Point/Polarity) Injection->Separation Detection Mass Spectrometry (Detection & Fragmentation) Separation->Detection Identification Compound Identification (vs. Library & Standards) Detection->Identification Quantification Quantification (Peak Area vs. Standard Curve) Identification->Quantification

Figure 3: Workflow for GC-MS analysis of monoterpenes.

Experimental Protocol: GC-MS Analysis of Monoterpenes

Causality: The choice of GC column is critical. A non-polar column (like one with a 5% phenyl-methylpolysiloxane stationary phase) is typically used for separating monoterpenes based on their boiling points.[21] The temperature program is optimized to ensure good separation of isomers.[20]

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identification: Identify compounds by comparing their retention times and mass spectra with those of authentic standards (e.g., (+)-borneol, (-)-camphor) and by matching mass spectra against a reference library (e.g., NIST).[18]

    • Quantification: Create a calibration curve using authentic standards of known concentrations to quantify the amount of each compound based on its peak area.[22]

Quantitative Analysis: Enzyme Kinetics

To fully characterize the enzymes, particularly borneol dehydrogenase (BDH), it is essential to determine their kinetic parameters.[23] This data is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.

Experimental Protocol: Kinetic Analysis of Borneol Dehydrogenase (BDH)

  • Assay Principle: The activity of BDH is monitored by measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.[13]

  • Reaction Conditions: The assay is performed in a reaction mixture containing Tris buffer (e.g., 100 mM, pH 8.5), a saturating concentration of the cofactor NAD+, and the purified BDH enzyme.[13]

  • Kinetic Measurements: The reaction is initiated by adding the substrate (borneol). The initial reaction velocity is measured at various substrate concentrations.

  • Data Analysis: The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Table 1: Representative Kinetic Parameters for Borneol Dehydrogenases

Enzyme SourceSubstrateKₘ (mM)k_cat (s⁻¹)k_cat/Kₘ (s⁻¹mM⁻¹)
Pseudomonas sp. TCU-HL1[13](+)-Borneol0.20 ± 0.010.75 ± 0.013.75
Pseudomonas sp. TCU-HL1[13](-)-Borneol0.16 ± 0.010.53 ± 0.013.31
Pseudomonas putida[24](+)-Borneol0.095 ± 0.0040.899.37
Pseudomonas putida[24](-)-Borneol0.115 ± 0.0020.978.43

Note: Data is compiled from published literature and serves as an illustrative example.

Conclusion and Future Directions

The analysis of the this compound biosynthesis pathway is a prime example of modern natural product research, integrating genomics, biochemistry, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for identifying the genetic basis of this compound production, functionally characterizing the key enzymes, and precisely quantifying the resulting metabolites. This knowledge is not merely academic; it forms the bedrock for the metabolic engineering of microorganisms to produce high-value, enantiomerically pure this compound for the pharmaceutical and chemical industries.[4][25] Future research will likely focus on discovering novel BPPS and BDH enzymes with improved catalytic efficiencies and stereoselectivity, as well as elucidating the transcriptional regulatory networks that control the expression of these genes in nature.[14][15]

References

The Therapeutic Potential of Camphor's Progeny: A Technical Guide to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: From Ancient Remedy to Modern Molecular Scaffolding

For centuries, the distinct aroma of camphor, a terpenoid derived from the wood of the this compound tree (Cinnamomum camphora), has been associated with traditional medicine.[1][2] Its historical applications ranged from a topical analgesic and anti-inflammatory agent to a key ingredient in embalming fluids.[1][2] However, the true potential of this chiral, bicyclic molecule extends far beyond its historical uses. In the realm of modern drug discovery, this compound has emerged as a versatile and economically viable chiral starting material for the synthesis of a diverse array of biologically active derivatives.[3][4] Its rigid bicyclic structure provides a unique three-dimensional scaffold that can be strategically functionalized at various positions (C-3, C-5, C-8, C-9, and C-10) to generate novel compounds with a wide spectrum of therapeutic activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties, offering researchers and drug development professionals a comprehensive resource to navigate this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting the Malignant Phenotype

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a driving force in medicinal chemistry. This compound derivatives have emerged as a promising class of compounds that can induce cancer cell death through various mechanisms.[5][6]

A. This compound-Based Pyrimidine Derivatives: Inducers of Apoptosis

A notable example of a potent anticancer this compound derivative is a series of novel this compound-based pyrimidines.[7][8] One particular compound, 3f , has demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MDA-MB-231), multiple myeloma (RPMI-8226), and non-small cell lung cancer (A549), with IC50 values comparable to the established anticancer drug etoposide.[7][8] Importantly, this compound exhibited significantly lower cytotoxicity towards normal human gastric epithelial cells (GES-1), suggesting a favorable therapeutic window.[7][8]

Mechanism of Action: ROS-Mediated Mitochondrial Apoptosis

The anticancer activity of compound 3f is attributed to its ability to induce apoptosis, or programmed cell death, through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[7][8] Mechanistic studies in MDA-MB-231 cells have revealed that treatment with compound 3f leads to:

  • Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle in a dose-dependent manner, preventing cancer cells from progressing to the DNA synthesis (S) phase.[3][7]

  • Increased Intracellular ROS: There is a significant enhancement of cellular ROS levels, which act as signaling molecules to trigger the apoptotic cascade.[7]

  • Mitochondrial Membrane Depolarization: The elevated ROS levels lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7]

  • Modulation of Apoptotic Proteins: This is followed by an upregulation of pro-apoptotic proteins such as Bax and cytochrome C, and a downregulation of the anti-apoptotic protein Bcl-2.[7]

  • Caspase Activation: The release of cytochrome C from the mitochondria activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, ultimately leading to cell death.[7]

Visualization of the Apoptotic Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound_3f This compound-Pyrimidine Derivative (3f) ROS Increased Intracellular ROS Compound_3f->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Bax_up Upregulation of Bax ROS->Bax_up Bcl2_down Downregulation of Bcl-2 ROS->Bcl2_down Mitochondrion Mitochondrion Cytochrome_C Cytochrome C Release MMP_Loss->Cytochrome_C Bax_up->Cytochrome_C Bcl2_down->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a this compound-pyrimidine derivative.

Experimental Protocol: Synthesis of this compound-Based Pyrimidine Derivatives

The synthesis of this compound-based pyrimidine derivatives can be achieved through a multi-step process, as outlined in various studies.[7][9][10][11] The following is a generalized protocol:

  • Synthesis of this compound Hydrazine Carboximidiamide:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add aminoguanidine hydrochloride and a base (e.g., sodium acetate).

    • Reflux the mixture for a specified time.

    • Cool the reaction mixture and isolate the product by filtration.

  • Cyclization to form the Pyrimidine Ring:

    • React the this compound hydrazine carboximidiamide with a suitable dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) or an arylidene malononitrile in the presence of a catalyst (e.g., piperidine).

    • Reflux the mixture in an appropriate solvent (e.g., ethanol or dioxane).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product.

    • Purify the product by recrystallization or column chromatography.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][12][13][14][15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
This compound-based Pyrimidine (3f)MDA-MB-231 (Breast)4.89[7]
RPMI-8226 (Myeloma)6.27[7]
A549 (Lung)7.53[7]
Silver this compound Carboxylate (1)A2780 (Ovarian)11-14[16]
A2780cisR (Ovarian, Cisplatin-resistant)4-7[16]
Heterocyclic this compound Derivative (20)MCF-7 (Breast)0.78[3]
A549 (Lung)1.69[3]
Thiophene this compound Derivative (5)AGS (Gastric)31.8[5]
Benzofuran this compound Derivative (9)PC-3 (Prostate)35.2[5]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound and its derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[17][18][19]

A. Sulfur-Containing this compound Derivatives: Disruptors of Bacterial Integrity

The introduction of sulfur atoms into the this compound scaffold can significantly enhance its antimicrobial properties.[4][12] For instance, rac-thiothis compound and (S, S)-(+)-thiothis compound have shown notable activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[4][12]

Mechanism of Action: Disruption of the Bacterial Cell Wall and Membrane

The primary antimicrobial mechanism of many this compound derivatives involves the disruption of the bacterial cell's physical integrity.[20][21] This can occur through:

  • Cell Wall Damage: The lipophilic nature of these compounds allows them to interact with and disrupt the peptidoglycan layer of the bacterial cell wall.

  • Membrane Permeabilization: They can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components such as nucleic acids and proteins.[21]

  • Inhibition of Biofilm Formation: Some derivatives have also been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate.[4][12][17][18][19]

Visualization of the Antimicrobial Workflow

G cluster_synthesis Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_mechanism Mechanism of Action This compound This compound Sulfur_Derivative Sulfur_Derivative This compound->Sulfur_Derivative Thionation Broth_Microdilution Broth_Microdilution Sulfur_Derivative->Broth_Microdilution MIC Determination Cell_Wall_Disruption Cell_Wall_Disruption Sulfur_Derivative->Cell_Wall_Disruption Interaction MIC_Value MIC_Value Broth_Microdilution->MIC_Value Quantitative Result Membrane_Permeabilization Membrane_Permeabilization Cell_Wall_Disruption->Membrane_Permeabilization Leads to Cell_Death Cell_Death Membrane_Permeabilization->Cell_Death Results in

Caption: Workflow for the synthesis, testing, and mechanism of action of antimicrobial this compound derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][7][22][23][24]

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate using broth as the diluent.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Camphoryl Pyrimidine AmineP. aeruginosa16[4]
E. coli8[4]
MRSA S. aureus8[4]
rac-thiothis compound (1a)S. aureus RF 122128[4]
S. epidermidis 275lp16[4]
(S, S)-(+)-thiothis compound (2a)S. aureus RF 122256[4]
S. epidermidis 275lp128[4]
Silver this compound Imine (1a)E. coli ATCC2592222[6]
P. aeruginosa 47727[6]
S. aureus Newman118[6]

III. Antiviral Activity: Inhibiting Viral Replication

The emergence of new and re-emerging viral infections necessitates the development of novel antiviral agents. This compound derivatives have shown potential as inhibitors of various viruses, including influenza and orthopoxviruses.[2][25][26]

A. This compound Imine Derivatives: Blocking Viral Entry

This compound imine derivatives have been identified as a new class of compounds with potent inhibitory activity against influenza A viruses, including the H1N1 and H5N1 subtypes.[2][25][26] One such compound, camphecene , has been shown to be effective at the early stages of the viral life cycle.[13][16]

Mechanism of Action: Inhibition of Hemagglutinin

The antiviral activity of camphecene is attributed to its ability to inhibit the function of hemagglutinin (HA), a viral surface glycoprotein that is crucial for the attachment and entry of the influenza virus into host cells.[13][16] By binding to or interfering with the function of HA, these this compound derivatives can prevent the virus from infecting host cells.[27]

Visualization of the Antiviral Mechanism

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Inhibition of Viral Entry Virus Influenza Virus HA Hemagglutinin (HA) Virus->HA has Sialic_Acid Sialic Acid Receptor HA->Sialic_Acid Attachment Host_Cell Host Cell Host_Cell->Sialic_Acid has Camphor_Imine This compound Imine Derivative HA_Binding Binds to HA Camphor_Imine->HA_Binding Inhibition Inhibition of Viral Attachment and Entry HA_Binding->Inhibition

Caption: Inhibition of influenza virus entry by a this compound imine derivative through targeting hemagglutinin.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][4][8][28][29]

  • Cell Culture and Virus Inoculation:

    • Grow a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 24-well plates.

    • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment and Overlay:

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add an overlay medium (e.g., agarose or methylcellulose) containing various concentrations of the this compound derivative.

    • Include a virus control (no compound) and a cell control (no virus).

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value.

Quantitative Data: Antiviral Activity of this compound Derivatives

Compound ClassVirusEC50 (µM)Reference
This compound Imine (Camphecene)Influenza A (H1N1)1.5[13]
Influenza A (H3N2)2.7[13]
Influenza B6.7[13]
This compound-based Thiazole (4b)Vaccinia Virus2.4[30]
This compound-based Thiazole (4c)Vaccinia Virus3.7[30]
This compound-based Thiazole (4e)Vaccinia Virus3.1[30]
This compound-based Iminothiazolidinone (4b)Marburg Virus10.1[15]
This compound-based Iminothiazolidinone (5d)Marburg Virus12.3[15]

IV. Conclusion and Future Perspectives

The journey of this compound from a traditional remedy to a versatile chiral building block in modern drug discovery highlights the immense potential of natural products in medicinal chemistry. The diverse biological activities of this compound derivatives, including their potent anticancer, antimicrobial, and antiviral properties, underscore the value of this scaffold for the development of novel therapeutic agents. The ability to strategically modify the this compound backbone allows for the fine-tuning of pharmacological properties, offering a pathway to create derivatives with enhanced efficacy and selectivity.

The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research in this exciting field. Future investigations should focus on:

  • Expanding the Chemical Diversity: The synthesis and screening of a wider range of this compound derivatives with novel functional groups and heterocyclic moieties will be crucial for identifying new lead compounds.

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Exploring Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly for complex diseases like cancer and multidrug-resistant infections.

The continued exploration of this compound's chemical space holds the promise of yielding the next generation of innovative medicines to address pressing global health challenges.

V. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing this compound. RSC Advances, 15(1), 13199-13213. --INVALID-LINK--

  • Grabarczyk, M., Maczka, W., Wisniewska, P., Szumny, A., & Winska, K. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International Journal of Molecular Sciences, 25(19), 10839. --INVALID-LINK--

  • Grabarczyk, M., Maczka, W., Wisniewska, P., Szumny, A., & Winska, K. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International journal of molecular sciences, 25(19), 10839. --INVALID-LINK--

  • Reyes-Mayor, D., et al. (2025). In vitro and in silico analysis of anticancer and antioxidant potential of this compound derivatives. Scientific Reports, 15(1), 1-15. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. BenchChem. --INVALID-LINK--

  • Yarovaya, O. I., et al. (2015). Synthesis and antiviral activity of this compound-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 848–851. --INVALID-LINK--

  • Zhang, Y., et al. (2019). Novel this compound-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. RSC Advances, 9(51), 29711-29720. --INVALID-LINK--

  • Zarubaev, V. V., et al. (2015). Broad range of inhibiting action of novel this compound-based compound with anti-hemagglutinin activity against influenza viruses in vitro and in vivo. Antiviral research, 120, 138–146. --INVALID-LINK--

  • Cardoso, J. M. S., et al. (2019). Key Parameters on the Antibacterial Activity of Silver this compound Complexes. Antibiotics, 8(4), 1-15. --INVALID-LINK--

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from --INVALID-LINK--

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. --INVALID-LINK--

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Yarovaya, O. I., et al. (2022). Synthesis and Antiviral Properties of this compound-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles. Molecules, 27(15), 4782. --INVALID-LINK--

  • Zhang, Y., et al. (2019). Novel this compound-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. RSC Advances, 9(51), 29711-29720. --INVALID-LINK--

  • The Journey of D-Camphor: From Nature's Pharmacy to Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Hassan, E. A., et al. (2022). An Efficient Protocol for the Synthesis of new this compound Pyrimidine and this compound Thiazole Derivatives using Conventional and Microwave Irradiation Techniques and In vitro Evaluation as Potential Antimicrobial Agents. Current Organic Synthesis, 19(4), 415-427. --INVALID-LINK--

  • Hassan, E. A., et al. (2022). An efficient protocol for the synthesis of new this compound pyrimidine and this compound thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. Current organic synthesis. --INVALID-LINK--

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. --INVALID-LINK--

  • Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02621-23. --INVALID-LINK--

  • Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2016). This compound and its derivatives. Unusual transformations and biological activity. Russian Journal of Organic Chemistry, 52(4), 459-488. --INVALID-LINK--

  • Hassan, E. A., et al. (2022). An efficient protocol for the synthesis of new this compound pyrimidine and this compound thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. Current organic synthesis. --INVALID-LINK--

  • Sokolova, A. S., et al. (2016). This compound-based symmetric diimines as inhibitors of influenza virus reproduction. Bioorganic & medicinal chemistry letters, 26(1), 263–266. --INVALID-LINK--

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 40(5), 1256–1260. --INVALID-LINK--

  • Zarubaev, V. V., et al. (2015). Broad range of inhibiting action of novel this compound-based compound with anti-hemagglutinin activity against influenza viruses in vitro and in vivo. Antiviral Research, 120, 138-146. --INVALID-LINK--

  • Sokolova, A. S., et al. (2015). Discovery of a new class of antiviral compounds: this compound imine derivatives. European journal of medicinal chemistry, 105, 263–273. --INVALID-LINK--

  • Sokolova, A. S., et al. (2015). Discovery of a new class of antiviral compounds: this compound imine derivatives. European journal of medicinal chemistry, 105, 263-273. --INVALID-LINK--

  • Al-Hassan, A. A., et al. (2023). In-silico molecular modelling studies of some this compound imine based compounds as anti-influenza A (H1N1) pdm09 virus agents. Journal of biomolecular structure & dynamics, 41(11), 4785–4803. --INVALID-LINK--

  • Grabarczyk, M., et al. (2024). Impact of this compound derivatives (1a and 2a) on bacterial biofilm formation. ResearchGate. --INVALID-LINK--

  • Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. International Journal of Molecular Sciences, 25(19), 10839. --INVALID-LINK--

  • Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. ResearchGate. --INVALID-LINK--

  • Grabarczyk, M., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur this compound Derivatives. PubMed. --INVALID-LINK--

  • Li, Y., et al. (2023). The Antibacterial and Anti-Inflammatory Potential of Cinnamomum camphora chvar. Borneol Essential Oil In Vitro. Molecules, 28(14), 5431. --INVALID-LINK--

  • Grabarczyk, M., et al. (2024). Impact of this compound derivatives 1a and 2a on bacterial biofilm formation. ResearchGate. --INVALID-LINK--

  • Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2016). This compound and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry, 52(4), 459-488. --INVALID-LINK--

  • This compound-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. (n.d.). Retrieved from --INVALID-LINK--

  • Schematic overview of NF-kB signaling pathways. (n.d.). ResearchGate. --INVALID-LINK--

  • Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028. --INVALID-LINK--

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2022). MDPI. --INVALID-LINK--

  • NF-κB Signaling. (n.d.). Cell Signaling Technology. --INVALID-LINK--

References

The Two Faces of Camphor: A Technical Guide to Its Enantiomers and Their Distinct Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Camphor

This compound, a bicyclic monoterpene with a rich history in traditional and modern medicine, presents a classic example of stereoisomerism, existing as two non-superimposable mirror-image forms: (+)-camphor and (-)-camphor.[1] This guide delves into the distinct physicochemical properties, synthesis, and biological activities of these enantiomers, providing a comprehensive resource for scientific and pharmaceutical applications. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile, a critical consideration in drug development. While racemic this compound is widely used, understanding the unique characteristics of each enantiomer is paramount for developing more targeted and effective therapeutic agents.[2]

Physicochemical Properties: A Tale of Two Molecules

While enantiomers share many physical properties in a non-chiral environment, they can be distinguished by their interaction with plane-polarized light and their behavior in chiral environments.

Property(+)-Camphor(-)-CamphorRacemic this compound
Melting Point ~179 °C[3]177-179 °C[4]175-177 °C[5]
Boiling Point ~204 °C[5]~204 °C[4]~204 °C[5]
Specific Rotation ([α]D) +44.3° (in ethanol)[6]-44.8° (in ethanol)[4]0°[5]
Solubility in Water 1.2 g/L (25 °C)[3]Slightly soluble[4]1.2 g/L (25 °C)[5]
Appearance White crystalline solid[3]Colorless or white crystals[4]White, flammable granules, crystals or waxy semi-solid[5]

Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure this compound

The industrial synthesis of this compound typically starts from α-pinene, a major constituent of turpentine, and often results in a racemic mixture.[3][7] Obtaining enantiomerically pure this compound is crucial for studying its stereospecific effects and for applications where a specific enantiomer is desired.

Stereoselective Synthesis

While the synthesis of racemic this compound is well-established, stereoselective synthesis aims to produce a single enantiomer. One approach involves the kinetic resolution of an intermediate in the racemic synthesis pathway. For instance, the enantioselective hydrolysis of racemic isobornyl esters, precursors to this compound, can be achieved using specific enzymes like esterases from Burkholderia gladioli (EstB) and Rhodococcus rhodochrous (EstC).[2] This method allows for the separation of the two enantiomers of isoborneol, which can then be oxidized to the corresponding this compound enantiomers.

Diagram: Stereoselective Synthesis of (-)-Camphor via Enzymatic Kinetic Resolution

G rac_pinene Racemic α-Pinene rac_isobornyl_ester Racemic Isobornyl Ester rac_pinene->rac_isobornyl_ester Several Steps esterase Esterase B or C rac_isobornyl_ester->esterase s_isoborneol (+)-Isoborneol esterase->s_isoborneol Enantioselective hydrolysis r_isobornyl_ester (-)-Isobornyl Ester esterase->r_isobornyl_ester Unaltered oxidation1 Oxidation s_isoborneol->oxidation1 hydrolysis Hydrolysis r_isobornyl_ester->hydrolysis r_isoborneol (-)-Isoborneol hydrolysis->r_isoborneol oxidation2 Oxidation r_isoborneol->oxidation2 s_this compound (+)-Camphor oxidation1->s_this compound r_this compound (-)-Camphor oxidation2->r_this compound

Caption: Enzymatic kinetic resolution of racemic isobornyl ester.

Chiral Resolution of Racemic this compound

A common and scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For basic compounds, chiral acids like (-)-camphoric acid or (+)-camphor-10-sulfonic acid are effective.[2][8] The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the separated diastereomer.

Experimental Protocol: Chiral Resolution of a Racemic Amine using (-)-Camphoric Acid

This protocol provides a general framework for the chiral resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Materials:

  • Racemic amine

  • (-)-Camphoric acid

  • Methanol (or other suitable solvent)

  • Diethyl ether (or other suitable extraction solvent)

  • 2 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve an equimolar amount of (-)-camphoric acid in the same solvent, warming gently if necessary.

    • Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may be necessary.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether).

    • Add a base (e.g., 2 M NaOH) dropwise with stirring until the solution is basic, neutralizing the camphoric acid and liberating the free amine.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Enantiomer:

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.[2]

Differential Pharmacology and Toxicology: The Biological Significance of Chirality

The pharmacological and toxicological effects of this compound are primarily attributed to its interaction with various ion channels, particularly the Transient Receptor Potential (TRP) channels.[9] Emerging evidence suggests that the enantiomers of this compound can exhibit different biological activities.

Interaction with TRP Channels

Both (+)- and (-)-camphor have been shown to activate the TRPV1 channel, which is involved in the sensation of heat and pain. However, the effect of (-)-camphor appears to be weaker, potentially due to a more rapid desensitization of the channel (tachyphylaxis).[10] this compound is also known to activate TRPV3 and inhibit TRPA1, contributing to its complex sensory effects.[11] The stereospecificity of these interactions is an active area of research.

Diagram: this compound's Interaction with TRP Channels

G cluster_0 This compound Enantiomers cluster_1 TRP Channels camphor_plus (+)-Camphor TRPV1 TRPV1 camphor_plus->TRPV1 Activates TRPV3 TRPV3 camphor_plus->TRPV3 Activates TRPA1 TRPA1 camphor_plus->TRPA1 Inhibits camphor_minus (-)-Camphor camphor_minus->TRPV1 Activates (weaker) camphor_minus->TRPV3 Activates camphor_minus->TRPA1 Inhibits

Caption: Differential effects of this compound enantiomers on TRP channels.

Antimicrobial Activity

Studies have indicated that the enantiomers of this compound can have different antimicrobial potencies. For instance, the sulfur derivative of (+)-camphor showed significantly weaker antimicrobial activity against several strains of Gram-positive bacteria compared to the derivative of racemic this compound.[5] This suggests that the stereochemistry of the this compound molecule plays a crucial role in its interaction with bacterial targets.

Toxicology

This compound is known to be toxic, particularly when ingested, with the central nervous system being a primary target.[12][13] Symptoms of this compound toxicity can include seizures, confusion, and gastrointestinal irritation.[13] The lethal oral dose in children is estimated to be between 0.5 and 1 gram.[14] While comprehensive comparative toxicological data for the individual enantiomers is limited, one study noted that the natural form ((+)-camphor) was non-toxic in mice at a dose that induced toxicity with the synthetic (racemic) form.[15] Developmental toxicity studies with D-camphor ((+)-camphor) in rats and rabbits did not show teratogenicity at the tested doses.[12]

Toxicological Data for this compound:

SpeciesRouteDoseEffect
MouseOral1310 mg/kgLD50[12]
Human (child)Oral0.5 - 1 gLethal Dose[14]
Human (adult)Oral~2 gToxic Effects[13]

Analytical Methodologies: Separating the Enantiomers

The analysis and separation of this compound enantiomers are essential for quality control and for studying their individual properties. Chiral chromatography is the primary technique employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like this compound. Various chiral stationary phases (CSPs) based on cyclodextrin derivatives are effective for separating (+)- and (-)-camphor. For example, heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin has been successfully used as a CSP.[10] The choice of CSP can influence the elution order of the enantiomers.

Typical Chiral GC Parameters for this compound Enantiomer Separation:

ParameterValue
Column Fused-silica capillary column (25 m x 0.25 mm ID)
Stationary Phase Heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin (0.25 µm film thickness)
Oven Temperature Program 60 °C (10 min) to 120 °C at 3 °C/min, then to 230 °C at 4 °C/min
Injector Temperature 200 °C
Detector (FID) Temperature 220 °C
Carrier Gas Hydrogen
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of this compound enantiomers, often with the addition of a chiral selector to the mobile phase. For instance, α-cyclodextrin has been shown to be an effective chiral selector for (+)- and (-)-camphor in reversed-phase HPLC.[16]

Conclusion

The enantiomers of this compound, while chemically similar, exhibit distinct properties that are of significant interest to researchers, scientists, and drug development professionals. Their differences in optical activity, biological interactions, and toxicological profiles underscore the importance of stereochemistry in the life sciences. The ability to synthesize, separate, and analyze enantiomerically pure this compound is crucial for advancing our understanding of its mechanisms of action and for developing safer and more effective therapeutic applications. Further research into the stereospecific pharmacology and toxicology of this compound enantiomers will undoubtedly unveil new opportunities for their use in medicine and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (C₁₀H₁₆O) is a bicyclic monoterpenoid ketone renowned for its distinctive, penetrating aroma.[1] Historically sourced from the wood of the this compound laurel tree (Cinnamomum camphora), it can now be synthesized from turpentine oil.[1] Its unique structural and chemical characteristics have cemented its importance in a variety of fields, from pharmaceuticals and cosmetics to its use as a plasticizer for cellulose nitrate and an insect repellent.[1][2] This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering the technical detail and field-proven insights necessary for research and development applications.

PART 1: Molecular Structure and Stereochemistry

This compound's rigid, bridged bicyclic structure, based on a bornane framework with a ketone group at the second carbon, is fundamental to its unique properties.[1] The IUPAC name for this compound is 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.[3] This strained structure gives it a distinct three-dimensional shape.[1]

Stereoisomerism

This compound possesses two chiral centers, leading to the existence of two enantiomers: (+)-camphor (the naturally occurring (R)-form) and (-)-camphor (the (S)-form).[4][5] These enantiomers are non-superimposable mirror images of each other.[6] While they share identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ significantly, a critical consideration in drug development.[7] The racemic mixture of these two forms is also available.[8]

G cluster_R (+)-Camphor (1R,4R) cluster_S (-)-Camphor (1S,4S) node_R node_R node_S node_S node_R->node_S Enantiomers

Caption: Enantiomers of this compound.

PART 2: Physical Properties

This compound is a white or transparent, waxy crystalline solid at room temperature.[1][9] It is known for its strong, mothball-like odor.[8][10] A key physical characteristic is its ability to sublime, transitioning directly from a solid to a gaseous state at room temperature.[1]

Quantitative Physical Data

A summary of this compound's key physical properties is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O[1][11]
Molecular Weight 152.23 g/mol [12][13]
Melting Point 175-179 °C (345-354 °F)[1][12][13]
Boiling Point 204-209 °C (399-408 °F)[3][12][13]
Density ~0.99 g/cm³ at 25 °C[10][12]
Vapor Pressure 0.2 mmHg at 25 °C; 4 mmHg at 70 °C[12][13][14]
Flash Point 66 °C (150 °F) (Closed Cup)[10][12]
Autoignition Temp. 466 °C (870 °F)[13]
Explosive Limits 0.6% (LEL), 3.5% (UEL)[12]
CAS Number 76-22-2 (racemic)[13][14][15]
Solubility Profile

This compound's solubility is a critical factor in its formulation for various applications. It is poorly soluble in water but readily dissolves in many organic solvents.[1][9]

SolventSolubilitySource(s)
Water ~1.2-1.6 g/L at 25 °C[4][5][10]
Ethanol ~1000 g/L[10][14]
Chloroform ~2000 g/L (1 g in 0.5 mL)[10][14]
Ether ~1000 g/L (1 g in 1 mL)[10]
Acetone Soluble[9][15]
Carbon Disulfide Freely Soluble[10][16]
Oils (Fixed & Volatile) Freely Soluble[10]

PART 3: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its ketone functional group and the unique stereochemistry of its bicyclic system.

Key Chemical Reactions

This compound participates in a range of typical organic reactions, including oxidation, reduction, and bromination.[5][9]

1. Reduction of this compound

The reduction of the carbonyl group in this compound is a stereoselective reaction, yielding a mixture of the diastereomeric alcohols, isoborneol and borneol.[17][18] The use of reducing agents like sodium borohydride (NaBH₄) is common.[17][18] The steric hindrance caused by the gem-dimethyl groups on the one-carbon bridge influences the direction of hydride attack.[17][19]

  • Endo attack of the hydride ion leads to the formation of the exo alcohol, isoborneol , which is typically the major product.[17][19]

  • Exo attack of the hydride ion results in the endo alcohol, borneol .[17]

The ratio of these products can be determined using techniques like gas chromatography (GC).[18]

G This compound This compound (Ketone) Products Isoborneol (major) + Borneol (minor) This compound->Products NaBH₄, CH₃OH

Caption: Reduction of this compound to Isoborneol and Borneol.

2. Oxidation of this compound

Oxidation of this compound can lead to the formation of dicarboxylic acids.[3] For instance, strong oxidizing agents can cleave the ring to produce camphoric acid.[3] Conversely, the oxidation of the secondary alcohol in borneol or isoborneol is a common synthetic route to produce this compound.[20][21] Reagents like sodium hypochlorite (bleach) or Jones reagent (CrO₃/H⁺) are effective for this transformation.[20][22]

G Borneol Borneol (Secondary Alcohol) This compound This compound (Ketone) Borneol->this compound Jones Reagent (Oxidation)

Caption: Oxidation of Borneol to this compound.

3. Bromination

This compound can undergo bromination, for example, in the presence of sulfuric acid, to yield products like (+)-9-bromothis compound and (-)-9-bromothis compound.[3]

PART 4: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption peak corresponding to the carbonyl (C=O) stretch of the ketone group, typically found around 1740 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of alcohol impurities like borneol or isoborneol.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound molecule. Due to the complex, rigid structure, the ¹H NMR spectrum shows several overlapping multiplets in the aliphatic region, along with distinct singlets for the three methyl groups.[25][26]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 152, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.[27]

PART 5: Experimental Protocols

Protocol 1: Reduction of this compound to Isoborneol and Borneol

This protocol outlines a standard laboratory procedure for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice-cold water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Conical vial or round-bottom flask, magnetic stirrer, air condenser, filtration apparatus

Procedure:

  • Dissolution: Dissolve a known quantity of this compound (e.g., 100 mg) in methanol (e.g., 1 mL) in a conical vial equipped with a spin vane.[17]

  • Addition of Reducing Agent: While stirring, add sodium borohydride (e.g., 100 mg) to the this compound solution in small portions over approximately 5 minutes.[17][28]

  • Reflux: Attach an air condenser and gently heat the mixture to reflux for 5-30 minutes.[17][18]

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add ice-cold water (e.g., 3.5 mL) to quench the reaction and precipitate the product.[17][19]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and allow it to dry on the filter.[17]

  • Purification (Optional): The crude product can be further purified by recrystallization or by dissolving it in an organic solvent like dichloromethane, drying the solution over anhydrous sodium sulfate, filtering, and evaporating the solvent.[17][28]

  • Analysis: Characterize the product mixture using melting point, IR spectroscopy, and GC-MS to determine the ratio of isoborneol to borneol.[18][23]

G cluster_workflow Workflow: Reduction of this compound A 1. Dissolve this compound in Methanol B 2. Add NaBH₄ in Portions A->B C 3. Gentle Reflux B->C D 4. Quench with Ice Water C->D E 5. Isolate Product via Vacuum Filtration D->E F 6. Purify & Analyze (GC, IR, MP) E->F

Caption: Experimental Workflow for this compound Reduction.

PART 6: Applications in Drug Development and Research

The unique properties of this compound and its derivatives make them valuable in several areas of research and drug development.

  • Chiral Auxiliary: The inherent chirality of this compound makes it a useful starting material or chiral auxiliary in asymmetric synthesis.[5]

  • Topical Formulations: this compound is a common active ingredient in topical analgesics, where it stimulates nerve endings sensitive to hot and cold, producing a sensation that can relieve minor pain and itching.[1]

  • Derivatives with Biological Activity: Chemical modification of the this compound scaffold has led to the development of derivatives with a range of biological activities, including potential anticancer, antioxidant, and anthelmintic properties.[29][30][31][32]

PART 7: Safety and Handling

This compound is a flammable solid and can be an irritant to the skin, eyes, and respiratory system.[33][34]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[33][35] Avoid creating dust. Keep away from heat, sparks, and open flames.[33][36]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[33] It should be stored away from incompatible materials such as strong oxidizing and reducing agents.[15][33]

  • Toxicity: this compound can be toxic if ingested in large quantities, with symptoms including nausea, vomiting, seizures, and confusion.[2][9] Products containing this compound should be kept out of reach of children.[9]

Conclusion

This compound's well-defined physical properties and versatile chemical reactivity, rooted in its unique bicyclic ketone structure, continue to make it a compound of significant interest. For researchers and drug development professionals, a thorough understanding of its stereochemistry, solubility, and reaction pathways is essential for leveraging its potential in synthesis, formulation, and the development of novel therapeutic agents. Adherence to proper safety protocols is paramount when handling this flammable and potentially toxic compound.

References

The Multifaceted Role of Camphor in Traditional Medicine: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For centuries, camphor, a bicyclic monoterpene ketone, has been a cornerstone of traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine. Its characteristic penetrating aroma and diverse therapeutic applications have made it a household remedy for a range of ailments. This technical guide provides an in-depth exploration of this compound's journey from a traditional remedy to a molecule of significant interest in modern pharmacology. We will dissect its chemical properties, biosynthetic pathways, and multifaceted mechanisms of action, with a particular focus on its interaction with transient receptor potential (TRP) channels. Furthermore, this guide will present detailed experimental protocols to assess its well-established analgesic and antimicrobial activities, alongside a comprehensive review of its pharmacokinetic and toxicological profiles. This document aims to bridge the gap between ancient wisdom and contemporary scientific validation, offering a valuable resource for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this remarkable natural compound.

Introduction: A Legacy of Healing

This compound, derived from the wood of the this compound laurel (Cinnamomum camphora), has a rich history of medicinal use across various cultures.[1][2] In Traditional Chinese Medicine (TCM), it is known as "Zhang Nao" and is valued for its pungent, hot, and slightly toxic properties.[3] It is traditionally used to open the sensory orifices, expel phlegm, and invigorate blood circulation, often applied topically for pain, inflammation, and respiratory congestion.[3][4][5] Similarly, in Ayurveda, the ancient Indian system of medicine, this compound, or "Karpura," is recognized for its cooling yet stimulating properties.[6][7] It is primarily used to balance the Kapha and Vata doshas and is indicated for respiratory issues, digestive stimulation, and pain relief.[6][7]

The enduring legacy of this compound in these traditional systems has spurred modern scientific inquiry into its pharmacological properties. This guide will delve into the scientific underpinnings of its traditional applications, providing a technical framework for its continued investigation and potential integration into modern therapeutic strategies.

Physicochemical Properties and Biosynthesis

This compound is a waxy, white or transparent solid with a strong, aromatic odor.[8][9][10] Chemically, it is a terpenoid with the formula C₁₀H₁₆O.[9] The molecule exists as two enantiomers, (+)-camphor and (-)-camphor, with the (+)-camphor being more abundant in nature.[8][11]

Biosynthesis of this compound

The biosynthesis of this compound in Cinnamomum camphora is a complex process involving the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the formation of monoterpenes.[12] This pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The key steps and enzymes involved are outlined below:

  • Isoprenoid Precursor Synthesis: The MEP pathway, located in the plastids, synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

  • Geranyl Diphosphate (GPP) Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the direct precursor for monoterpenes.

  • Cyclization and Modification: GPP is then cyclized by specific terpene synthases (TPS) to form bornyl diphosphate. Subsequent enzymatic reactions, including hydrolysis and oxidation, lead to the formation of this compound. Transcriptome analysis of C. camphora has identified numerous candidate genes encoding these key enzymes.[1][3][8][13]

Camphor_Biosynthesis Pyruvate_GAP Pyruvate + G3P MEP_pathway MEP Pathway (DXS, DXR, etc.) Pyruvate_GAP->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP GPPS GPPS IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP TPS Terpene Synthase GPP->TPS Bornyl_PP Bornyl Diphosphate TPS->Bornyl_PP Enzymatic_steps Hydrolysis & Oxidation Bornyl_PP->Enzymatic_steps This compound This compound Enzymatic_steps->this compound TRP_Channel_Modulation This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates & Desensitizes TRPV3 TRPV3 This compound->TRPV3 Activates TRPA1 TRPA1 This compound->TRPA1 Inhibits Analgesia Analgesia TRPV1->Analgesia Warmth Warm Sensation TRPV3->Warmth Inhibition_Pain Inhibition of Noxious Stimuli TRPA1->Inhibition_Pain Inhibition_Pain->Analgesia Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound Oil in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacteria Serial_Dilution->Inoculate Incubate_Plate Incubate at 37°C for 18-24h Inoculate->Incubate_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate_Plate->Determine_MIC Subculture Subculture from clear wells onto MHA plates Determine_MIC->Subculture Incubate_Agar Incubate at 37°C for 24h Subculture->Incubate_Agar Determine_MBC Determine MBC (≥99.9% killing) Incubate_Agar->Determine_MBC End End Determine_MBC->End

References

A Technical Guide to the Chiral Properties of Camphor: From Fundamental Principles to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth exploration of the chiral properties of camphor, a cornerstone molecule in the field of stereochemistry. We will dissect its unique stereostructure, delve into the principles and methodologies of its chiroptical analysis, and elucidate its critical role as a chiral auxiliary in modern asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the stereochemical attributes of this compound in their work. We will bridge theoretical concepts with practical, field-proven insights, detailing the causality behind experimental choices and providing validated protocols for key applications.

The Stereochemical Architecture of this compound

This compound, a bicyclic monoterpene, possesses a rigid and sterically demanding structure that is fundamental to its utility in stereochemistry. While its chemical formula (C₁₀H₁₆O) is simple, its three-dimensional arrangement is complex. The molecule has two chiral centers at the C1 and C4 bridgehead carbons. However, due to the constraints of its bridged-ring system, only one pair of enantiomers exists: the naturally occurring (1R,4R)-(+)-camphor and its synthetic mirror image, (1S,4S)-(-)-camphor.[]

This inherent chirality, locked in a conformationally rigid scaffold, makes this compound an ideal and readily available starting material for a wide range of stereoselective transformations.[2][3][4] Natural this compound is the dextrorotatory (+)-enantiomer, obtained from the wood of the this compound laurel tree (Cinnamomum camphora).[5][6]

G Fig. 3: General Principle of a this compound-Based Chiral Auxiliary cluster_main A Prochiral Substrate (e.g., Acyl Chloride) C Covalent Attachment A->C B This compound Auxiliary (Chiral Alcohol/Amine) B->C D Chiral Adduct (this compound blocks one face) C->D E Stereoselective Reaction (Reagent attacks unhindered face) D->E F Diastereomerically Enriched Product E->F G Auxiliary Cleavage (e.g., Hydrolysis) F->G H Enantiopure Product G->H I Recovered Auxiliary G->I

References

From Ancient Remedy to Architect of Chirality: A Technical History of Camphor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For centuries, camphor, a crystalline terpenoid from the wood of the Cinnamomum camphora tree, has been a substance of intrigue, used in everything from traditional medicine to religious rites.[1][2][3] However, its most profound legacy lies within the realm of chemical synthesis. This in-depth guide charts the remarkable journey of this compound from a prized natural product of enigmatic structure to a cornerstone of modern organic chemistry. We will explore the intellectual battles to determine its complex bicyclic framework, the landmark achievement of its first total synthesis, and its evolution into an indispensable tool for controlling stereochemistry in the development of complex molecules and pharmaceuticals. This paper is intended for researchers and drug development professionals, providing not only a historical narrative but also field-proven insights into the causality behind this compound's enduring utility in the synthetic sciences.

The Structural Enigma: Unraveling the Bicyclic Framework

The story of this compound in synthesis begins with the fundamental question: what is it? By the 19th century, chemists knew its molecular formula (C₁₀H₁₆O) and that it was a saturated, bicyclic ketone.[4][5] The key to its structure lay in its degradation products. Early experiments showed that strong oxidation with nitric acid cleaved the ketone-containing ring to yield camphoric acid, a dicarboxylic acid.[1][6][7]

While this provided crucial clues, the intricate bridged structure of this compound defied easy explanation, leading to the proposal of over thirty incorrect structures by various eminent chemists of the era.[8] The puzzle was finally and definitively solved in 1893 by the German chemist Julius Bredt.[9][10] By meticulously studying the structures of this compound's oxidation products, Bredt proposed the correct 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one structure, a monumental achievement that was foundational to the field of stereochemistry.[8][9] His work also led to the formulation of Bredt's Rule , which posits that a double bond cannot be placed at the bridgehead of a bridged ring system, a concept born directly from the structural constraints of the this compound framework.[9]

The Dawn of an Industry: The First Total Synthesis

For centuries, the world's supply of this compound was dependent on natural sources, primarily from trees in Taiwan and Japan, a supply chain that was eventually monopolized.[1] The burgeoning chemical industry of the late 19th and early 20th centuries, particularly for the production of celluloid and smokeless gunpowder, created immense demand, driving the price of natural this compound sky-high.[1][11][12] This economic pressure spurred the race for a laboratory synthesis.

The breakthrough came in 1903 from Finnish chemist Gustaf Komppa. His work represented the first-ever commercialized total synthesis of a natural product, a landmark in the history of chemistry.[13][14][15] Komppa's strategy was elegant and robust, starting from relatively simple materials to construct the complex bicyclic core. Shortly after Komppa's publication, British chemist William Perkin Jr. reported another successful synthesis.[1]

Komppa's achievement was not merely academic; he began industrial production in Finland in 1907, effectively breaking the Japanese monopoly and making this compound an accessible, affordable industrial chemical.[1][13][14]

Experimental Protocol: Komppa's Synthesis of Camphoric Acid (1903)

The following protocol outlines the key steps that led to Komppa's synthesis of camphoric acid, the direct precursor to this compound.

  • Claisen Condensation: Diethyl oxalate is condensed with 3,3-dimethylpentanoic acid. This reaction forms the initial carbon framework, yielding diketocamphoric acid.[1][6]

  • Methylation: The resulting diketocamphoric acid is treated with methyl iodide to install one of the crucial methyl groups of the this compound skeleton.[1][6]

  • Reduction: A multi-step reduction procedure is then employed to reduce the keto groups and cyclize the molecule, ultimately yielding camphoric acid.[1]

  • Conversion to this compound: While not part of the initial camphoric acid synthesis, it was known that camphoric acid could be converted to this compound through established methods, such as those published by Haller and Blanc, completing the total synthesis.[1]

Komppa_Synthesis A Diethyl Oxalate + 3,3-Dimethylpentanoic Acid B Diketocamphoric Acid A->B  Claisen  Condensation C Methylated Intermediate B->C  Methylation  (CH3I) D Camphoric Acid C->D  Reduction  & Cyclization E (+)-Camphor D->E  Haller & Blanc  Procedure

Caption: Key stages of Gustaf Komppa's landmark 1903 synthesis of this compound.

The Modern Industrial Powerhouse: Synthesis from Turpentine

While Komppa's synthesis was revolutionary, modern industrial production relies on a more economically viable route starting from α-pinene, a major constituent of turpentine oil distilled from pine trees.[1][6][11] This process, refined throughout the 20th century, efficiently converts the readily available monoterpene into racemic this compound.

The core of this synthesis involves a series of carefully controlled rearrangements and functional group manipulations. The rigid bicyclic structure of the intermediates proved to be an ideal system for studying and harnessing complex carbocation rearrangements, most notably the Wagner-Meerwein rearrangement, which is central to the process.[6][11]

Industrial_Synthesis cluster_0 Industrial this compound Synthesis A α-Pinene (from Turpentine) B Camphene A->B  Acid-Catalyzed  Rearrangement C Isobornyl Acetate B->C  Esterification  (Acetic Acid) D Isoborneol C->D  Hydrolysis E Racemic this compound D->E  Oxidation Asymmetric_Synthesis cluster_this compound This compound Scaffold cluster_derivatives Chiral Tools cluster_application Application cluster_product Outcome This compound (+)-Camphor (Chiral Pool) auxiliary Chiral Auxiliary (e.g., Camphorsultam) This compound->auxiliary Derivatization ligand Chiral Ligand This compound->ligand organocatalyst Organocatalyst This compound->organocatalyst reaction Asymmetric Reaction (e.g., Alkylation, Diels-Alder) auxiliary->reaction Substrate Control ligand->reaction Metal Catalysis organocatalyst->reaction Catalysis product Enantiomerically Enriched Product reaction->product

References

Harnessing the Bicyclic Scaffold: A Guide to the In Vitro Antioxidant Activity of Camphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Imperative for Camphor-Based Antioxidants

The Chemical Virtuosity of the this compound Scaffold

This compound, a bicyclic monoterpenoid, is a privileged scaffold in medicinal chemistry.[1] Its rigid, chiral structure, derived readily from natural sources like Cinnamomum camphora, provides a three-dimensional framework that is ripe for synthetic modification.[1][2] The inherent chirality and the presence of a reactive ketone group make this compound an ideal starting material for developing a diverse library of derivatives.[1][3] Functionalization at various carbon atoms (C-3, C-5, C-8, C-9, and C-10) allows for the precise tuning of steric and electronic properties, which is fundamental to optimizing biological activity, including antioxidant potential.[1] Recent research has focused on creating derivatives by incorporating heterocyclic moieties such as thiazoles, oxazoles, and various aldehydes, which have shown promising antioxidant and anticancer activities.[4][5][6]

The Double-Edged Sword: Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS), including superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism. While they play roles in cellular signaling, their overproduction leads to oxidative stress. This imbalance is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[7][8] ROS can indiscriminately damage crucial biomolecules like DNA, lipids, and proteins, disrupting cellular function and integrity.[7][9]

Antioxidant Defense Mechanisms: A Mechanistic Overview

Antioxidants mitigate oxidative stress through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant itself becomes a radical cation (A•⁺).

A comprehensive in vitro evaluation of a compound's antioxidant potential necessitates a battery of assays that probe these different, yet often complementary, mechanisms. Furthermore, the ability of a compound to chelate pro-oxidant transition metals like Fe²⁺ and Cu²⁺ represents a crucial, indirect antioxidant mechanism by preventing the formation of the highly destructive hydroxyl radical via Fenton and Haber-Weiss reactions.[7]

Part 2: A Practical Guide to Core In Vitro Antioxidant Assays

As a Senior Application Scientist, my recommendation is to never rely on a single assay. A compound may excel in one chemical environment but fail in another. A multi-assay approach provides a holistic profile of a derivative's antioxidant capabilities. Below are the essential, field-proven protocols for evaluating this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This is the quintessential screening assay, operating primarily through a mixed HAT and SET mechanism. The stable, deep purple DPPH• radical is neutralized by an antioxidant, causing the solution to lose color, which is measured spectrophotometrically at ~517 nm.[10][11][12] The degree of color change is directly proportional to the radical scavenging activity.[10]

  • Expertise & Causality: The DPPH assay is rapid, simple, and excellent for high-throughput screening of new this compound derivatives.[11] Its stability and ease of use make it a reliable first-pass assessment. However, steric hindrance can be a factor; the bulky DPPH radical may not be accessible to the active site of a sterically hindered this compound derivative. Therefore, results should always be corroborated with a smaller radical assay like ABTS.

  • Detailed Experimental Protocol:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C, as DPPH is light-sensitive.[12]

      • Sample Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.[13]

    • Assay Procedure (96-well plate format):

      • To each well, add 20 µL of the sample or standard solution.

      • Add 180-200 µL of the DPPH working solution to all wells.

      • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[10][12]

      • Measure the absorbance at 517 nm using a microplate reader.[10]

      • The blank should contain the solvent instead of the sample.

    • Data Calculation:

      • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100[10]

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

      • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging against the sample concentration.[13]

  • Workflow Diagram:

    DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calc Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 180µL DPPH Solution P1->A2 P2 Prepare Sample & Standard Dilution Series A1 Add 20µL Sample/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 C1 Calculate % Scavenging A4->C1 C2 Plot Graph & Determine IC50 C1->C2

    Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This SET-based assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ chromophore is blue-green and its reduction by the test compound leads to decolorization, measured at its absorption maximum of 734 nm.

  • Expertise & Causality: The ABTS assay is highly versatile. Because the radical is soluble in both aqueous and organic solvents, this assay can be used to assess both hydrophilic and lipophilic this compound derivatives.[14] The radical is smaller than DPPH, potentially reducing issues of steric hindrance. The reaction is also rapid. The key self-validating step is ensuring the initial absorbance of the ABTS•⁺ solution is standardized (typically ~0.70 ± 0.02) to ensure run-to-run consistency.

  • Detailed Experimental Protocol:

    • Reagent Preparation:

      • ABTS•⁺ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[15] This stock solution is stable for several days when stored in the dark at 4°C.

      • ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.

      • Sample/Standard Solutions: Prepare as described for the DPPH assay.

    • Assay Procedure (96-well plate format):

      • To each well, add 10-20 µL of the sample or standard solution.

      • Add 180-200 µL of the ABTS•⁺ working solution.

      • Mix and incubate at room temperature for 6-10 minutes.[16]

      • Read the absorbance at 734 nm.

    • Data Calculation:

      • The calculation for % scavenging and IC₅₀ is the same as for the DPPH assay.

  • Workflow Diagram:

    ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_calc Data Analysis P1 Mix ABTS (7mM) & K₂S₂O₈ (2.45mM) P2 Incubate in Dark P1->P2 A1 Dilute ABTS•⁺ Stock to Abs ≈ 0.70 at 734nm P2->A1 A3 Add 180µL ABTS•⁺ Working Solution A1->A3 A2 Add 20µL Sample to well A2->A3 A4 Incubate 6 min A3->A4 A5 Read Absorbance at 734 nm A4->A5 C1 Calculate % Inhibition A5->C1 C2 Determine IC50 Value C1->C2

    Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay directly measures the electron-donating (reducing) capacity of a compound.[17] At a low pH (3.6), antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺-TPTZ), which has a maximum absorbance at 593 nm.[18][19]

  • Expertise & Causality: FRAP is a straightforward and rapid assay that directly quantifies the SET ability of your this compound derivatives.[17] The acidic environment is a key parameter; it ensures iron solubility and drives the reaction. The self-validating system here is the standard curve, which must be linear and run with every experiment. The results are typically expressed as ferrous iron (Fe²⁺) equivalents, providing a direct comparison of reducing power.[18] Note that this assay does not detect compounds that act via HAT, such as some thiols.

  • Detailed Experimental Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

      • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

      • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in distilled water.

      • FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[18]

      • Standard Solution: Prepare a dilution series of ferrous sulfate (FeSO₄) in distilled water (e.g., 50 to 1000 µM).[18]

    • Assay Procedure:

      • Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.[17]

      • Add 150-300 µL of the pre-warmed FRAP reagent to all wells.[17][18]

      • Mix and incubate at 37°C for 4-6 minutes.[17][18] The timing is critical and must be consistent.

      • Measure the absorbance at 593 nm.[19]

    • Data Calculation:

      • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

      • Use the regression equation from the standard curve to calculate the Fe²⁺ equivalent (the FRAP value) of the samples.

  • Workflow Diagram:

    FRAP_Workflow cluster_prep Reagent Preparation (Fresh) cluster_assay Assay Execution cluster_calc Data Analysis P1 Mix Acetate Buffer (pH 3.6), TPTZ Solution, & FeCl₃ Solution (10:1:1) P2 Warm FRAP Reagent to 37°C P1->P2 A2 Add 150µL FRAP Reagent P2->A2 A1 Add 20µL Sample/Standard to well A1->A2 A3 Incubate 4 min at 37°C A2->A3 A4 Read Absorbance at 593 nm A3->A4 C1 Generate FeSO₄ Standard Curve C2 Calculate FRAP Value (Fe²⁺ Equivalents) A4->C2 C1->C2 Use Regression Equation

    Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Additional Confirmatory Assays

To build a truly robust and trustworthy profile of a this compound derivative's antioxidant potential, at least one of the following assays should be performed to assess activity against specific, biologically relevant radicals.

  • Principle: The highly reactive hydroxyl radical is generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[20] The assay measures the ability of the this compound derivative to compete with a detector molecule (e.g., DMSO, which gets oxidized to formaldehyde) for the •OH radicals.[9] The reduction in the product of the detector molecule indicates scavenging activity.[21]

  • Expertise & Causality: This assay is critical because the hydroxyl radical is one of the most damaging ROS in vivo.[9] Demonstrating scavenging activity here is a strong indicator of a compound's protective potential. The self-validating system involves running controls without the sample to ensure the Fenton reaction is generating radicals effectively.

  • Principle: Superoxide radicals are generated in vitro, often using a PMS-NADH (phenazine methosulfate-nicotinamide adenine dinucleotide) system. These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product.[22][23] An antioxidant will scavenge the O₂•⁻, thereby decreasing the rate of formazan formation, which is monitored spectrophotometrically at 560 nm.[22][23]

  • Expertise & Causality: Superoxide is a primary ROS, and its dismutation is a key physiological antioxidant defense. Testing a this compound derivative's ability to scavenge this radical provides insight into its potential to prevent the formation of other downstream ROS.

  • Principle: This assay evaluates the ability of a compound to sequester pro-oxidant transition metal ions, particularly Fe²⁺.[7] The method is based on the competition between the test compound and a chelating indicator (ferrozine) for the ferrous ions.[24][25] Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If the this compound derivative chelates the iron, it disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in color intensity measured at 562 nm.[24][26]

  • Expertise & Causality: This is an essential indirect antioxidant assay. By chelating iron, a compound prevents it from participating in the Fenton reaction, thus inhibiting hydroxyl radical formation.[7] A positive result here, especially if the compound performs poorly in direct radical scavenging assays, can reveal an alternative and highly important mechanism of action. EDTA is used as the positive control.[7][25]

Part 3: Data Synthesis and Structure-Activity Relationships

Quantitative Data Summary

The efficacy of different this compound derivatives can be compared by tabulating their IC₅₀ values from various assays. A lower IC₅₀ value indicates higher antioxidant potency.

Derivative ClassSpecific CompoundAssayIC₅₀ ValueReference
Thiazole Derivatives This compound thiazole hydrazineDPPH6.93 ppm[5]
This compound thiazole phenylhydrazineDPPH8.8 ppm[5]
Oxazole Derivatives This compound oxazoleDPPH11.03 ppm[6]
Heterocyclic Aldehydes Thiophene derivative (cpd 5)ABTS~40 µM[4]
Benzofuran derivative (cpd 9)ABTS~50 µM[4]
Furan derivative (cpd 3)DPPH~80 µM[4]
Natural this compound This compoundDPPH77 ± 83 µg/mL[27]
Standard Control Vitamin CDPPH4.72 ppm[5]
TroloxDPPH31.28 ± 0.89 µg/mL[27]

Note: Direct comparison between different units (ppm, µM, µg/mL) requires conversion based on molecular weights. This table highlights relative potencies as reported in the literature.

Decoding the Structure: Insights into Activity

The available data suggests that the antioxidant activity of this compound is significantly enhanced through synthetic modification:

  • Introduction of Heterocycles: Incorporating nitrogen- and sulfur-containing heterocyclic rings, such as thiazole and oxazole, dramatically increases antioxidant activity compared to the parent this compound molecule.[5][6] The this compound thiazole hydrazine derivative, with an IC₅₀ of 6.93 ppm, shows potency approaching that of Vitamin C.[5]

  • Role of Hydrazine Groups: The presence of hydrazine moieties (-NHNH₂) in the thiazole derivatives appears to be a key contributor to their potent radical scavenging ability, likely due to the presence of readily donatable hydrogen atoms.[5]

  • Aromatic Substituents: The type of aromatic aldehyde incorporated via Claisen-Schmidt condensation influences activity. Derivatives containing electron-rich heterocycles like furan, thiophene, and benzofuran all exhibit notable antioxidant capabilities.[4]

Part 4: Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the development of novel antioxidants. The in vitro data clearly demonstrates that synthetic derivatization, particularly through the introduction of heterocyclic and hydrazine-containing functionalities, can amplify the antioxidant potency by orders of magnitude compared to the natural parent compound.

For drug development professionals, the path forward involves a multi-pronged strategy. Promising derivatives identified through the comprehensive in vitro screening pipeline detailed in this guide should be advanced to cell-based assays to assess their ability to mitigate oxidative stress in a biological context. Subsequent in vivo studies in relevant disease models are necessary to evaluate bioavailability, safety, and ultimate therapeutic efficacy. The continued exploration of the vast chemical space accessible from the this compound core promises to yield next-generation antioxidant agents with significant therapeutic potential.

References

The Multifaceted Pharmacological Activities of Camphor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Re-examining a Traditional Remedy Through a Modern Lens

For centuries, camphor, a terpenoid extracted from the wood of the Cinnamomum camphora tree, has been a staple in traditional medicine. Its distinctive aroma and cooling sensation have made it a common ingredient in topical analgesics, cold remedies, and balms. However, beyond its traditional uses, a growing body of scientific evidence is elucidating the specific molecular mechanisms that underlie this compound's diverse pharmacological activities. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the pharmacological properties of this compound, supported by experimental data and detailed protocols. Our aim is to bridge the gap between traditional knowledge and modern pharmacological investigation, offering a comprehensive resource to stimulate further research and development.

Analgesic and Anti-inflammatory Properties: Targeting Pain and Inflammation at the Source

This compound's most well-known therapeutic applications are in the relief of pain and inflammation. Its efficacy in this regard is not merely a subjective sensation but is rooted in its interaction with specific molecular targets involved in nociception and the inflammatory cascade.

Mechanism of Action: Modulation of Transient Receptor Potential (TRP) Channels

A primary mechanism for this compound's analgesic effect is its modulation of Transient Receptor Potential (TRP) channels, a family of ion channels that act as cellular sensors for a variety of physical and chemical stimuli.

  • TRPV1 Activation and Desensitization: this compound activates and then strongly desensitizes the TRPV1 channel, also known as the capsaicin receptor. This initial activation is responsible for the warming sensation, but the subsequent, more profound desensitization of the channel leads to a reduction in pain signaling.

  • TRPA1 Inhibition: this compound also acts as an antagonist of the TRPA1 channel, which is involved in sensing irritants and inflammatory pain. By inhibiting TRPA1, this compound further contributes to its analgesic and counter-irritant effects.

  • TRPM8 Activation: The cooling sensation often associated with this compound is due to its activation of the TRPM8 channel, the body's primary cold sensor. This cooling effect can also contribute to pain relief through the "gate control theory," where non-painful stimuli can override pain signals.

Signaling Pathway: this compound's Modulation of TRP Channels in Nociceptive Neurons

TRP_Channel_Modulation cluster_neuron Nociceptive Neuron TRPV1 TRPV1 Pain_Signal Pain Signal Transmission TRPV1->Pain_Signal Initial Activation (Warming) TRPV1->Pain_Signal Strong Desensitization (Analgesia) TRPA1 TRPA1 TRPA1->Pain_Signal Inhibition (Analgesia) TRPM8 TRPM8 Cooling_Sensation Cooling Sensation TRPM8->Cooling_Sensation Activation This compound This compound This compound->TRPV1 This compound->TRPA1 This compound->TRPM8

Caption: this compound's interaction with TRP channels in sensory neurons.

Anti-inflammatory Effects: Beyond Symptomatic Relief

This compound's anti-inflammatory properties extend beyond the modulation of sensory perception. It has been shown to inhibit the production of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Suppression of iNOS and COX-2 Expression: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation and contribute to the production of nitric oxide and prostaglandins, respectively. This inhibition is thought to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.

Signaling Pathway: this compound's Inhibition of the NF-κB Inflammatory Pathway

NFkB_Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Quantitative Data: Analgesic and Anti-inflammatory Efficacy
Activity Model Parameter Measured Result Reference
AnalgesicFormalin-induced pain in miceFlinching and licking timeDose-dependent reduction in both phases of the pain response.
AnalgesicNeuropathic pain models (PTX, OXA, CCI, STZ) in miceFlinching and licking timeSignificant reduction in hyperalgesia.
Anti-inflammatoryCarrageenan-induced paw edema in rodentsPaw volumeSignificant reduction in edema.
Anti-inflammatoryLPS-stimulated macrophagesCytokine production (TNF-α, IL-1β, IL-6)Significant inhibition of cytokine release.
Experimental Protocols

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound solution or vehicle orally to the respective groups of animals.

  • One hour after administration of the test compound, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound solution (in DMSO, then diluted in media)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of nitric oxide production by comparing the absorbance of this compound-treated wells to the LPS-only treated wells.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

This compound and its derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action: Disruption of Microbial Cell Integrity

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This compound derivatives have also been shown to inhibit key metabolic enzymes in fungi, further contributing to their antifungal effect.

Quantitative Data: Antimicrobial Efficacy
Microorganism Assay Result (MIC) Reference
Staphylococcus aureusBroth microdilution0.98–7.81 µg/mL (for this compound-based thiazoles)
Escherichia coliBroth microdilution7.2–59.4 µg/mL (for imine derivatives of this compound)
Candida albicansBroth microdilution0.125–0.35 mg/mL
Streptococcus mutansAgar well diffusionZone of inhibition: 25 mm
Enterococcus faecalisAgar well diffusionZone of inhibition: 20 mm
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilute Perform serial dilutions of this compound in broth prep_inoculum->serial_dilute inoculate Inoculate microplate wells with bacterial suspension serial_dilute->inoculate incubate Incubate microplate inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound stock solution (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth directly in the wells of a 96-well plate.

  • Add the standardized inoculum to each well, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Antitussive Properties: A Mechanistic Look at Cough Suppression

This compound is a common ingredient in over-the-counter cough and cold remedies, and its efficacy is supported by preclinical data.

Mechanism of Action: Sensory Nerve Modulation

The antitussive effect of this compound is believed to be mediated by its action on sensory nerves in the respiratory tract. Inhalation of this compound vapors can stimulate and then desensitize nerve endings, reducing the urge to cough. This action is likely linked to its modulation of TRP channels, particularly TRPV1 and TRPA1, which are expressed in vagal afferent nerves that mediate the cough reflex.

Quantitative Data: Antitussive Efficacy
Model Parameter Measured Result Reference
Citric acid-induced cough in guinea pigsCough frequency33% reduction at 500 µg/L.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for evaluating the antitussive potential of a compound.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Citric acid solution (7.5% w/v in saline)

  • Whole-body plethysmography chamber

  • Nebulizer

  • This compound vapor generation system

Procedure:

  • Acclimatize the guinea pigs to the plethysmography chamber.

  • Expose the animals to an aerosol of citric acid for a set period (e.g., 2 minutes) to induce coughing.

  • Record the number of coughs for a defined observation period (e.g., 5 minutes).

  • On a separate day, pre-treat the animals with inhaled this compound vapor for a specified duration.

  • Repeat the citric acid challenge and record the number of coughs.

  • Calculate the percentage reduction in cough frequency in the this compound-treated group compared to the control group.

Toxicology and Safety Profile: A Note of Caution

While this compound has a long history of therapeutic use, it is not without risks, particularly when ingested.

Toxicity Data
Parameter Species Route Value Reference
LD50MouseOral1310 mg/kg
LD50RatSubcutaneous70 mg/kg
Safety Considerations
  • Oral Ingestion: this compound is highly toxic when ingested and can cause nausea, vomiting, headache, dizziness, confusion, seizures, and in severe cases, coma and death.

  • Topical Application: Topical application is generally safe when used as directed in concentrations up to 11%. However, it should not be applied to broken or irritated skin, as this can increase systemic absorption.

  • Use in Children: this compound-containing products should be used with extreme caution in children, as they are more susceptible to its toxic effects. Ingestion of even small amounts can be fatal.

Future Directions and Conclusion

The pharmacological activities of this compound are a testament to the value of investigating traditional remedies with modern scientific rigor. Its multifaceted mechanisms of action, particularly its modulation of TRP channels, present exciting opportunities for the development of novel therapeutics for pain, inflammation, and infectious diseases. Further research into the specific signaling pathways affected by this compound, such as the PI3K/AKT and ERK pathways, could uncover additional therapeutic targets. As we continue to unravel the complexities of this ancient remedy, it is clear that this compound holds significant potential for the future of drug discovery and development.

A Multi-faceted Spectroscopic Approach to the Structural Elucidation and Quality Control of Camphor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the analysis of camphor (C₁₀H₁₆O), a bicyclic monoterpene ketone widely utilized in the pharmaceutical, chemical, and wellness industries. For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount for ensuring purity, verifying structural integrity, and understanding metabolic pathways. This document delves into the core principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synthesizing theoretical underpinnings with field-proven experimental protocols and data interpretation, this guide serves as an expert-level resource for the complete spectroscopic characterization of this compound.

The this compound Molecule: A Structural Overview

Structure, Chirality, and Significance

This compound is a saturated bicyclic ketone with the IUPAC name 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. Its rigid, bridged-ring structure contains two chiral centers, but due to steric constraints, only one pair of enantiomers, (+)-camphor (1R) and (-)-camphor (1S), is known.[1] The specific enantiomer is often crucial for its biological activity and applications, particularly in asymmetric synthesis where it serves as a chiral auxiliary.[2] Its well-defined structure and predictable spectroscopic behavior also make it an excellent model compound for calibrating instruments and validating new analytical methods.[2]

The Imperative of Spectroscopic Analysis

Spectroscopic analysis is fundamental to the quality control of this compound, confirming its identity, assessing its purity, and quantifying it in various matrices.[3][4] In research and development, these techniques are indispensable for monitoring chemical reactions, such as the oxidation of borneol to this compound, and for identifying metabolites.[5][6] An integrated approach, utilizing multiple spectroscopic methods, provides a holistic and unambiguous characterization of the molecule.

Camphor_Structure cluster_this compound This compound (C10H16O) C1 C1 C2 C2=O C1->C2 C7 C7 C1->C7 C10 C10H3 C1->C10 C3 C3H2 C2->C3 C4 C4H C3->C4 C5 C5H2 C4->C5 C4->C7 C6 C6H2 C5->C6 C6->C1 C8 C8H3 C7->C8 C9 C9H3 C7->C9

Caption: Structure of this compound with IUPAC numbering for NMR correlation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle of Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, the most telling feature is the carbonyl group (C=O) of the ketone, which gives rise to a strong, sharp absorption band at a characteristic frequency. This makes IR spectroscopy a rapid and definitive tool for confirming the presence of the ketone functional group and for distinguishing this compound from its alcohol precursors, borneol and isoborneol.[5]

Experimental Protocol: Solid Sample Preparation (KBr Pellet Method)

This protocol is chosen for its ability to produce a high-quality spectrum of a solid sample, free from solvent interference.

  • Sample Preparation: Gently grind 1-2 mg of high-purity this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The goal is a fine, homogenous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Opacity indicates insufficient grinding or moisture.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the IR spectrum of the this compound sample, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound is dominated by a few key absorptions that provide a unique fingerprint for the molecule. The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) groups, a key indicator when verifying the complete oxidation of borneol to this compound.[5]

Table 1: Characteristic IR Absorptions of this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~2870-2960 C-H (sp³) Stretch Strong Confirms the saturated aliphatic structure.
~1740 C=O (Ketone) Stretch Very Strong, Sharp The most characteristic peak for this compound, indicative of a strained cyclic ketone. [7][8]
~1450 CH₂ Bend Medium Corresponds to methylene group vibrations.[7]

| ~1375 | CH₃ Bend | Medium | Corresponds to methyl group vibrations.[7] |

IR_Spectroscopy_Workflow cluster_workflow IR Analysis Workflow Start Start: Pure this compound Sample Prep Prepare KBr Pellet Start->Prep Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Baseline Correction) Sample->Process Interpret Interpret Spectrum (Identify Key Peaks) Process->Interpret Result Result: Functional Group Confirmation Interpret->Result

Caption: Standard workflow for obtaining and interpreting an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle of Analysis

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. The number of signals, their positions (chemical shifts), their splitting patterns (multiplicity), and their integrals provide a complete picture of the molecule's connectivity.

Experimental Protocol: Sample Preparation for NMR

Proper sample preparation is critical for high-resolution NMR spectra; impurities or undissolved solids can severely degrade the quality of the data.[9]

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Deuterated chloroform (CDCl₃) is an excellent choice. The deuterium is not observed in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution.[10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is complex due to its rigid, asymmetric structure. The three methyl groups appear as distinct singlets in the upfield region, a hallmark feature. The methylene protons are diastereotopic, meaning they are chemically non-equivalent and thus appear as distinct signals with complex splitting patterns.

Table 2: ¹H NMR Signal Assignments for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.36 Multiplet 1H H4
~2.09 Multiplet 1H H3 (endo)
~1.96 Multiplet 1H H5 (endo)
~1.85 Multiplet 1H H3 (exo)
~1.68 Multiplet 1H H6 (endo)
~1.37 Multiplet 2H H5, H6 (exo)
0.96 Singlet 3H CH₃ (C10)
0.91 Singlet 3H CH₃ (C9)
0.84 Singlet 3H CH₃ (C8)

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and field strength. Assignments are based on literature data.[12][13]

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The most downfield signal is the carbonyl carbon, which is highly deshielded.

Table 3: ¹³C NMR Signal Assignments for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment
219.5 C2 (C=O)
57.6 C1
46.7 C7
43.2 C4
43.0 C3
29.9 C5
27.0 C6
19.7 C9
19.1 C8
9.2 C10

Source: Based on data from Organic Spectroscopy International.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle of Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, causing them to ionize and form a molecular ion (M⁺•). This ion, along with fragments produced by its decomposition, are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like this compound. It couples the superior separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or hexane.

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC. The this compound is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is typically programmed to ramp up, ensuring separation from other volatile components.[14]

  • MS Conditions: As this compound elutes from the GC column, it enters the MS ion source. An electron ionization energy of 70 eV is standard. The mass analyzer scans a range (e.g., m/z 40-200) to detect the molecular ion and its fragments.

Fragmentation Pattern of this compound

The mass spectrum of this compound provides confirmatory evidence of its molecular weight (152 g/mol ).[15] The fragmentation pattern is complex but reproducible, offering structural clues.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Identity Significance
152 [C₁₀H₁₆O]⁺• Molecular Ion (M⁺•)
108 [M - C₂H₄O]⁺• Loss of ketene from the molecular ion
95 [C₇H₁₁]⁺ Base Peak; a stable fragment resulting from rearrangement. [16]
81 [C₆H₉]⁺ Further fragmentation of the m/z 95 ion.[16]

| 69 | [C₅H₉]⁺ | Common fragment in terpene analysis. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the key electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group's non-bonding electrons.[17] While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is a simple, robust method for quantitative analysis.[18] The absorption maximum (λ_max) for this compound in ethanol is typically observed around 285-290 nm.[17] This method can be used to determine the concentration of this compound in a solution by applying the Beer-Lambert Law.

Experimental Protocol: Quantitative Analysis
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable UV-transparent solvent (e.g., ethanol).

  • Spectrum Acquisition: Measure the absorbance of each standard at the λ_max (e.g., 289 nm).[18]

  • Calibration Curve: Plot absorbance versus concentration to generate a calibration curve. A linear relationship should be observed.[18]

  • Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance and determine its concentration from the curve.

Chiroptical Spectroscopy for Enantiomeric Analysis

Given the chiral nature of this compound, distinguishing between its enantiomers is often necessary. While standard spectroscopic techniques cannot differentiate between enantiomers, specialized methods can. Enantioselective gas chromatography, often using a chiral stationary phase like a cyclodextrin derivative, can separate and quantify the (1R)-(+) and (1S)-(-) forms.[19][20] Furthermore, techniques like Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can provide a definitive signature for each enantiomer.[17]

Integrated Spectroscopic Approach: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. A typical workflow for the complete characterization of a newly synthesized batch of this compound would be:

  • IR Spectroscopy: A quick check to confirm the presence of the C=O group and the absence of -OH impurities.

  • GC-MS: To confirm the molecular weight (m/z 152), establish the fragmentation pattern, and assess purity by detecting any volatile contaminants.

  • ¹H and ¹³C NMR: To provide an unambiguous confirmation of the complete carbon-hydrogen framework, verifying the bicyclic structure and the position of all substituents.

  • Chiral GC or ECD: If enantiomeric purity is critical, this final step confirms the identity and enantiomeric excess of the desired stereoisomer.

This multi-pronged approach creates a self-validating system where the results from each technique must be consistent with the proposed structure, ensuring the highest level of confidence in the material's identity and quality.

References

Introduction: The Dual Nature of a Ubiquitous Terpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicology of Camphor and its Derivatives

This compound (C₁₀H₁₆O), a bicyclic monoterpene ketone, is a crystalline compound renowned for its strong, penetrating aroma.[1] Naturally derived from the wood of the this compound laurel (Cinnamomum camphora) or synthesized from turpentine oil, it is a key ingredient in a wide array of products.[1][[“]] Its applications range from over-the-counter topical analgesics, antitussives, and antipruritics to plasticizers, preservatives, and traditional remedies.[3] However, this utility is shadowed by a well-documented history of toxicity, particularly following ingestion.[[“]][4]

Accidental poisonings, especially in children, have led to severe adverse effects, with neurotoxicity being the most prominent and dangerous manifestation.[[“]][5] This has prompted regulatory action; for instance, the U.S. Food and Drug Administration (FDA) has restricted the concentration of this compound in medicinal products to no more than 11% since 1983, recognizing that higher concentrations offer no additional benefit and pose a greater risk.[1][5] For drug development professionals, understanding the toxicological profile of this compound and its derivatives is paramount for designing safer therapeutic agents and establishing clear risk-assessment frameworks. This guide provides a comprehensive overview of the mechanisms of this compound toxicity, outlines validated methodologies for its assessment, and presents a logical workflow for the toxicological evaluation of novel this compound-based compounds.

Pharmacokinetics and Metabolic Pathways

The toxic potential of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is rapidly absorbed through the gastrointestinal tract, respiratory mucosa, and skin, allowing for a quick onset of systemic effects, often within 5 to 15 minutes of exposure.[6][7][8]

Hepatic Metabolism: The liver is the primary site of this compound metabolism. It is oxidized and subsequently conjugated with glucuronic acid to form an inactive, water-soluble glucuronide metabolite, which is then excreted by the kidneys.[9] This detoxification pathway can become saturated at high doses, leading to the accumulation of the parent compound and contributing to systemic toxicity, particularly hepatotoxicity.[9][10]

Microbial Biotransformation as a Model: While human metabolism focuses on detoxification and excretion, the degradation pathway in microorganisms like Pseudomonas putida offers a well-studied model of this compound biotransformation. This pathway is initiated by the highly specific cytochrome P450cam monooxygenase system, which hydroxylates this compound at the 5-exo position.[11][12] This initial step is crucial for breaking the stable bicyclic ring structure, leading to a cascade of enzymatic reactions that ultimately mineralize the compound.[12][13] Understanding these enzymatic transformations provides valuable insights into the types of metabolites that could be formed and their potential reactivity.

G cluster_pathway Simplified Microbial Degradation Pathway of (+)-Camphor This compound (+)-Camphor Hydroxythis compound 5-exo-Hydroxythis compound This compound->Hydroxythis compound Cytochrome P450cam (camCAB) Diketocamphane 2,5-Diketocamphane Hydroxythis compound->Diketocamphane Dehydrogenation (camD) OxoCampholide 5-Oxo-1,2-campholide (Unstable Lactone) Diketocamphane->OxoCampholide 1,2-Monooxygenase (camE) CleavedIntermediate 2-oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetate OxoCampholide->CleavedIntermediate Spontaneous Ring Cleavage Metabolism Further Metabolism to Central Pathways CleavedIntermediate->Metabolism CoA Ligation & Further Oxidation

Caption: Microbial metabolic pathway of this compound in P. putida.[11][12]

Core Mechanisms of Toxicity

This compound's toxicity is multi-faceted, but its effects on the central nervous system and liver are of primary concern.

Neurotoxicity: The Primary Clinical Challenge

The most acute and life-threatening effect of this compound poisoning is neurotoxicity, which manifests as confusion, hallucinations, neuromuscular excitability, and seizures.[7][8] Seizures can occur rapidly, sometimes as the first sign of toxicity, and may progress to status epilepticus.[14][15]

The underlying mechanism is believed to be the inhibition of GABAergic neurotransmission.[3][16] By antagonizing the GABAA receptor, this compound reduces the inhibitory tone in the central nervous system, leading to hyperexcitability and convulsions. This is compounded by the induction of significant oxidative stress and inflammation within the brain. Studies in animal models have demonstrated that this compound administration leads to:

  • Increased Oxidative Stress: Marked by an elevation of malondialdehyde (MDA) levels and a corresponding depletion of endogenous antioxidants like catalase (CAT) and reduced glutathione (GSH).[3][16]

  • Neuroinflammation: An increase in pro-inflammatory cytokines such as TNFα and various interleukins (IL-4, IL-8, IL-9, IL-10).[3][17]

  • Neurodegeneration: Histopathological analysis shows damage to axons and dendrites, with the presence of neurofibrillary tangles in the cerebral cortex of treated animals.[3][16]

G cluster_neurotoxicity Proposed Mechanism of this compound-Induced Neurotoxicity This compound This compound Exposure GABA Inhibition of GABAergic Neurotransmission This compound->GABA OxidativeStress Oxidative Stress (↑ MDA, ↓ GSH/CAT) This compound->OxidativeStress Inflammation Neuroinflammation (↑ TNFα, ILs) This compound->Inflammation Excitability Neuronal Hyperexcitability GABA->Excitability Seizures Seizures Excitability->Seizures Degeneration Neurodegeneration OxidativeStress->Degeneration Inflammation->Degeneration

Caption: Signaling cascade in this compound-induced neurotoxicity.[3][16]

Hepatotoxicity

As the primary site of metabolism, the liver is a key target for this compound toxicity. High doses can overwhelm the glucuronidation pathway, leading to direct cellular injury.[9] Case reports have documented hepatotoxicity, characterized by elevated liver enzymes (AST, ALT, LDH), even following dermal application in infants.[9][10] Animal studies confirm that toxic doses of this compound induce oxidative stress and histopathological damage in the liver.[9][18]

A Framework for Toxicological Evaluation of this compound Derivatives

A structured, tiered approach is essential for efficiently and ethically evaluating the toxicology of new this compound derivatives. The workflow should prioritize in vitro and in silico methods to screen compounds and refine hypotheses before proceeding to resource-intensive in vivo studies.

G cluster_workflow Toxicological Evaluation Workflow for this compound Derivatives cluster_vivo start Novel this compound Derivative in_vitro Tier 1: In Vitro Screening start->in_vitro cytotox Cytotoxicity Assays (e.g., MTT on multiple cell lines) in_vitro->cytotox genotox Genotoxicity Assays (e.g., Ames Test) in_vitro->genotox in_vivo Tier 2: Targeted In Vivo Studies cytotox->in_vivo If activity warrants genotox->in_vivo acute_tox Acute Systemic Toxicity (LD50, clinical signs) in_vivo->acute_tox neuro_tox Specific Neurotoxicity Assessment acute_tox->neuro_tox If neurotoxic signs observed risk_assessment Tier 3: Risk Assessment acute_tox->risk_assessment neuro_tox->risk_assessment dose_response Dose-Response Analysis & NOAEL Determination risk_assessment->dose_response regulatory Regulatory Submission dose_response->regulatory

Caption: A tiered workflow for assessing this compound derivative toxicity.

Key Methodologies in this compound Toxicology

The selection of appropriate assays is critical for generating reliable and relevant toxicological data. The following protocols represent foundational methods for evaluating the key toxicities associated with this compound and its derivatives.

In Vitro Methodology: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[19] As viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of formazan produced is proportional to the number of living cells. This assay serves as an excellent initial screen to determine the concentration range at which a compound exhibits direct toxicity to cells.[20][21]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cells (e.g., MDCK, CEM-13, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[19]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in culture medium to achieve the desired final test concentrations (e.g., 1000 to 4 µg/mL).[19]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in 5% CO₂.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CTD₅₀ (concentration that causes 50% cell death).[19]

In Vivo Methodology: Acute Oral and Neurotoxicity Study in Rodents

Rationale: An acute in vivo study is essential for understanding a compound's systemic toxicity, identifying target organs, and establishing a lethal dose range.[22] Given this compound's known neurotoxicity, this protocol integrates key neurological and biochemical endpoints to provide a more comprehensive profile from a single study.[3][17]

Protocol: Combined Acute Toxicity and Neurotoxicity Assessment

  • Animal Model: Use male Wistar rats (n=5 per group), acclimatized for at least one week.[3][17]

  • Dosing: Administer the test compound orally by gavage. Based on known this compound toxicity, an initial single dose of 300 mg/kg can be used for a limit test, with subsequent groups receiving varying doses to establish an LD₅₀ if mortality occurs.[3][22] A vehicle control group receives only the carrier (e.g., coconut oil).[17]

  • Clinical Observations (First 4 hours): Continuously monitor for signs of toxicity, including changes in posture, activity, breathing, and the onset, latency, and duration of any seizures.[17]

  • 28-Day Observation (Sub-chronic Adaptation): For surviving animals in specific dose groups, continue daily administration of a sub-convulsive dose (e.g., 300 mg/kg/day) for 28 days to assess sub-chronic effects.[3][16] Monitor body weight and food/water intake twice weekly.

  • Terminal Procedures (at 24 hours for acute, 28 days for sub-chronic):

    • Blood Collection: Collect blood via cardiac puncture for serum analysis of liver function markers (ALT, AST) and lipid profiles.[3]

    • Tissue Harvesting: Euthanize animals and excise the brain, liver, and kidneys.

  • Biochemical Analysis (Brain Tissue):

    • Oxidative Stress: Homogenize a portion of the cerebral cortex to measure levels of MDA, GSH, and CAT activity.[3][16]

    • Inflammatory Markers: Use another portion of the brain homogenate to quantify levels of TNFα and interleukins via ELISA.[3][17]

  • Histopathology: Fix portions of the brain and liver in 10% neutral buffered formalin for histopathological examination to identify cellular damage, inflammation, or degenerative changes.[3][18]

Quantitative Data and Risk Assessment

Summarizing quantitative data is crucial for comparing the toxicity of different compounds and for regulatory risk assessment.

ParameterSpecies/SystemValueKey ObservationReference
Human Toxicity
Minor SymptomsChildren> 10 mg/kgGI irritation, CNS depression[7]
Serious ToxicityChildren> 30 mg/kgSeizures, coma[7][23]
Lethal Dose (Est.)Children0.5 - 1.0 gRapidly fatal[5][7]
Animal Toxicity
Oral LD₅₀Mouse1310 mg/kgModerate acute toxicity[24]
Fetal NOAELRat~800 mg/kg/dayNo fetal toxicity observed[24]
Ecotoxicity
48h EC₅₀Daphnia magna395.0 µMMore sensitive aquatic species[25][26]
96h LC₅₀Danio rerio embryo838.6 µMMorphological abnormalities[25][26]

Risk Assessment Considerations: The data consistently show that ingestion is the most dangerous route of exposure. The risk of severe toxicity in humans, particularly children, increases significantly at doses above 30 mg/kg.[7][23] For drug development, any new this compound derivative intended for systemic use must demonstrate a significantly improved therapeutic index. For topical products, dermal absorption and potential for accidental ingestion remain critical safety considerations.

Case Study: Structure-Toxicity Relationships in this compound Derivatives

The toxicity of this compound derivatives is not uniform and can be significantly altered by chemical modification. A study on novel dimeric quaternary ammonium this compound derivatives revealed a direct relationship between the length of the aliphatic spacer linking the this compound moieties and toxicity.[19]

  • Low Toxicity: Compounds with shorter spacers (e.g., C2) showed neither toxic nor mutagenic effects in bacterial biosensor assays.[19]

  • High Toxicity: As the spacer length increased (e.g., to C9 or C10), the compounds became highly toxic to the indicator cells.[19]

  • Selective Cytotoxicity: These derivatives also showed selective toxicity against different mammalian cell lines, with lymphoblastoid cells being more sensitive than those of epithelial origin.[19]

This demonstrates a critical principle for drug development: minor structural changes can dramatically alter a compound's toxicological profile. Therefore, each new derivative requires a full and independent toxicological evaluation.

Conclusion and Future Directions

This compound and its derivatives present a complex toxicological profile dominated by acute neurotoxicity and potential hepatotoxicity. The mechanisms are rooted in GABAergic inhibition, oxidative stress, and inflammation. A systematic evaluation framework, beginning with in vitro screens for cytotoxicity and genotoxicity before moving to targeted in vivo studies, is essential for ensuring the safety of novel compounds.

Significant gaps in knowledge remain. Further research is needed to:

  • Elucidate the precise molecular interactions at the GABAA receptor.

  • Investigate the potential for long-term, subtle neurological sequelae after acute, non-lethal exposure.[5]

  • Standardize genotoxicity testing for essential oils and their derivatives to comply with modern regulatory guidelines.[27]

For scientists and drug developers, a thorough understanding of these toxicological principles and methodologies is not merely a regulatory hurdle but a fundamental requirement for the responsible innovation of this compound-based therapeutics.

References

Methodological & Application

The Strategic Application of Camphor in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Nature, in its vast complexity, often presents bioactive molecules as single enantiomers. Consequently, the ability to selectively synthesize one enantiomer over another is a critical capability for the contemporary chemist. Among the arsenal of tools available for asymmetric synthesis, chiral auxiliaries and ligands derived from the chiral pool stand out for their reliability and effectiveness. Camphor, a readily available and inexpensive bicyclic monoterpene, has emerged as a cornerstone of the chiral pool, offering a rigid and predictable stereochemical framework for a multitude of asymmetric transformations.[1]

This technical guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, moving beyond a mere recitation of procedures to offer insights into the causality behind experimental choices. Designed for researchers, scientists, and drug development professionals, this document serves as a practical resource, detailing not only the "how" but also the "why" of employing this compound-derived scaffolds to achieve high levels of stereocontrol. We will delve into the use of this compound as a chiral auxiliary in pivotal carbon-carbon bond-forming reactions and its role as a precursor to sophisticated chiral ligands for asymmetric catalysis.

I. The this compound Scaffold: An Invaluable Asset in Asymmetric Induction

This compound's utility in asymmetric synthesis stems from several key features. Its rigid bicyclic structure provides a well-defined and sterically hindered environment, allowing for effective facial discrimination of approaching reagents. The presence of multiple stereocenters and functionalizable positions enables the synthesis of a diverse array of chiral auxiliaries and ligands.[1] Furthermore, this compound is commercially available in both enantiomeric forms, (+)-camphor and (–)-camphor, providing access to both enantiomers of a desired product.[2]

This guide will focus on two of the most successful applications of this compound in asymmetric synthesis:

  • This compound-Derived Chiral Auxiliaries: Temporarily incorporating a this compound-based chiral unit onto a substrate to direct the stereochemical outcome of a reaction.

  • This compound-Derived Chiral Ligands: Synthesizing ligands from this compound to create chiral metal complexes that act as asymmetric catalysts.

II. Oppolzer's Camphorsultam: A Workhorse Chiral Auxiliary

Developed by Wolfgang Oppolzer, the camphorsultam is a powerful and versatile chiral auxiliary that has found widespread use in a variety of asymmetric transformations, including Diels-Alder reactions, aldol condensations, and Michael additions.[2] The sulfonamide linkage provides thermal and chemical stability, while the rigid this compound backbone effectively shields one face of the enolate derived from an N-acyl sultam.

Mechanism of Stereochemical Control

The stereochemical outcome of reactions employing Oppolzer's camphorsultam is dictated by the preferential formation of a Z-enolate, which is chelated to a Lewis acid. The bulky this compound skeleton then sterically hinders one face of the enolate, directing the electrophile to the opposite face.

Diagram: Proposed Transition State for an Asymmetric Aldol Reaction with Oppolzer's Camphorsultam

G cluster_TS Chelated Transition State Enolate Z-Enolate LewisAcid Lewis Acid (e.g., TiCl4) Enolate->LewisAcid Chelation Aldehyde Aldehyde (R'CHO) Enolate->Aldehyde C-C Bond Formation Aldehyde->LewisAcid Coordination This compound This compound Scaffold (Steric Shield) This compound->Aldehyde Steric Hindrance

Caption: Chelation of the Z-enolate and aldehyde to the Lewis acid, with the this compound scaffold directing the approach of the electrophile.

Application Note: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When dienophiles are attached to a camphorsultam auxiliary, the cycloaddition proceeds with a high degree of stereoselectivity. Lewis acid catalysis is typically employed to enhance the reactivity of the dienophile and lock the conformation of the N-acyl group, thereby maximizing facial discrimination.

Protocol 1: Asymmetric Diels-Alder Reaction of N-Acryloyl Camphorsultam with Cyclopentadiene

This protocol describes a Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl-(1S)-(-)-2,10-camphorsultam and cyclopentadiene, a classic example demonstrating the high diastereoselectivity achievable with this auxiliary.[3][4]

Materials:

  • N-acryloyl-(1S)-(-)-2,10-camphorsultam

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of TiCl₄ (1.1 eq) in DCM to the stirred solution.

  • After stirring for 30 minutes at -78 °C, add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

DieneDienophile AuxiliaryLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
Cyclopentadiene(1S)-(-)-2,10-CamphorsultamTiCl₄>99:195
1,3-Butadiene(1S)-(-)-2,10-CamphorsultamEt₂AlCl96:488[3]
Isoprene(1S)-(-)-2,10-CamphorsultamTiCl₄98:292[4]
Application Note: Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction. The use of N-propionyl camphorsultam allows for the highly diastereoselective synthesis of syn-aldol products. The choice of Lewis acid can be critical in achieving high selectivity.

Protocol 2: Asymmetric Aldol Reaction of N-Propionyl Camphorsultam with Benzaldehyde

This protocol details the titanium-mediated aldol reaction of the enolate of N-propionyl-(1S)-(-)-2,10-camphorsultam with benzaldehyde.

Materials:

  • N-propionyl-(1S)-(-)-2,10-camphorsultam

  • Titanium tetrachloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the syn-aldol adduct.

AldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)
BenzaldehydeN-propionyl camphorsultam>98:285
IsobutyraldehydeN-propionyl camphorsultam97:390
AcetaldehydeN-propionyl camphorsultam95:578
Removal of the Camphorsultam Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. Several methods have been developed for the cleavage of the N-acyl bond of camphorsultams.

Diagram: Cleavage of N-Acyl Camphorsultam

G Start N-Acyl Camphorsultam CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid LiOH, H₂O₂ Ester Ester Start->Ester NaOMe, MeOH Alcohol Alcohol Start->Alcohol LiAlH₄ or LiBH₄ Aldehyde Aldehyde Start->Aldehyde DIBAL-H

Caption: Common methods for the removal of the camphorsultam auxiliary to yield various functional groups.

III. This compound-Derived Chiral Ligands in Asymmetric Catalysis

An alternative and often more atom-economical approach to asymmetric synthesis is the use of chiral catalysts. This compound serves as an excellent starting material for the synthesis of a wide variety of chiral ligands for transition metal-catalyzed reactions.[5][6] These ligands create a chiral environment around the metal center, which in turn induces enantioselectivity in the catalyzed transformation.

Application Note: Synthesis of this compound-Derived β-Amino Alcohol Ligands

β-amino alcohols derived from this compound have proven to be effective ligands in a range of asymmetric reactions, including the addition of organozinc reagents to aldehydes.[7][8]

Protocol 3: Synthesis of a Chiral β-Amino Alcohol from (+)-Camphor

This protocol outlines a general procedure for the synthesis of a this compound-derived β-amino alcohol, which can be further modified to generate a library of ligands.

Materials:

  • (+)-Camphor

  • Lithium diisopropylamide (LDA)

  • N-benzylidenebenzylamine

  • Diethyl ether, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of (+)-camphor (1.0 eq) in anhydrous THF to the LDA solution and stir for 30 minutes to form the lithium enolate.

  • In a separate flask, dissolve N-benzylidenebenzylamine (1.2 eq) in anhydrous THF at -78 °C.

  • Transfer the this compound enolate solution to the imine solution via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the β-amino ketone.

  • The resulting β-amino ketone can be stereoselectively reduced (e.g., using LiAlH₄) to the corresponding β-amino alcohol.

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a reliable method for the synthesis of chiral secondary alcohols. This compound-derived ligands can catalyze this reaction with high enantioselectivity.[9][10]

Protocol 4: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes the use of a this compound-derived β-amino alcohol as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • This compound-derived β-amino alcohol ligand (e.g., from Protocol 3)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene, anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound-derived β-amino alcohol ligand (0.05 eq) in anhydrous toluene at 0 °C, add diethylzinc solution (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the chiral secondary alcohol.

AldehydeLigandEnantiomeric Excess (% ee)Yield (%)Reference
BenzaldehydeThis compound-derived β-amino alcohol9895[9]
4-ChlorobenzaldehydeThis compound-derived β-amino alcohol9792[10]
CyclohexanecarboxaldehydeThis compound-derived β-amino alcohol9588[11]

IV. Conclusion

This compound, a humble natural product, has proven to be a titan in the field of asymmetric synthesis. Its rigid stereodefined structure has provided chemists with a reliable platform for the development of powerful chiral auxiliaries and ligands. The protocols and data presented herein underscore the broad applicability and high efficiency of this compound-derived tools in constructing chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the strategic application of this compound and its derivatives will undoubtedly remain a cornerstone of modern synthetic chemistry, enabling the creation of complex molecules that shape our world, from life-saving pharmaceuticals to advanced materials. The continued exploration of new this compound-based reagents and catalysts promises to further expand the synthetic chemist's toolkit, pushing the boundaries of what is possible in the art and science of chemical synthesis.

V. References

  • Chelucci, G. (2006). Synthesis and application in asymmetric catalysis of this compound-based pyridine ligands. Chemical Society Reviews, 35(8), 730-744. --INVALID-LINK--

  • Chen, C. H., & Uang, B. J. (2007). Alternative synthetic route to chiral N-substituted this compound-derived beta-amino alcohols. Chirality, 19(3), 235-238. --INVALID-LINK--

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. --INVALID-LINK--

  • Li, Y. Q. (2020). The Synthesis Of this compound-derived Schiff Bases And Amino Alcohols And Their Catalytic Performance In Asymmetric Reactions. (Master's thesis). Retrieved from Globe Thesis.

  • Money, T. (1985). This compound: a chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289.

  • Akashi, N., & Yanagisawa, A. (2010). Chiral this compound-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 1(1), 1-8. --INVALID-LINK--

  • Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reaction of N-enoyl-sultams. Tetrahedron Letters, 25(51), 5885-5888.

  • Oppolzer, W. (1987). This compound derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.

  • Akashi, N., & Yanagisawa, A. (2018). Chiral this compound-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 225-238.

  • Bartoli, G., Bosco, M., Carlone, A., Pesciaioli, F., & Sambri, L. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649.

  • Rachwalski, M., Leśniak, S., & Kiełbasiński, P. (2010). Highly enantioselective addition of phenylethynylzinc to aldehydes using aziridine-functionalized tridentate sulfinyl ligands. Tetrahedron: Asymmetry, 21(21-22), 2635-2639.

  • Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 69(24), 8289-8292.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113.

  • Weaver, K., Reeves, J. A., & Konkolewicz, D. (2019). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education, 96(7), 1433-1439.

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.

  • Arslan, M., Ceylan, M., & Tutar, A. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 338-354.

  • Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649.

  • Shibasaki, M., & Kumagai, N. (2012). Asymmetric Michael Addition of Thiophenol to Maleic Acid Esters. Angewandte Chemie International Edition, 51(46), 11464-11466.

  • Kunz, H., & Sager, W. (1985). Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands. Angewandte Chemie International Edition in English, 24(7), 577-579.

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205.

  • Gryguc, P., & Albrecht, Ł. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 25(18), 4252.

  • Wang, Y., Li, P., & Chen, Y. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 25(11), 2548.

  • Arslan, M., Ceylan, M., & Tutar, A. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 338-354.

  • El-Gendy, A. A. M. (2005). Synthesis of some new N-, and O-donor type ligands using pyridones and thiouracils. Journal of the Chinese Chemical Society, 52(4), 747-754.

  • The Journal of Organic Chemistry. (n.d.). American Chemical Society. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Michael Addition Reaction of 2-Bromoacrylamide with Thiols for Bioconjugation and Drug Development.

References

Application Notes & Protocols: Camphor as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Use of Camphor in Asymmetric Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with significant stereochemical complexity.[1] The challenge of controlling the absolute stereochemistry of this [4+2] cycloaddition has been elegantly addressed through the use of chiral auxiliaries. These molecular scaffolds temporarily impart their stereochemical information onto a prochiral substrate, guiding the reaction to favor one enantiomer over the other.

Among the pantheon of chiral auxiliaries, those derived from this compound have proven exceptionally robust and reliable. This compound, an inexpensive and readily available natural product, exists in both enantiomeric forms, providing access to either stereochemical outcome in a synthesis.[2] Its rigid, bicyclic structure offers a well-defined and sterically demanding environment, ideal for inducing high levels of facial selectivity. This guide focuses on the application of this compound-derived auxiliaries, particularly the renowned Oppolzer's sultam, in achieving highly diastereoselective Diels-Alder reactions. We will explore the mechanistic underpinnings of this control, provide detailed experimental protocols, and offer expert insights into maximizing success in the laboratory.

Mechanistic Rationale: How this compound Auxiliaries Dictate Stereochemistry

The efficacy of this compound-based auxiliaries, such as Oppolzer's sultam, hinges on their ability to form a rigid, chelated complex with a Lewis acid, thereby locking the conformation of the attached dienophile and effectively shielding one of its prochiral faces.[3][4]

The Key Players:

  • The Chiral Auxiliary: Oppolzer's sultam, synthesized in two steps from this compound-10-sulfonyl chloride, is a prime example.[3] It is attached to an α,β-unsaturated system (the dienophile) via an amide bond to form an N-enoyl sultam.

  • The Lewis Acid: A Lewis acid, typically an organoaluminum species like diethylaluminum chloride (Et₂AlCl), is crucial. It coordinates to the electron-rich carbonyl oxygen and one of the sulfonyl oxygens of the sultam.[5]

  • The Chelated Intermediate: This dual coordination creates a rigid, five-membered chelated ring. This conformation forces the dienophile's C=C bond into an s-cis orientation and holds it in a fixed position relative to the bulky this compound skeleton.[3]

The steric bulk of the this compound moiety then acts as an impenetrable shield for one face of the dienophile. Consequently, the incoming diene can only approach from the less hindered, exposed face, leading to a highly predictable and diastereoselective cycloaddition. The endo product is typically favored due to stabilizing secondary orbital interactions in the transition state.[1]

References

Application Notes and Protocols for Camphor as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, driven by the often disparate pharmacological activities of individual stereoisomers. This comprehensive guide provides an in-depth exploration of camphor and its derivatives as highly effective and versatile chiral resolving agents. We delve into the fundamental principles of diastereomeric salt formation, present detailed, field-proven protocols for the resolution of various chemical classes, and offer expert insights into the optimization of experimental parameters. This document is designed to be a self-validating system, equipping researchers with the knowledge to not only execute these protocols but also to understand the underlying chemical causality, troubleshoot potential issues, and adapt these methodologies to novel compounds.

The Foundational Principle: From Enantiomers to Separable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their direct separation by standard techniques like crystallization or distillation impossible. The cornerstone of chiral resolution using agents like this compound lies in the transient conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system.[1][2]

This transformation is typically achieved through an acid-base reaction where a racemic mixture (e.g., a racemic amine) is treated with an enantiomerically pure chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid). This reaction yields two diastereomeric salts. Due to their unique three-dimensional arrangements, these salts exhibit differential solubility, allowing for the selective crystallization of the less soluble salt, thereby effecting the separation.[3][4]

The rigid bicyclic structure of this compound provides a well-defined chiral environment, which can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.[1] This inherent chirality, coupled with the acidic nature of its derivatives like camphoric acid and camphorsulfonic acid, makes them particularly effective for the resolution of racemic bases.[1]

The Resolving Agent of Choice: this compound and Its Derivatives

While this compound itself can be used in some applications, its derivatives are more commonly employed as chiral resolving agents. The most prominent among these are:

  • (-)-Camphoric Acid: A naturally derived dicarboxylic acid, it is a classical resolving agent for racemic bases.[1]

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): A strong sulfonic acid, CSA is a highly effective resolving agent for a wide range of amines and other basic compounds due to its ability to form stable, crystalline diastereomeric salts.[4][5][6] Its synthesis from this compound is a well-established process.[7][8]

  • Camphorsulfonyl Chloride: This derivative is particularly useful for the derivatization of chiral alcohols and amines to form diastereomeric sulfonamides and sulfonate esters, which can then be analyzed, often by NMR spectroscopy, to determine enantiomeric excess.[9]

The selection of the appropriate this compound derivative is contingent on the nature of the compound to be resolved. For basic compounds like amines, the acidic resolving agents are ideal. For alcohols and amino acids, derivatization may be necessary to introduce a functionality that can react with the resolving agent.[1]

The Mechanism of Chiral Recognition: A Glimpse into the Molecular World

The efficacy of a chiral resolving agent hinges on its ability to discriminate between the two enantiomers of a racemic compound. In the context of this compound derivatives and diastereomeric salt formation, this recognition manifests in the differential stability and solubility of the resulting diastereomeric salt crystals.

X-ray crystallography studies of diastereomeric salts formed between racemic compounds and this compound derivatives have provided invaluable insights into the molecular basis of this recognition. For instance, the crystal structure of the diastereomeric salts of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid revealed that the less-soluble salt adopts a dense and stable molecular conformation, while the more-soluble salt exhibits a coarser structure with "holey" vacancy layers, contributing to its higher solubility.[10] This difference in crystal packing is a direct consequence of the specific intermolecular interactions, including hydrogen bonding and van der Waals forces, between the chiral resolving agent and each enantiomer.

The this compound molecule itself possesses distinct structural features that contribute to its resolving power: a hydrophilic, flexible site (like the sulfonic acid group) and a hydrophobic, rigid this compound backbone.[10] This combination allows for a multifaceted interaction with the target enantiomers, enhancing the potential for differential binding and subsequent separation.

Experimental Protocols: A Step-by-Step Guide to Chiral Resolution

The following protocols are designed to be a practical guide for researchers. It is crucial to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific compound.

General Protocol for the Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid

This protocol outlines the fundamental steps for the chiral resolution of a racemic amine.

Materials:

  • Racemic amine

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • 2 M Sodium hydroxide solution

  • Organic extraction solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent. The choice of solvent is critical and a screening process is highly recommended.[11]

    • In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (1 equivalent) in the same solvent, warming gently if necessary.

    • Slowly add the CSA solution to the amine solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization. The formation of a precipitate indicates the less soluble diastereomeric salt is crystallizing out.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Regeneration of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

    • Add a 2 M aqueous solution of a strong base (e.g., NaOH) dropwise with vigorous stirring until the aqueous layer is basic. This will neutralize the CSA and liberate the free amine into the organic layer.[3]

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (e.e.):

    • The e.e. of the resolved amine should be determined using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or NMR spectroscopy after derivatization with a chiral derivatizing agent.[3]

Specific Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine

This protocol is an example of a specific application of the general method described above.[12]

Procedure:

  • In a suitable flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.[4]

  • Stir the mixture at room temperature for 24 hours. A precipitate will form during this time.[4]

  • Collect the precipitate by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.[4]

  • To regenerate the enantiomer, suspend the isolated precipitate in a mixture of dichloromethane and a saturated aqueous solution of Na₂CO₃. Stir until the solid completely dissolves.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

Data Presentation: Efficacy of this compound-Based Resolving Agents

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data for the resolution of various racemic compounds using this compound derivatives.

Racemic CompoundResolving AgentSolventYield of Resolved EnantiomerEnantiomeric Excess (e.e.)Reference
2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol(-)-Camphor-10-sulphonic acidAcetone70%>99%[13]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidDichloromethane25%98% (R,R)[12]
DL-Phenylglycine(1S)-(+)-camphor-10-sulfonic acidWater45.7%98.8%[10]
3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-camphorsulfonic acidIsopropyl acetate/acetonitrileHigh>99.5%[14]

Visualization of Workflows

General Workflow for Chiral Resolution

G racemic Racemic Mixture (R- and S-Enantiomers) salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-CSA) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Salt and (S)-Salt) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble separation Filtration less_soluble->separation more_soluble->separation regeneration_less Regeneration of Enantiomer (Base Treatment) separation->regeneration_less regeneration_more Regeneration of Enantiomer (from Mother Liquor) separation->regeneration_more enantiomer1 Pure Enantiomer 1 regeneration_less->enantiomer1 enantiomer2 Enriched Enantiomer 2 regeneration_more->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Decision-Making Flowchart for Optimizing Resolution

G start Start: Racemic Mixture + Resolving Agent solvent_screen Perform Solvent Screen start->solvent_screen crystallization_check Crystals Formed? solvent_screen->crystallization_check oiling_out Oiling Out? crystallization_check->oiling_out No analyze_ee Analyze Enantiomeric Excess (e.e.) crystallization_check->analyze_ee Yes no_crystals No Crystals: Concentrate Solution or Add Anti-solvent no_crystals->crystallization_check oiling_out->no_crystals No remedy_oiling Remedy: Add More Solvent or Lower Temperature oiling_out->remedy_oiling Yes remedy_oiling->crystallization_check ee_check e.e. > 95%? analyze_ee->ee_check low_ee Low e.e.: Recrystallize or Screen Different Solvents/Resolving Agents ee_check->low_ee No success Successful Resolution ee_check->success Yes low_ee->solvent_screen

Caption: Decision-making flowchart for optimizing a chiral resolution process.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form - Solution is too dilute.- Incorrect solvent system.- Concentrate the solution by evaporating some of the solvent.[15]- Add an "anti-solvent" in which the salts are poorly soluble.[11]- Scratch the inside of the flask with a glass rod to induce nucleation.[15]
"Oiling out" of the product - Salt's melting point is lower than the crystallization temperature.- Solution is too concentrated.- Add more solvent to lower the concentration.[15]- Lower the crystallization temperature.[15]- Change the solvent system to one that favors crystallization.[15]
Low enantiomeric excess (e.e.) - Poor separation of diastereomers due to similar solubilities.- Co-precipitation of the undesired diastereomer.- Optimize the solvent system through systematic screening.[15]- Perform one or more recrystallizations of the diastereomeric salt.- Consider a different chiral resolving agent.
Low yield - High solubility of the desired diastereomeric salt.- Too much solvent used.- Add an anti-solvent to decrease the solubility of the desired salt.[11]- Optimize the final crystallization temperature.[15]- If the mother liquor contains a significant amount of product, it can be reprocessed.[16]

Determination of Enantiomeric Purity by NMR Spectroscopy

While chiral chromatography is a common method for determining e.e., NMR spectroscopy offers a powerful alternative, particularly after derivatization with a suitable chiral agent. Camphorsulfonyl chloride is an excellent derivatizing agent for chiral alcohols and amines.

The principle involves converting the enantiomeric mixture into a mixture of diastereomers (sulfonate esters or sulfonamides), which will exhibit distinct signals in the NMR spectrum. The integration of these non-equivalent signals allows for the quantification of the enantiomeric ratio.

General Protocol for Derivatization:

  • To a solution of the chiral alcohol or amine in a suitable solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture in an ice bath and add camphorsulfonyl chloride.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate the diastereomeric products.

  • Acquire a high-resolution ¹H or ¹³C NMR spectrum and integrate the well-resolved signals corresponding to each diastereomer to determine the e.e.

Conclusion

This compound and its derivatives, particularly camphorsulfonic acid, are robust and versatile chiral resolving agents with a long history of successful application in both academic and industrial settings. Their effectiveness stems from the formation of diastereomeric salts with distinct physical properties, enabling their separation by fractional crystallization. By understanding the fundamental principles of this technique, carefully selecting experimental conditions, and employing systematic optimization strategies, researchers can effectively resolve a wide range of racemic compounds. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in their pursuit of enantiomerically pure substances.

References

Application Notes and Protocols for the Synthesis of Chiral Amines Using Camphor-Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of Camphor in Asymmetric Amine Synthesis

The pursuit of enantiomerically pure chiral amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its therapeutic efficacy and safety.[1][2] Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of control. This compound, a naturally abundant and inexpensive bicyclic monoterpene, has emerged as a privileged scaffold for the construction of highly effective chiral auxiliaries.[3][4][5] Its rigid conformational structure and strategically positioned functional groups provide an excellent framework for inducing facial selectivity in a variety of chemical transformations.

This guide provides an in-depth exploration of the application of this compound-derived chiral auxiliaries for the asymmetric synthesis of α-chiral primary amines. We will delve into the mechanistic principles that govern the stereochemical outcome of these reactions and provide detailed, field-proven protocols for the synthesis and application of two of the most prominent classes of this compound-derived auxiliaries: Oppolzer's sultam and this compound-derived imines. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Principle: Diastereoselective Formation of C-N Bonds

The fundamental strategy underpinning the use of this compound-derived chiral auxiliaries in amine synthesis is the temporary attachment of the auxiliary to a prochiral substrate. This creates a chiral, diastereomeric intermediate that exhibits a strong facial bias, directing the approach of a nucleophile or electrophile to one side of the molecule. After the new stereocenter is established, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched amine and allowing for the potential recovery and recycling of the auxiliary.

Featured Auxiliary I: Oppolzer's Sultam in Asymmetric Alkylation

Oppolzer's sultam, a this compound-derived sulfonamide, is a powerhouse in asymmetric synthesis, renowned for its high diastereoselectivity in a wide range of reactions, including the synthesis of α-amino acids.[6][7][8] The sultam is typically N-acylated, and the resulting enolate undergoes highly diastereoselective alkylation. Subsequent hydrolysis of the sultam yields the desired chiral carboxylic acid, which can be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by Oppolzer's sultam arises from the rigid, C2-symmetric nature of the this compound scaffold. The enolate formed from the N-acyl sultam adopts a conformation where one face is effectively shielded by the bulky this compound framework. This steric hindrance directs the incoming electrophile to the less hindered face, resulting in a high diastereomeric excess.

G cluster_0 Alkylation of N-Acyl Oppolzer's Sultam cluster_1 Cleavage and Amine Formation N-Acyl Sultam N-Acyl Oppolzer's Sultam Enolate Chelated Enolate Intermediate (Shielded Face) N-Acyl Sultam->Enolate  Base (e.g., NaHMDS) Alkylated Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated Product  R-X (Electrophile) Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid  LiOH, H2O2 Chiral Amine Chiral Amine Chiral Carboxylic Acid->Chiral Amine  Curtius Rearrangement

Figure 1: General workflow for asymmetric amine synthesis using Oppolzer's sultam.

Protocol 1: Synthesis of (1S)-(-)-2,10-Camphorsultam

This protocol is adapted from the procedure developed by Oppolzer and coworkers.[9][10]

Materials:

  • (-)-(Camphorsulfonyl)imine

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Absolute ethanol

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Soxhlet extractor is charged with lithium aluminum hydride (a slight excess relative to the imine) and anhydrous THF.

  • Imine Addition: The (-)-(camphorsulfonyl)imine is placed in the thimble of the Soxhlet extractor. The THF is heated to reflux, allowing the continuous extraction and slow addition of the imine into the LAH solution. This technique is employed due to the low solubility of the sultam in THF.[9]

  • Reaction Monitoring: The reaction is allowed to proceed for 3-4 hours, or until all the imine has been transferred to the reaction flask.

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath. The excess LAH is cautiously quenched by the slow, dropwise addition of 1 N HCl. Caution: This is a highly exothermic reaction that generates hydrogen gas.

  • Work-up: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with methylene chloride.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (-)-2,10-camphorsultam.

  • Crystallization: The crude product is purified by crystallization from absolute ethanol to afford the pure sultam as a white crystalline solid.[9]

Protocol 2: Asymmetric Synthesis of a Chiral α-Amino Acid Precursor

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Acyl chloride (e.g., propionyl chloride)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Hexanes

Procedure:

  • N-Acylation: To a solution of (1S)-(-)-2,10-camphorsultam in anhydrous THF at 0 °C, add n-butyllithium followed by the desired acyl chloride. Stir for 1 hour at room temperature.

  • Enolate Formation: Cool the solution of the N-acyl sultam to -78 °C. Add NaHMDS dropwise and stir for 30 minutes to form the sodium enolate.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The diastereomeric product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Auxiliary Cleavage: Dissolve the purified N-alkylated sultam in a mixture of THF and water. Cool to 0 °C and add a solution of LiOH and H₂O₂. Stir for 4 hours.[11]

  • Isolation of the Carboxylic Acid: After the reaction is complete, quench with sodium sulfite solution. Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the enantiomerically enriched carboxylic acid. This can then be converted to the corresponding amine.

Substrate (R in R-CO-Sultam)Electrophile (R'-X)Diastereomeric Excess (d.e.)Reference
PropionylBenzyl bromide>98%[7]
AcetylAllyl iodide>95%[6]
ButyrylMethyl iodide>96%[8]
Table 1: Representative Diastereoselectivities in the Alkylation of N-Acyl Oppolzer's Sultams.

Featured Auxiliary II: this compound-Derived Imines for α-Amino Acid Synthesis

Another powerful approach for the asymmetric synthesis of α-amino acids, and by extension α-chiral amines, involves the use of chiral imines derived from this compound and glycinates.[12] The this compound moiety serves as a chiral auxiliary, directing the diastereoselective alkylation of the enolate of the glycine imine.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformation of the lithiated enolate. The this compound auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered side. The choice of the ester group on the glycinate can influence the diastereoselectivity.

G cluster_0 Alkylation of this compound-Derived Glycine Imine cluster_1 Cleavage to Amine Glycine Imine This compound-Glycinate Imine Enolate Lithiated Enolate (Steric Shielding by this compound) Glycine Imine->Enolate  Base (e.g., LDA) Alkylated Imine Diastereomerically Enriched Alkylated Imine Enolate->Alkylated Imine  R-X (Electrophile) Chiral Amino Acid Chiral Amino Acid Alkylated Imine->Chiral Amino Acid  Acidic Hydrolysis Chiral Amine Chiral Amine Chiral Amino Acid->Chiral Amine  Decarboxylation or Reduction

Figure 2: Workflow for asymmetric α-amino acid synthesis via this compound-derived imines.

Protocol 3: Synthesis of the (R)-Camphor Imine of tert-Butyl Glycinate

Materials:

  • (1R)-(+)-Camphor

  • tert-Butyl glycinate hydrochloride

  • Triethylamine

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark trap

Procedure:

  • Amine Liberation: In a round-bottom flask, suspend tert-butyl glycinate hydrochloride in toluene. Add triethylamine to liberate the free amine.

  • Imine Formation: Add (1R)-(+)-camphor to the mixture. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the imine formation will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and filter to remove any salts. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.

  • Purification: The product can be purified by distillation under reduced pressure or by flash chromatography.

Protocol 4: Diastereoselective Alkylation and Hydrolysis

Materials:

  • (R)-Camphor imine of tert-butyl glycinate

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., allyl bromide)

  • Anhydrous THF

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Enolate Generation: Dissolve the this compound-glycinate imine in anhydrous THF and cool the solution to -78 °C. Add a freshly prepared solution of LDA in THF dropwise. Stir for 30 minutes at this temperature.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Allow the reaction to stir for several hours at this temperature.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Hydrolysis: The crude alkylated imine is hydrolyzed by stirring with 1 N HCl at room temperature. This cleaves the imine and the tert-butyl ester, yielding the hydrochloride salt of the chiral amino acid.

  • Isolation: The aqueous layer is washed with diethyl ether to remove the this compound. The aqueous solution containing the amino acid hydrochloride can be used directly or the free amino acid can be isolated by ion-exchange chromatography. The amino acid can then be converted to the desired primary amine.

Alkylating AgentDiastereomeric Excess (d.e.)Reference
Allyl bromide75-100%[12]
Benzyl bromide75-100%[12]
Methyl iodide~0%[12]
Ethyl iodide~50%[12]
Table 2: Diastereoselectivities in the Alkylation of the (R)-Camphor Imine of tert-Butyl Glycinate.[12]

Conclusion and Future Outlook

This compound-derived chiral auxiliaries have proven to be invaluable tools for the asymmetric synthesis of chiral amines. Their rigid, well-defined structures provide a high level of stereocontrol, leading to products with excellent enantiomeric purity. The protocols detailed herein for Oppolzer's sultam and this compound-derived imines represent robust and well-established methods for accessing these important building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and even more efficient chiral auxiliaries, potentially derived from this compound and other natural products, will undoubtedly remain an active and fruitful area of research.

References

Application Note: Synthesis of Camphor via Oxidation of Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scientific Context

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpene ketone with a rich history and a wide range of applications.[1] Historically sourced from the wood of the this compound laurel (Cinnamomum camphora), its uses span from medicinal applications as a topical analgesic and anti-pruritic agent to industrial uses as a plasticizer for nitrocellulose, an insect repellent, and in religious ceremonies.[1][2] The increasing demand and the limitations of natural sourcing have necessitated robust methods for its chemical synthesis.

One of the most common and efficient synthetic routes involves the oxidation of the secondary alcohol isoborneol.[3][4][5] This transformation is a cornerstone reaction in organic chemistry curricula and industrial practice, illustrating the conversion of a secondary alcohol to a ketone.[6] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from isoborneol using a "greener" and more accessible oxidizing agent, sodium hypochlorite, in the presence of acetic acid. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol for synthesis and purification, and outline rigorous methods for product characterization.

Reaction Principle and Mechanism

The core of this synthesis is the oxidation of the secondary hydroxyl group of isoborneol to the corresponding ketone, this compound. While traditional methods have employed strong, hazardous oxidizing agents like chromic acid (Jones oxidation), modern protocols often favor milder and more environmentally benign reagents.[7][8][9][10] Our featured protocol utilizes sodium hypochlorite (NaOCl), the active ingredient in common bleach, which in an acidic medium provides an effective and selective oxidation.[11][12]

Causality of Reagent Choice: The reaction is not conducted with NaOCl alone. Glacial acetic acid plays a critical role by reacting with sodium hypochlorite to generate hypochlorous acid (HOCl) in situ.[13] HOCl is the active oxidizing species that directly participates in the reaction with isoborneol. This in situ generation is preferable as pure hypochlorous acid is unstable.

The mechanism proceeds as follows[7][13]:

  • Activation: The hydroxyl group of isoborneol is chlorinated by hypochlorous acid.

  • Elimination: A base (such as water or acetate) abstracts the proton on the carbon bearing the oxygen, leading to an E2-like elimination of HCl. This regenerates the carbonyl group and forms the final this compound product.

The overall transformation is depicted below:

Reaction_Mechanism isoborneol Isoborneol p1 isoborneol->p1 This compound This compound reagents NaOCl, CH₃COOH (forms HOCl) reagents->p1 Reagents p1->this compound Oxidation Detailed_Mechanism cluster_0 Step 1: Formation of Active Oxidant cluster_1 Step 2: Chlorination of Alcohol cluster_2 Step 3: Elimination to Ketone NaOCl Sodium Hypochlorite HOCl Hypochlorous Acid NaOCl->HOCl + CH₃COOH HOAc Acetic Acid HOAc->HOCl + NaOCl isoborneol Isoborneol (R₂CH-OH) intermediate Chlorinated Intermediate (R₂CH-OCl) isoborneol->intermediate + HOCl - H₂O intermediate2 Chlorinated Intermediate (R₂CH-OCl) This compound This compound (R₂C=O) intermediate2->this compound + Base (e.g., H₂O) - HCl workflow prep 1. Reagent Preparation reaction 2. Oxidation Reaction (Isoborneol + NaOCl/HOAc) prep->reaction monitor 3. In-Process Monitoring (Starch-Iodide Test) reaction->monitor quench 4. Reaction Quenching (Add NaHSO₃) monitor->quench workup 5. Work-up & Extraction (DCM Extraction, NaHCO₃ wash) quench->workup dry 6. Drying & Solvent Removal workup->dry purify 7. Purification (Sublimation) dry->purify analyze 8. Product Analysis (MP, FTIR, NMR) purify->analyze

References

Application Notes and Protocols: Camphorsulfonic Acid as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Profile of Camphorsulfonic Acid (CSA)

(1R)-(-)- or (1S)-(+)-10-Camphorsulfonic acid (CSA), a derivative of natural camphor, stands as a uniquely versatile and powerful organocatalyst in the synthetic chemist's toolkit.[1] Its efficacy stems from a combination of key attributes: it is a relatively strong, yet organic-soluble Brønsted acid (pKa ≈ 1.2) that is stable, non-toxic, commercially available in both enantiomeric forms, and often reusable.[2][3] These characteristics make it an environmentally benign and economically attractive alternative to metal-based catalysts or harsher mineral acids.[2][3]

The rigid bicyclic this compound backbone provides a well-defined chiral environment, making CSA an invaluable tool in asymmetric synthesis, not only as a catalyst but also as a classical resolving agent for racemic mixtures.[4][5][6] Its broad utility spans a wide array of organic transformations, from simple acid-catalyzed reactions like esterifications and acetal formations to complex stereoselective C-C bond-forming reactions. This guide provides an in-depth exploration of CSA's applications, complete with detailed protocols and mechanistic insights for key transformations relevant to researchers in organic synthesis and drug development.

Core Applications & Methodologies

Fischer Esterification: A Mild and Efficient Approach

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. While strong mineral acids like sulfuric acid are traditionally used, they can often lead to side reactions and harsh workup conditions. CSA presents a milder, yet highly effective, alternative for Fischer esterification.[7]

Causality of Efficacy : CSA's strong acidity allows for the protonation of the carboxylic acid's carbonyl oxygen, which significantly enhances the carbonyl carbon's electrophilicity.[7] This activation facilitates nucleophilic attack by the alcohol. Being an organic-soluble acid, CSA ensures homogeneous catalysis in common organic solvents, often leading to cleaner reactions and simpler purification.

Protocol 1: General Procedure for CSA-Catalyzed Esterification

This protocol describes the esterification of a generic carboxylic acid with an alcohol, which is often used in excess as the solvent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (can be used as solvent, e.g., 10-20 equiv or as required)

  • (±)-Camphorsulfonic Acid (0.05 - 0.10 equiv)

  • Anhydrous organic solvent (e.g., Toluene, Dichloromethane, if alcohol is not the solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equiv), the alcohol, and the solvent (if necessary).

  • Catalyst Addition: Add camphorsulfonic acid (0.05 - 0.10 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent like toluene was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid and CSA), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if the product is volatile.

Protection and Deprotection of Carbonyls: Acetal & Ketal Formation

The protection of aldehydes and ketones as acetals or ketals is a crucial strategy in multi-step synthesis to mask the carbonyl group's reactivity towards nucleophiles or basic conditions.[3][8][9][10] CSA is an excellent catalyst for both the formation and cleavage of these protecting groups under mild conditions.[5][8][9]

Causality of Efficacy : For protection, CSA protonates the carbonyl oxygen, activating it for attack by a diol (e.g., ethylene glycol). The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus. For deprotection, the principle of microscopic reversibility applies; in the presence of excess aqueous acid (provided by CSA in an aqueous solvent system), the equilibrium shifts back, hydrolyzing the acetal to regenerate the carbonyl and the diol.[11]

Protocol 2: CSA-Catalyzed Acetal Protection of a Ketone

This protocol details the protection of cyclohexanone using ethylene glycol.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • (±)-Camphorsulfonic Acid (0.02 - 0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Step-by-Step Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Charge the flask with cyclohexanone (1.0 equiv), ethylene glycol (1.2 equiv), and toluene.

  • Catalyst Addition: Add camphorsulfonic acid (0.02 - 0.05 equiv).

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the toluene solution with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting ketal is often pure enough for subsequent steps, but can be purified by distillation or column chromatography if needed.

Protocol 3: CSA-Catalyzed Deprotection of an Acetal

This protocol describes the cleavage of the acetal formed in the previous protocol.

Materials:

  • 1,4-Dioxaspiro[4.5]decane (the protected cyclohexanone) (1.0 equiv)

  • (±)-Camphorsulfonic Acid (0.1 equiv)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for stirring and extraction

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the acetal (1.0 equiv) in an acetone/water mixture in a round-bottom flask.

  • Catalyst Addition: Add camphorsulfonic acid (0.1 equiv) and stir the mixture at room temperature.

  • Reaction Execution: Monitor the reaction progress by TLC until the starting acetal is fully consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the deprotected ketone.

  • Purification: The recovered cyclohexanone can be purified by distillation if necessary.

Asymmetric Synthesis and Chiral Resolution

The inherent chirality of CSA makes it a powerful tool in asymmetric synthesis. It can be used as a chiral Brønsted acid catalyst to induce stereoselectivity or as a resolving agent to separate enantiomers.[6][12]

a) Chiral Resolution of Amines

A classic application of chiral CSA is the resolution of racemic amines.[6][12] The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][12]

Causality of Efficacy : The chiral CSA ((1S)-(+)-CSA or (1R)-(-)-CSA) reacts with a racemic amine ((R/S)-amine) to form two diastereomeric salts: [(R)-amine][(S)-CSA] and [(S)-amine][(S)-CSA]. These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system. By carefully choosing the solvent, one diastereomer can be selectively crystallized and separated by filtration. The enantiomerically enriched amine is then liberated by treatment with a base.

Protocol 4: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary amine. Optimization of the solvent and stoichiometry is often required.

Materials:

  • Racemic amine (1.0 equiv)

  • (1S)-(+)-10-Camphorsulfonic acid (0.5 - 1.0 equiv)

  • Anhydrous solvent (e.g., Acetone, Ethyl Acetate, Isopropanol)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Standard glassware for crystallization, filtration, and extraction

Step-by-Step Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equiv) in a minimal amount of a suitable hot anhydrous solvent. In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (typically 0.5 to 1.0 equivalents) in the same solvent, heating if necessary.

  • Crystallization: Slowly add the CSA solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the other diastereomer.

  • Liberation of the Free Amine: Suspend the collected crystals in a mixture of an aqueous NaOH solution and an organic extraction solvent (e.g., dichloromethane). Stir until all solids have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC. The ee can often be improved by recrystallizing the diastereomeric salt.

b) Asymmetric Aldol Reaction

CSA can act as a co-catalyst in asymmetric reactions, such as the proline-catalyzed aldol reaction.[13][14]

Causality of Efficacy : In the proline-catalyzed aldol reaction, L-proline forms an enamine intermediate with a ketone. The addition of a chiral acid like D-CSA can assist in the protonation steps and influence the transition state's stereochemical environment, thereby enhancing both the reaction rate and the enantioselectivity of the product.[13][14]

Protocol 5: Proline/CSA Co-catalyzed Asymmetric Aldol Reaction

This protocol is adapted for the reaction between an aromatic aldehyde and acetone.

Materials:

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde) (1.0 equiv)

  • Acetone (used as reactant and solvent)

  • L-Proline (0.2 equiv)

  • D-Camphorsulfonic acid (0.1 equiv)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve L-proline (0.2 equiv) and D-camphorsulfonic acid (0.1 equiv) in a small amount of water.

  • Addition of Reactants: Add the aromatic aldehyde (1.0 equiv) followed by acetone.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction by TLC. The reaction may take 12-24 hours.[13][14]

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. The crude product is then purified by preparative thin-layer chromatography or column chromatography to yield the aldol product.[13][14] The enantiomeric excess can be determined by chiral HPLC.

Multi-Component Reactions & Heterocycle Synthesis

CSA has proven to be an efficient catalyst for various multi-component reactions (MCRs), which are highly valuable for building molecular complexity in a single step.[15] It is particularly effective in the synthesis of biologically relevant heterocyclic compounds like quinolines and indoles.[16][17]

a) Michael Addition of Indoles to Enones

The conjugate addition of indoles to α,β-unsaturated carbonyl compounds (enones) is a powerful method for the C3-alkylation of the indole ring.[2] CSA effectively catalyzes this reaction, often under mild and environmentally friendly conditions.[2]

Causality of Efficacy : CSA protonates the carbonyl oxygen of the enone, which activates the β-carbon for nucleophilic attack by the electron-rich C3 position of the indole. The reaction proceeds efficiently in solvents like aqueous ethanol, highlighting the catalyst's robustness.[2]

Data Summary and Visualizations

Table 1: Comparison of CSA-Catalyzed Reactions

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemp.TimeYield (%)Ref.
Acetal ProtectionCyclohexanoneEthylene Glycol2-5TolueneReflux10 h80[5]
Michael AdditionIndoleChalcone10EtOH/H₂ORT2-4 h>90[2]
Aldol Reactionp-NO₂-benzaldehydeAcetone10 (CSA), 20 (Proline)H₂O/AcetoneRT12 h76[13][14]
Mannich ReactionAcetophenoneBenzaldehyde10Solvent-freeRT3-5 h92[15]

Diagram 1: General Mechanism of CSA-Catalyzed Acetal Formation

Acetal_Formation cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization & Dehydration Ketone R₂C=O (Ketone) Protonated_Ketone R₂C=O⁺H (Activated Ketone) Ketone->Protonated_Ketone + H⁺ (from CSA) CSA_H CSA-H⁺ Diol HO(CH₂)₂OH (Diol) Hemiketal R₂C(OH)O(CH₂)₂OH (Hemiketal) Protonated_Ketone->Hemiketal + Diol Protonated_Hemiketal R₂C(O⁺H₂)O(CH₂)₂OH Hemiketal->Protonated_Hemiketal + H⁺ Carbocation R₂C⁺-O(CH₂)₂OH Protonated_Hemiketal->Carbocation - H₂O Acetal Cyclic Acetal Carbocation->Acetal Intramolecular attack CSA_H_out CSA-H⁺ Acetal->CSA_H_out - H⁺ (regenerates CSA) Water H₂O

Caption: CSA protonates the carbonyl, activating it for nucleophilic attack by a diol to form a hemiketal, which then dehydrates to the final acetal.

Diagram 2: Experimental Workflow for Chiral Resolution of an Amine

Chiral_Resolution_Workflow Start Racemic Amine (R/S) Add_CSA Add (1S)-(+)-CSA in hot solvent Start->Add_CSA Crystallization Cool Slowly (Crystallization) Add_CSA->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Diastereomeric Salt [(R)-Amine][(S)-CSA] Assuming this salt is less soluble Filtration->Solid Precipitate Filtrate Filtrate: Diastereomeric Salt [(S)-Amine][(S)-CSA] (in solution) Filtration->Filtrate Solution Base_Solid Add aq. NaOH & Extract Solid->Base_Solid Base_Filtrate Add aq. NaOH & Extract Filtrate->Base_Filtrate Product_R Enantiopure (R)-Amine Base_Solid->Product_R Product_S Enantiopure (S)-Amine Base_Filtrate->Product_S Analysis Analyze ee% (Chiral HPLC) Product_R->Analysis Product_S->Analysis

Caption: Workflow for separating a racemic amine via diastereomeric salt formation with CSA, followed by filtration and liberation of the enantiomers.

Conclusion and Future Outlook

Camphorsulfonic acid has firmly established itself as a cornerstone organocatalyst in modern organic synthesis. Its combination of strong Brønsted acidity, chirality, stability, and environmental benignity makes it a preferred choice for a multitude of reactions. The protocols outlined in this guide demonstrate its practical utility in key synthetic operations, from fundamental esterifications to sophisticated asymmetric transformations. The continued exploration of CSA and its derivatives in novel catalytic systems, particularly in multi-component and tandem reactions, promises to further expand its role in the efficient and sustainable synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Note: Determination of Camphor in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of camphor in various cosmetic formulations, such as creams and lotions. This compound is utilized in personal care products for its fragrance and soothing properties; however, its concentration is regulated in many regions to ensure consumer safety.[1] This method provides the specificity, accuracy, and precision required for quality control (QC) testing in a regulated environment and for product development purposes. The protocol described herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction

This compound is a volatile organic compound known for its distinctive pungent odor. It is found in the wood of the this compound laurel tree (Cinnamomum camphora) and can also be synthetically produced. In the cosmetics industry, this compound is used as a fragrance ingredient, plasticizer, and denaturant.[1] While generally recognized as safe for topical use at low concentrations, regulatory bodies in the United States and Europe have established limits on its concentration in consumer products due to potential toxicity at high doses.[1] For instance, Health Canada permits this compound in cosmetics at concentrations up to 3%.[1] Therefore, a reliable and accurate analytical method is crucial for manufacturers to ensure their products comply with these regulations and are safe for consumer use.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this application due to its high sensitivity, specificity, and reproducibility for quantifying active ingredients in complex matrices like cosmetic creams and ointments.[5][6] This note presents a complete protocol, from sample preparation to HPLC analysis and method validation.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound, being a moderately nonpolar analyte, is retained on the C18 column and then eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.[6] Detection is performed using a UV-Vis or Diode-Array Detector (DAD), as this compound exhibits a characteristic UV absorbance maximum around 288-290 nm.[7][8] Quantification is achieved by comparing the peak area of this compound in a sample to that of a calibration curve generated from certified reference standards.

Materials and Methods

Reagents and Standards
  • This compound, Certified Reference Standard (CRS) (≥99% purity)

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade or Ultrapure (Type 1)

  • Glacial Acetic Acid, ACS Grade (optional, for mobile phase modification)

  • Cosmetic product samples (creams, lotions, gels)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector.

Table 1: HPLC Chromatographic Conditions

ParameterConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing excellent retention and peak shape for this compound.[6][7][9]
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal elution and separation of this compound from matrix interferences.[7][9]
Flow Rate 1.4 mL/minEnsures good peak resolution and reasonable run times.[7][9]
Column Temp. 25 °CMaintains consistent retention times and method reproducibility.[7][9]
Injection Vol. 20 µLStandard volume for good sensitivity without overloading the column.
Detection UV at 288 nmCorresponds to the UV absorbance maximum of this compound, ensuring high sensitivity.[7]
Run Time ~10 minutesSufficient to allow for elution of this compound and any late-eluting matrix components.
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. This range should bracket the expected concentration of this compound in the prepared sample solutions.

Sample Preparation Protocol

The primary challenge in analyzing cosmetic creams is the efficient extraction of the analyte from a complex, often emulsion-based, matrix containing emollients and waxes that can interfere with the HPLC column.[10]

  • Weighing: Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL beaker or centrifuge tube.

  • Dissolution & Extraction: Add 20 mL of methanol to the sample. Heat gently in a water bath at 40-50°C and vortex or stir vigorously for 10-15 minutes to disperse the cream and dissolve the this compound.

  • Precipitation of Excipients: Place the mixture in an ice bath or refrigerator for 20 minutes. This step is crucial as it causes many fatty/waxy excipients to precipitate, cleaning up the sample.

  • Centrifugation: Centrifuge the cold mixture at 4000 RPM for 15 minutes to pellet the precipitated excipients.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.[11][12] This step removes fine particulates that could clog the HPLC column.[10][12]

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 1.0 g of Cosmetic Product dissolve 2. Add 20 mL Methanol, Heat & Vortex weigh->dissolve precipitate 3. Cool in Ice Bath (20 min) dissolve->precipitate centrifuge 4. Centrifuge at 4000 RPM (15 min) precipitate->centrifuge filter 5. Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter hplc Inject into HPLC filter->hplc

Caption: Workflow for cosmetic sample preparation.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][4] The key validation parameters are summarized below.

Table 2: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Specificity No interference observed from placebo matrix at the retention time of this compound.Peak purity index > 0.999.
Linearity (Range) 10 - 200 µg/mLCorrelation Coefficient (R²) ≥ 0.999.[6]
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0% recovery.
Precision (% RSD) Repeatability: < 1.0% Intermediate Precision: < 2.0%RSD ≤ 2.0%.
LOD 0.028 mg/mL[7][9]Signal-to-Noise ratio of 3:1.
LOQ 0.085 mg/mL[7][9]Signal-to-Noise ratio of 10:1.
  • Specificity: A placebo cosmetic cream (formulation without this compound) was prepared and analyzed. The resulting chromatogram showed no significant peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of matrix components.

  • Linearity: The linearity was evaluated by analyzing the calibration standards at six concentration levels. The plot of peak area versus concentration was linear over the specified range, with a correlation coefficient (R²) of >0.999.

  • Accuracy: Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared and analyzed, and the percentage recovery was calculated.

  • Precision:

    • Repeatability was assessed by performing six replicate preparations of a single cosmetic sample and calculating the relative standard deviation (%RSD) of the results.

    • Intermediate Precision was determined by having a different analyst perform the analysis on a different day with different equipment. The %RSD between the two data sets was calculated.

Results and Discussion

A typical chromatogram of a this compound standard shows a sharp, well-defined peak at a retention time of approximately 6.5 minutes under the specified conditions. When analyzing a cosmetic sample, the this compound peak should be well-resolved from any other excipient peaks. The simple extraction procedure effectively removes the majority of interfering substances, ensuring the longevity of the analytical column.[10] The validation data confirms that the method is accurate, precise, and specific for the determination of this compound in cosmetic products.

The following diagram outlines the logical flow of the entire analytical and validation process.

G cluster_main Analytical & Validation Process method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis validation Method Validation hplc_analysis->validation quantification Quantification hplc_analysis->quantification linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity validation->quantification report Reporting quantification->report

Caption: Overview of the analytical and validation procedure.

Conclusion

The isocratic RP-HPLC method described in this application note is rapid, simple, and reliable for the routine quality control analysis of this compound in cosmetic products like creams, gels, and lotions.[7][13] The sample preparation technique is effective at removing interfering matrix components, and the method has been thoroughly validated to meet the stringent requirements of regulatory guidelines. This ensures that the method is suitable for its intended purpose of verifying product safety and compliance.[4]

References

Application Note: Quantitative Analysis of Camphor in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and technically detailed guide for the identification and quantification of camphor in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and quality control professionals in the pharmaceutical, fragrance, and natural products industries. We delve into the fundamental principles of GC-MS, offer a meticulously validated step-by-step protocol, and provide insights into data interpretation and method validation, ensuring the generation of accurate and reproducible results.

Introduction: The Significance of this compound Analysis

This compound (Cinnamomum camphora) is a terpenoid widely recognized for its distinctive aromatic properties and therapeutic applications.[1] It is a primary constituent of various essential oils, notably those extracted from the this compound tree.[1][2] The concentration of this compound and other constituents in essential oils can vary significantly based on factors such as the plant's geographical origin, harvest time, and the extraction method employed.[3] Accurate quantification of this compound is therefore critical for the quality control, standardization, and ensuring the safety and efficacy of essential oil-based products.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[5][6]

The Science Behind GC-MS Analysis

The efficacy of GC-MS in analyzing essential oils lies in its two-part process: the separation of compounds by gas chromatography and their subsequent identification and quantification by mass spectrometry.[5]

  • Gas Chromatography (GC): In GC, the essential oil sample, diluted in a suitable solvent, is vaporized and introduced into the GC system.[5] An inert carrier gas, typically helium, transports the vaporized sample through a long, thin, coated tube known as a capillary column.[4][5] The separation of compounds is based on their differing affinities for the stationary phase (the coating on the column) and their volatilities.[5] Compounds that are more volatile and have a lower affinity for the stationary phase travel through the column faster, resulting in different retention times for each compound.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.[5] The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).[5] The unique fragmentation pattern, or mass spectrum, of a compound serves as a "molecular fingerprint," allowing for its definitive identification by comparison to spectral libraries such as those from the National Institute of Standards and Technology (NIST).[5][7]

Experimental Protocol

This protocol outlines a validated method for the quantitative analysis of this compound in essential oils.

Materials and Reagents
  • Essential Oil Sample: e.g., this compound essential oil (Cinnamomum camphora)

  • This compound Standard: Analytical grade, >98% purity

  • Solvent: Hexane or Dichloromethane (GC grade)[8][9]

  • Internal Standard (IS): n-Nonane or other suitable alkane[10]

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts[8][9]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample and Standard Preparation

Causality: Proper sample and standard preparation are paramount to achieving accurate and reproducible results. Dilution of the essential oil is necessary to prevent column overloading and ensure that the analyte concentration falls within the linear range of the instrument. The use of an internal standard corrects for variations in injection volume and instrument response.

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard (e.g., n-nonane) in the chosen solvent.

  • This compound Standard Stock Solution: Accurately weigh and dissolve the this compound standard in the chosen solvent to prepare a 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the essential oil sample with the chosen solvent to an expected this compound concentration within the calibration range. A 1:100 (v/v) dilution is a good starting point.[11] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL. Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[8]

GC-MS Instrumentation and Conditions

Causality: The choice of GC column and the temperature program are critical for achieving good separation of this compound from other components in the essential oil. The MS parameters are optimized for sensitive and specific detection of this compound. A non-polar column like a DB-5ms or HP-5MS is generally suitable for the analysis of essential oils.[4][5]

Parameter Condition Rationale
GC System Agilent 6890 or equivalentA widely used and reliable GC platform.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for a wide range of essential oil components.[4]
Carrier Gas HeliumAn inert gas that does not react with the sample.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good separation efficiency.
Injector Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.[5]
Injection Volume 1 µLA standard injection volume for capillary GC.
Split Ratio 50:1Prevents column overloading with high concentration samples.[5]
Oven Program Initial 60°C (hold 2 min), ramp to 240°C at 3°C/minA gradual temperature ramp allows for the separation of compounds with a wide range of boiling points.[4]
MS System Agilent 5975 or equivalentA common and robust mass selective detector.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[5]
Ionization Energy 70 eVThe standard energy for creating a library-searchable mass spectrum.[5]
Mass Range 40-400 amuCovers the expected mass range for this compound and its fragments.[11]
Solvent Delay 3 minutesPrevents the high concentration of the solvent from entering the MS detector and causing filament damage.
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument software including the prepared calibration standards and the sample solutions.

  • Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

  • Peak Identification:

    • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the this compound standard.

    • Confirm the identity of the this compound peak by comparing its mass spectrum with the NIST library spectrum. The mass spectrum of this compound will show characteristic fragments at m/z 95, 108, 137, and the molecular ion at 152.

  • Quantification:

    • Integrate the peak areas of this compound and the internal standard in both the calibration standards and the sample chromatograms.

    • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the diluted sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

    • Calculate the final concentration of this compound in the original essential oil sample, taking into account the dilution factor.

Method Validation

To ensure the reliability and accuracy of the analytical method, a validation process should be performed according to the International Council for Harmonisation (ICH) guidelines.[12]

Validation Parameter Acceptance Criteria Typical Results
Linearity Correlation coefficient (R²) ≥ 0.998R² > 0.999 over a 1-100 µg/mL range
Accuracy Recovery of 80-120%95-105% recovery for spiked samples
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15%RSD < 5% for replicate injections
Precision (Intermediate) RSD ≤ 15%RSD < 10% for analysis on different days
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.03 µg/mL

Visualization of the Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing EO_Sample Essential Oil Sample Dilution Dilution & Spiking EO_Sample->Dilution Camphor_Std This compound Standard Cal_Stds Calibration Standards Camphor_Std->Cal_Stds Solvent Solvent (Hexane) Solvent->Dilution IS Internal Standard IS->Dilution Prep_Sample Prepared Sample Dilution->Prep_Sample Injection Injection Cal_Stds->Injection Prep_Sample->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Chromatogram Chromatogram Mass_Analysis->Chromatogram Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Peak_ID Peak Identification Chromatogram->Peak_ID Mass_Spectrum->Peak_ID Quantification Quantification Peak_ID->Quantification Final_Result Final Result (% this compound) Quantification->Final_Result

Caption: Workflow for the GC-MS analysis of this compound in essential oils.

Conclusion

This application note provides a robust and validated GC-MS method for the quantitative analysis of this compound in essential oils. By following this protocol, researchers and quality control analysts can obtain accurate and reliable data, which is essential for ensuring the quality, safety, and consistency of essential oil products. The principles and techniques described herein can also be adapted for the analysis of other volatile compounds in complex natural product matrices.

References

"synthesis of camphor derivatives for anticancer studies"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis and Evaluation of Camphor-Derived Anticancer Agents

Authored by: Gemini, Senior Application Scientist

Abstract

Natural products have long served as a foundational source for novel therapeutic agents. This compound, a bicyclic monoterpene, presents a unique and valuable scaffold for medicinal chemistry due to its inherent chirality, rigid structure, and low cost.[1] Its versatile framework allows for targeted modifications at various positions (C-3, C-5, C-8, C-9, and C-10), making it an ideal starting material for the synthesis of diverse bioactive molecules.[1] This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for developing novel this compound derivatives as potential anticancer agents. We delve into the causality behind experimental design, present detailed, self-validating protocols for synthesis and in vitro analysis, and summarize key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction: Why this compound in Cancer Research?

The search for anticancer drugs with higher efficacy and lower toxicity is a perpetual challenge in oncology.[2][3] Natural compounds and their semi-synthetic derivatives are of great interest as they often possess novel mechanisms of action and more favorable toxicity profiles compared to purely synthetic drugs.[2][4] this compound stands out as a privileged chiral starting material for several reasons:

  • Stereochemical Complexity: Its rigid, chiral bicyclo[2.2.1]heptane system provides a three-dimensional architecture that can facilitate specific interactions with biological targets.

  • Synthetic Accessibility: The this compound molecule contains a ketone functional group that serves as a reactive handle for a wide array of chemical transformations.

  • Proven Biological Activity: A growing body of evidence demonstrates that derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines, including breast, lung, and cervical cancers.[2][3][5][6]

This document outlines the workflow for leveraging these advantages, from initial molecular design and synthesis to the critical evaluation of anticancer efficacy.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation Start This compound Scaffold Selection SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design of Novel Derivatives (e.g., Heterocycles, Hydrazones) SAR->Design Synth Chemical Synthesis Design->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Char->Screen IC50 IC50 Determination Screen->IC50 Mech Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mech Mech->SAR Feedback Loop for Next-Generation Design

Caption: Overall workflow for the development of this compound-based anticancer agents.

Synthetic Strategies and Protocols

The functionalization of the this compound backbone is key to unlocking its therapeutic potential. The carbonyl group at C-2 is the most common starting point for derivatization, often leading to the formation of hydrazones, imines, and various heterocyclic systems.[7]

Synthesis of this compound-Derived Heterocycles (Thiazole Example)

Heterocyclic moieties like thiazole are prevalent in many FDA-approved drugs and are known to confer potent biological activities, including anticancer effects.[5] The synthesis of this compound-thiazole hybrids has yielded compounds with remarkable potency against breast (MCF-7) and lung (A549) cancer cell lines.[5][6][8]

Rationale: The introduction of a planar, electron-rich thiazole ring to the rigid, three-dimensional this compound scaffold creates a molecule with distinct pharmacophoric features. This combination can enhance binding to protein targets and improve cytotoxic efficacy. The selection of specific substituents on the thiazole ring is guided by SAR studies to optimize activity.

G This compound This compound AlphaBromo α-bromothis compound This compound->AlphaBromo Br2, HBr/AcOH Thiazole This compound-Thiazole Derivative AlphaBromo->Thiazole Reflux Thioamide Thioamide R-CS-NH2 Thioamide->Thiazole

Caption: General synthetic scheme for this compound-thiazole derivatives.

Protocol 2.1: Synthesis of (1R,4R)-1,7,7-trimethyl-2'-(substituted)-2,4'-bithiazole derivatives This protocol is adapted from methodologies that have produced highly potent anticancer compounds.[5][9]

Materials:

  • (1R)-(+)-Camphor

  • Bromine

  • Glacial Acetic Acid

  • Substituted Thioamides

  • Ethanol (95%)

  • Silica Gel for column chromatography

  • Hexane, Ethyl Acetate

Procedure:

  • Step 1: Synthesis of 3-Bromo-camphor.

    • Dissolve (1R)-(+)-camphor (1 eq.) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise at room temperature with constant stirring.

    • Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Pour the mixture into ice-cold water and extract with diethyl ether.

    • Wash the organic layer with sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-bromothis compound.

  • Step 2: Hantzsch Thiazole Synthesis.

    • To a solution of 3-bromothis compound (1 eq.) in 95% ethanol, add the desired substituted thioamide (1.2 eq.).

    • Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Step 3: Purification and Characterization.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks for both the this compound backbone and the newly formed thiazole ring validates the successful synthesis.

Synthesis of this compound-Derived Hydrazones

Hydrazones (-C=N-NH-) are another class of compounds that have shown significant promise as anticancer agents.[10][11] The synthesis is typically a straightforward condensation reaction, making this an attractive route for generating a library of derivatives for screening.

Rationale: The azometine (-C=N-) linkage in hydrazones is crucial for their biological activity. Modifying the aryl group attached to the terminal nitrogen allows for systematic exploration of electronic and steric effects on cytotoxicity. Studies have shown that substituents on this aryl ring can dramatically influence potency.[12]

Protocol 2.2: General Synthesis of this compound Sulfonyl Hydrazone Derivatives This protocol is based on established methods for synthesizing bioactive hydrazones.[7][12]

Materials:

  • (1R)-(+)-Camphor

  • Substituted Arylsulfonylhydrazides

  • Ethanol or Methanol

  • Catalytic amount of glacial acetic acid

Procedure:

  • Condensation Reaction.

    • Dissolve this compound (1 eq.) and the desired arylsulfonylhydrazide (1 eq.) in ethanol in a round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Characterization.

    • Dry the purified product under vacuum.

    • Characterize the compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the this compound carbonyl peak in ¹³C NMR and the appearance of the N-H proton signal in ¹H NMR are key indicators of product formation.[12][13]

Biological Evaluation: In Vitro Cytotoxicity

The primary goal of synthesizing these novel derivatives is to assess their ability to kill or inhibit the growth of cancer cells.[14] The in vitro cytotoxicity assay is a fundamental first step in this evaluation.[15][16]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method to measure cell viability.[16] It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A1 Culture Cancer Cells (e.g., MCF-7, A549) A2 Seed Cells into 96-well Plate A1->A2 A3 Allow Adherence (Overnight Incubation) A2->A3 B2 Treat Cells with Compounds (Include Vehicle Control) A3->B2 B1 Prepare Serial Dilutions of This compound Derivatives B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Add MTT Reagent to Each Well B3->C1 C2 Incubate (2-4 hours) (Formazan Formation) C1->C2 C3 Add Solubilizing Agent (e.g., DMSO, SDS) C2->C3 C4 Read Absorbance (570 nm) C3->C4 C5 Calculate % Viability & Determine IC50 Value C4->C5

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3.1: MTT Assay for IC50 Determination This protocol is a standard procedure for assessing the cytotoxic potential of novel compounds.[5][14][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • The next day, prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48 hours.[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Data Presentation and Structure-Activity Relationship (SAR)

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different derivatives and identifying promising candidates.[14]

Table 1: Cytotoxic Activity (IC50) of Representative this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM) ± SDReference
Cmpd-20 ThiazoleMCF-7 (Breast)0.78[5][8]
Cmpd-20 ThiazoleA549 (Lung)1.69[5][8]
Hydrazone-1e Arylsulfonyl HydrazoneMCF-7 (Breast)< 1.0[12]
Hydrazone-1e Arylsulfonyl HydrazoneMDA-MB-231 (Breast)< 1.0[12]
Doxorubicin Standard DrugMCF-7 (Breast)3.10[5][8]
Doxorubicin Standard DrugA549 (Lung)2.43[5][8]

Note: Data is compiled from cited literature and serves as an example of potent derivatives.

The data clearly indicates that specific heterocyclic and hydrazone derivatives of this compound can exhibit cytotoxicity superior to that of standard chemotherapeutic drugs like doxorubicin in certain cell lines.[5][8] This underscores the immense potential of the this compound scaffold. Analysis of such data allows for the elucidation of Structure-Activity Relationships (SAR), which provides critical insights for designing the next generation of compounds. For example, the presence of an indole ring with specific substituents (5-Cl, 5-OCH₃) has been shown to dramatically enhance the cytotoxic activity of arylsulfonylhydrazones.[12]

Conclusion and Future Directions

This compound provides a robust and synthetically tractable platform for the development of novel anticancer agents. The protocols and strategies outlined in this guide demonstrate a clear path from rational design and synthesis to rigorous biological evaluation. The remarkable potency observed in certain this compound-derived thiazoles and hydrazones validates this approach.

Future work should focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action (e.g., apoptosis induction, cell cycle arrest, specific enzyme inhibition), and advancing the most promising leads into preclinical in vivo models to assess their therapeutic potential in a more complex biological system.[18]

References

Application Notes and Protocols for the Synthesis of Camphoric Acid from Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Distribution to Drug Development Professionals and Affiliated Researchers.

Abstract

This document provides a comprehensive guide for the synthesis of camphoric acid, a valuable chiral building block in pharmaceutical and materials science, through the oxidative cleavage of camphor.[1][2][3] The primary focus of this guide is the well-established and scalable method of nitric acid-mediated oxidation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for preparing camphoric acid.

Introduction: The Significance of Camphoric Acid

Camphoric acid (C₁₀H₁₆O₄) is a dicarboxylic acid derived from the bicyclic monoterpene, this compound.[4] Its rigid, chiral scaffold makes it an important precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.[1][2] The stereochemistry of the starting this compound is retained in the final product, allowing for the synthesis of enantiomerically pure camphoric acid, which is crucial for applications in asymmetric synthesis and the development of chiral drugs. The oxidation of this compound to camphoric acid involves the cleavage of one of the rings in the bicyclic system, a transformation that requires a potent oxidizing agent.[5] Historically, various methods have been explored, but oxidation with nitric acid remains one of the most practical and high-yielding approaches.[4][6]

Mechanistic Insights: The Oxidative Cleavage of this compound

The oxidation of this compound, a cyclic ketone, to camphoric acid is a robust transformation that proceeds via the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This process opens the six-membered ring containing the ketone functionality.[5] While various strong oxidizing agents can theoretically effect this change, nitric acid is particularly effective.

The reaction is understood to proceed through the following general stages:

  • Enolization: The ketone group of this compound undergoes acid-catalyzed enolization to form an enol intermediate. This step is crucial as it introduces a reactive carbon-carbon double bond.

  • Oxidative Attack: The nitric acid, or more specifically reactive nitrogen species generated in situ, attacks the enol. This leads to the formation of an intermediate that can undergo C-C bond cleavage.

  • Ring Opening and Dicarboxylic Acid Formation: The cleavage of the bond between the carbonyl carbon and the adjacent tertiary carbon results in the opening of the ring. Subsequent oxidation of the resulting functional groups leads to the formation of the two carboxylic acid moieties of camphoric acid.

The use of a catalyst, such as mercury or its salts, has been shown to significantly enhance the reaction rate and yield.[6] The catalyst is believed to facilitate the oxidative cleavage process, though the precise mechanism of its action is complex.

Experimental Protocols: Nitric Acid-Mediated Synthesis

This section details a robust protocol for the synthesis of camphoric acid from this compound using nitric acid, adapted from established industrial processes for high yield and purity.[6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )GradeSupplier
(1R)-(+)-CamphorC₁₀H₁₆O152.23≥98%Sigma-Aldrich
Nitric AcidHNO₃63.0165-70%, ACS ReagentFisher Scientific
Mercury(II) nitrate monohydrateHg(NO₃)₂·H₂O342.62≥98.5%Alfa Aesar
Iron(III) nitrate nonahydrateFe(NO₃)₃·9H₂O404.00≥98%Acros Organics
Deionized WaterH₂O18.02High PurityIn-house
Safety Precautions
  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Mercury Compounds: Mercury and its salts are highly toxic. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

  • Reaction Vapors: The reaction generates nitrogen oxides (NOx), which are toxic and corrosive. The entire procedure must be carried out in a certified chemical fume hood.

Reaction Setup and Procedure

The following workflow diagram illustrates the key steps in the synthesis process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Catalysts in Nitric Acid B Add this compound to the Solution A->B Introduce Reactant C Heat and Stir at 75-80°C B->C Initiate Reaction D Monitor Reaction Progress C->D Maintain Conditions E Cool Reaction Mixture D->E Upon Completion F Isolate Crude Product (Filtration) E->F Precipitation G Wash with Cold Water F->G Remove Impurities H Recrystallize from Hot Water G->H Purification Step I Dry Under Vacuum H->I Remove Solvent J Characterize Final Product I->J Quality Control

Caption: Experimental workflow for camphoric acid synthesis.

Step-by-Step Protocol:

  • Catalyst Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser vented to a gas trap (e.g., a scrubber with a sodium hydroxide solution), carefully add 340 mL of concentrated nitric acid (d=1.35). While stirring, add 12 g of mercury(II) nitrate and 2 g of iron(III) nitrate. Stir until the salts are dissolved.[6]

  • Addition of this compound: To the stirred solution, add 61 g of racemic this compound.[6]

  • Reaction: Heat the mixture with stirring. Maintain the temperature at 75°C for 24 hours, then increase the temperature to 80°C for an additional 36 hours.[6] The color of the solution will change, and reddish-brown nitrogen oxide gases will be evolved.

  • Isolation of Crude Product: After the reaction period, cool the mixture in an ice bath. The camphoric acid will precipitate as a white solid. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of ice-cold deionized water to remove residual nitric acid and catalysts. The filtrate and washings should be treated as hazardous waste containing mercury.

  • Drying: Dry the crude camphoric acid under reduced pressure. A yield of approximately 92% of the theoretical yield can be expected.[6]

Purification by Recrystallization

For obtaining high-purity camphoric acid suitable for pharmaceutical applications, recrystallization is recommended.

  • Transfer the crude, dried camphoric acid to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified camphoric acid in a vacuum oven at 60-70°C until a constant weight is achieved. The melting point of pure racemic camphoric acid is 202°C, while d-camphoric acid melts at 186-187°C.[6]

Reaction Parameters and Yield Optimization

The following table summarizes the key reaction parameters and expected outcomes based on the provided protocol.

ParameterValue/ConditionRationale/Notes
This compound:Nitric Acid Ratio1:5.5 (v/v) approx.Ensures a sufficient excess of the oxidizing agent.
Catalyst Loading (Mercury)~35 g/L of Nitric AcidCatalyzes the oxidative cleavage, significantly improving yield.[6]
Catalyst Loading (Iron)~6 g/L of Nitric AcidActs as a promoter for the reaction.[6]
Reaction Temperature75-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate without excessive decomposition.[6]
Reaction Time60 hoursAllows for the complete oxidation of the starting material.[6]
Expected Yield (Crude)~92%Based on optimized, catalyzed conditions.[6]
Purification MethodRecrystallization from waterEffective for removing inorganic impurities and unreacted starting material.[7]

Conclusion

The oxidation of this compound with nitric acid, particularly when catalyzed by mercury salts, is a highly effective and scalable method for the synthesis of camphoric acid. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce high yields of this important chiral intermediate. Adherence to strict safety protocols is paramount due to the corrosive and toxic nature of the reagents involved. The resulting high-purity camphoric acid is well-suited for applications in drug discovery, development, and the synthesis of advanced materials.

References

Application Notes & Protocols: Synthesis of Carbon Nanotubes Using Camphor as a Sustainable Carbon Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Case for Camphor in Nanotechnology

The synthesis of carbon nanotubes (CNTs) has traditionally relied on petrochemical-derived hydrocarbons such as methane, ethylene, and acetylene.[1] While effective, the reliance on these fossil fuels raises concerns about sustainability and environmental impact. In the quest for greener and more efficient manufacturing processes, researchers have identified this compound (C₁₀H₁₆O), a natural, plant-derived hydrocarbon, as a superior precursor for high-quality CNT production.[1][2]

This compound, a white, crystalline solid obtained from the wood of the Cinnamomum camphora tree, offers a compelling combination of advantages.[3][4] It is a renewable, inexpensive, and non-toxic resource, aligning with the principles of green chemistry.[3][4][5] Beyond its eco-friendly credentials, this compound's unique molecular structure and properties make it an exceptionally efficient carbon source for Chemical Vapor Deposition (CVD), the most prevalent method for CNT synthesis.[3][6][7]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of both multi-walled (MWCNTs) and single-walled (SWCNTs) carbon nanotubes. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and discuss the critical parameters that govern the synthesis process.

Scientific Principles: Why this compound Excels as a CNT Precursor

The efficacy of this compound in CNT synthesis is not coincidental; it is rooted in its distinct chemical characteristics. Understanding these provides the causal basis for the experimental choices outlined in the subsequent protocols.

  • Inherent Molecular Structure: The bicyclic structure of the this compound molecule is rich in hexagonal and pentagonal carbon rings.[6][7] This is fundamentally significant because these rings are the foundational building blocks of the graphitic lattice of carbon nanotubes. This pre-organized ring structure is believed to facilitate a more direct and efficient assembly of the nanotube framework on the catalyst surface compared to linear hydrocarbons, which must first undergo complex dehydrogenation and cyclization reactions.[8]

  • In-Situ Etching of Amorphous Carbon: A key challenge in CNT synthesis is the co-deposition of undesirable amorphous carbon, which degrades the final product's quality and necessitates harsh purification steps. This compound's molecular formula includes an oxygen atom (C₁₀H₁₆O).[3] During the high-temperature CVD process, this oxygen atom is believed to act as a mild oxidizing agent, selectively etching away amorphous carbon deposits in-situ without damaging the more stable graphitic structure of the growing nanotubes.[3][9][10] This results in as-grown CNTs with exceptionally high purity, often exceeding 88%.[2][4][5]

  • High Carbon Conversion Efficiency: Experimental evidence has shown a remarkable this compound-to-CNT production efficiency, with some studies reporting up to 50%.[2][4][5] This is significantly higher than the typical 20-30% conversion efficiency seen with conventional hydrocarbon precursors.[2] This high yield is a direct consequence of the efficient incorporation of this compound's carbon atoms into the nanotube structure.

  • Volatility and Safety: this compound readily sublimes at room temperature and has a low vaporization point (~200°C), making it easy and safe to introduce into a CVD reactor in a controlled manner without the need for high-pressure gas handling systems.[2][3] Its non-toxic nature further enhances its user-friendliness compared to hazardous precursors like benzene.[3][9]

Experimental Workflow & Apparatus

The synthesis of CNTs from this compound is primarily achieved via Catalytic Chemical Vapor Deposition (CVD). The general workflow involves the thermal decomposition of this compound vapor in the presence of a metal catalyst, leading to the nucleation and growth of nanotubes on a substrate.

CVD_Workflow cluster_0 Upstream: Precursor & Catalyst Delivery cluster_1 Midstream: Reaction Zone cluster_2 Downstream: Exhaust & Collection P This compound & Catalyst (e.g., Ferrocene) V Vaporization Zone (Heater 1: ~200°C) P->V Placed in boat R Quartz Tube Reactor (Furnace: 650-900°C) V->R Vapor Transport C Carrier Gas In (e.g., Argon) C->V Flows through E Exhaust System (Vent/Scrubber) R->E Gaseous Byproducts CNT CNT Product Collection (on Substrate) R->CNT Growth S Substrate (e.g., Quartz, Si, Zeolite) S->R Positioned inside

Caption: General workflow for this compound-based CNT synthesis via CVD.

Protocol 1: Synthesis of Multi-Walled Carbon Nanotubes (MWCNTs)

This protocol details a robust method for producing high-purity MWCNTs using a simple, atmospheric pressure thermal CVD setup. It is optimized for high yield and purity, leveraging an Fe-Co catalyst impregnated on a zeolite support.[2][4]

Materials & Equipment:

  • Carbon Precursor: Natural this compound (crystalline solid)

  • Catalyst Support: Zeolite powder

  • Catalyst Precursors: Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Substrate: Quartz boat

  • Apparatus: Horizontal tube furnace (CVD reactor, 1-meter long, ~26-mm diameter quartz tube), Mass Flow Controller (MFC), vaporization heater, exhaust system.

  • Carrier Gas: Argon (Ar), high purity

Procedure:

  • Catalyst Preparation:

    • Prepare an aqueous solution of iron and cobalt nitrates.

    • Impregnate the zeolite powder with the Fe-Co solution.

    • Dry the impregnated zeolite thoroughly in an oven at 120°C for 12 hours to obtain the Fe-Co/zeolite catalyst support.

  • Reactor Setup:

    • Place a quartz boat containing the prepared catalyst support (~0.3 g) into the center of the quartz tube reactor.

    • Place a separate boat containing the this compound precursor (~3.0 g) in the upstream, low-temperature zone of the reactor. This zone should be independently heated.

  • System Purge:

    • Seal the reactor and purge the system with Argon gas at a flow rate of 100-200 sccm for 15-20 minutes to eliminate any residual oxygen.

  • Synthesis Step:

    • Reduce the Argon flow rate to a mild flow of ~50 sccm.

    • Begin heating the central furnace to the reaction temperature of 650°C .

    • Simultaneously, heat the upstream vaporization zone containing the this compound to 200°C . This will cause the this compound to sublime and its vapor to be carried over the catalyst bed by the Argon flow.

    • Maintain these conditions for a reaction time of 60 minutes .

  • Cooldown and Collection:

    • After 60 minutes, turn off both the furnace and the vaporization heater.

    • Allow the system to cool to room temperature under a continuous Argon flow.

    • Once cooled, carefully remove the quartz boat from the reactor. The zeolite bed will appear significantly inflated with a black, fluffy material, which is the as-grown MWCNT product.

Expected Results: This process can yield approximately 1.62 g of MWCNTs from 3 g of this compound, demonstrating a ~50% conversion efficiency.[2][4] The resulting MWCNTs typically have diameters of ~10 nm and an as-grown purity of over 88%.[2]

Protocol 2: Synthesis of Vertically Aligned CNTs (VACNTs)

This protocol describes the synthesis of VACNTs, or "carbon nanotube forests," on a flat substrate. This morphology is highly desirable for applications in electronics and field emission. The use of a floating catalyst method, where the catalyst and carbon source are introduced simultaneously as vapors, is common.[10][11]

Materials & Equipment:

  • Carbon Precursor: Natural this compound

  • Catalyst Precursor: Ferrocene (Fe(C₅H₅)₂)

  • Substrate: Quartz or Silicon (Si) wafer

  • Apparatus: Two-zone horizontal tube furnace (CVD reactor), Mass Flow Controllers (MFCs), exhaust system.

  • Carrier Gas: Argon (Ar), high purity

Procedure:

  • Precursor Preparation:

    • Thoroughly mix this compound and ferrocene powders in a specific weight ratio (e.g., 20:1 this compound to ferrocene).[10][11] This ratio is a critical parameter influencing the density and quality of the VACNTs.

    • Place the mixed powder in an alumina boat in the upstream heating zone (Zone 1).

  • Reactor Setup:

    • Place the quartz or Si substrate in the center of the downstream reaction zone (Zone 2).

    • Seal the reactor.

  • System Purge:

    • Purge the quartz tube with Argon at 200-400 sccm for 15-20 minutes.

  • Synthesis Step:

    • Set the Argon flow rate to the desired process level (e.g., 100 sccm).

    • Heat the reaction zone (Zone 2) to the synthesis temperature, typically 850-900°C .[10][12]

    • Once Zone 2 reaches the target temperature, begin heating the upstream vaporization zone (Zone 1) to a temperature sufficient to co-sublimate the this compound/ferrocene mixture (e.g., 180-200°C).

    • The vapors are transported by the Argon flow to the hot substrate, where the ferrocene decomposes to form iron nanoparticles that catalyze the decomposition of this compound and subsequent growth of the VACNTs.

    • Maintain the reaction for a duration of 15-60 minutes, depending on the desired height of the VACNT forest.

  • Cooldown and Collection:

    • Stop heating both zones and allow the reactor to cool to room temperature under Argon flow.

    • Remove the substrate, which will be covered by a uniform black film of vertically aligned carbon nanotubes.

Mechanism of CNT Growth from this compound

The precise mechanism of CNT growth is a complex process, but a general model for this compound-based synthesis can be visualized. The process is catalyzed by metal nanoparticles and can proceed via different models, such as the "tip-growth" or "base-growth" model, depending on the interaction strength between the catalyst particle and the substrate.[13][14] A mixed-growth model has also been proposed.[13][14][15]

Growth_Mechanism cluster_0 Step 1: Decomposition & Adsorption cluster_1 Step 2: Carbon Diffusion & Saturation cluster_2 Step 3: Nucleation & Growth N1 This compound & Ferrocene Vapor Transported by Carrier Gas N2 Catalyst Nanoparticle (Fe from Ferrocene) Forms on Substrate N1->N2 N3 Decomposition of this compound on Catalyst Surface N1->N3 N4 Carbon atoms/fragments (CₓHᵧ) adsorb on catalyst N3->N4 N5 Carbon diffuses into and through the metal nanoparticle N4->N5 N6 Catalyst becomes supersaturated with Carbon N5->N6 N7 Carbon precipitates from the saturated catalyst particle N6->N7 N8 Precipitated carbon forms a graphitic cap (nucleation) N7->N8 N9 Continuous supply of carbon lifts the cap, forming a hollow nanotube cylinder N8->N9

Caption: Proposed mechanism for catalyst-assisted CNT growth from this compound.

Data Summary: Synthesis Parameters and Results

The choice of synthesis parameters critically influences the characteristics of the resulting carbon nanotubes. The following table summarizes typical conditions and outcomes reported in the literature for this compound-based CVD.

ParameterTypical RangeResulting CNT TypeKey ObservationsReferences
Reaction Temperature 600 - 700°CMWCNTsHigh yield of metal-free MWCNTs with uniform diameter (~10 nm).[2]
850 - 900°CSWCNTs / VACNTsFormation of significant amounts (~30%) of SWCNTs. Optimal for VACNT growth.[2][10][12]
Catalyst Fe-Co on ZeoliteMWCNTsExtremely high yield and purity.[2]
Ferrocene (Fe)SWCNTs, MWCNTs, VACNTsVersatile for floating catalyst method; enables VACNT growth.[2][10][13][16]
Nickel (Ni) basedMWCNTsEffective for growth on silicon wafers.[17]
Substrate QuartzMWCNTs, VACNTsCommon, inert substrate. Good for high-temperature processes.[2][10][12]
Silicon (Si)MWCNTs, VACNTsStandard for electronics applications.[13][14][17]
Stainless Steel (SS316)MWCNTsSubstrate can also act as a catalyst source after oxidative pretreatment.[8][18]
Carrier Gas Flow Rate 50 - 400 sccm (Argon)All typesControls residence time and concentration of precursor vapor.[2][3][9][11]
This compound Mass/Ratio Varied (e.g., 1-15g)MWCNTsIncreasing this compound mass generally increases CNT yield and diameter.[8][16][18]

Characterization of this compound-Derived CNTs

To validate the successful synthesis and assess the quality of the produced nanotubes, a suite of characterization techniques is essential:

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, alignment (for VACNTs), and large-scale uniformity of the CNT product.[19]

  • Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the nanotube diameter, number of walls (for MWCNTs), crystallinity of the graphitic structure, and the presence of catalyst particles.[2][12]

  • Raman Spectroscopy: A powerful non-destructive technique to assess the quality of CNTs. The ratio of the G-band (~1580 cm⁻¹) (graphitic carbon) to the D-band (~1350 cm⁻¹) (disordered carbon) is a key indicator of purity and structural integrity.[2][19]

  • X-ray Diffraction (XRD): Confirms the graphitic nature of the carbon. Peaks at 2θ angles of approximately 26° and 43° correspond to the (002) and (100) planes of graphite, respectively.[12][18]

Conclusion and Outlook

This compound has unequivocally established itself as a premier, sustainable precursor for the synthesis of high-quality carbon nanotubes. Its unique molecular structure, coupled with its renewable origin, offers a pathway to greener, more efficient, and cost-effective CNT production. The protocols outlined in this guide provide a robust foundation for researchers to produce a variety of CNT structures, from high-purity MWCNT powders to well-ordered VACNT forests. By understanding the interplay between the precursor chemistry and the process parameters, scientists and engineers can further optimize and scale this environmentally friendly nanotechnology for a wide array of applications, from advanced materials and electronics to innovative solutions in drug delivery and biomedical engineering.

References

Troubleshooting & Optimization

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Camphor Reaction Optimization. As Senior Application Scientists, we understand that maximizing yield is paramount in research and development. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and the causal reasoning behind experimental choices to help you navigate the common challenges encountered in this compound chemistry.

This section addresses the most common issues encountered during the synthesis and purification of this compound derivatives.

Q1: My this compound reduction yield is consistently low. What are the primary causes?

Low yield is a multifaceted issue that can arise from mechanical losses, incomplete reactions, or side reactions. A systematic approach is crucial for diagnosis.

  • Causality: The primary culprits for low yield are often physical loss of product during transfers and workup, or an incomplete reaction where a significant portion of the starting material remains unreacted.[1][2] this compound and its alcohol products (borneol, isoborneol) are volatile solids and can be lost to sublimation if heated too aggressively during solvent removal.[3]

  • Troubleshooting Steps:

    • Assess Reaction Completion: Before the workup, analyze a small aliquot of the reaction mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of this compound. The presence of a starting material spot/peak indicates an incomplete reaction.[4]

    • Review Workup Procedure: Each transfer step (from flask to separatory funnel, to filter, etc.) is a potential source of product loss. Ensure you are rinsing glassware with the workup solvent to recover all material.[2]

    • Check Solvent Removal: When evaporating the solvent, use a rotary evaporator with a cooled trap and avoid excessive heat to prevent product loss via sublimation.[5]

Q2: My post-reaction analysis (IR, NMR) shows significant amounts of unreacted this compound. How can I drive the reaction to completion?

An incomplete reduction is typically due to issues with the reducing agent or reaction conditions.

  • Causality: Sodium borohydride (NaBH₄), the most common reagent for this reduction, is sensitive to moisture and can lose its activity over time.[1][5] Stoichiometrically, one mole of NaBH₄ can reduce four moles of this compound, but an excess is often required to ensure completion due to potential deactivation and reaction with the solvent (e.g., methanol or ethanol).[6][7]

  • Optimization Strategies:

    • Reagent Activity: Use a fresh, unopened container of NaBH₄. A simple test for activity is to add a small amount to methanol; vigorous bubbling (hydrogen gas evolution) should be observed.[1]

    • Stoichiometry: Increase the molar excess of NaBH₄. While the theoretical ratio is 4:1 (this compound:NaBH₄), using a 1:1 or even higher molar ratio of this compound to NaBH₄ (meaning a 4-fold excess of hydrides) is common practice to ensure completion.[5][6]

    • Reaction Time & Temperature: While the reaction is often fast at room temperature, extending the reaction time to 30-60 minutes can help.[8][9] Ensure adequate mixing throughout the reaction.

Q3: The yield of my borneol oxidation to this compound is over 100%. What does this indicate?

A yield exceeding 100% is physically impossible and points directly to the presence of contaminants in the final, weighed product.

  • Causality: The most likely contaminants are residual solvent (e.g., ethyl acetate from extraction) or water.[10] If the product was not dried sufficiently, the mass of the trapped solvent will artificially inflate the final yield.

  • Troubleshooting & Validation:

    • Drying: Ensure the product is thoroughly dried under vacuum until a constant weight is achieved.

    • Spectroscopic Analysis: A proton NMR (¹H NMR) spectrum will clearly show characteristic peaks for common solvents like ethyl acetate or water, confirming their presence.

    • Melting Point: An impure product will exhibit a melting point that is both depressed (lower than the literature value) and broad. Pure this compound has a sharp melting point around 175-179°C.[10]

Q4: My product is a sticky oil instead of a crystalline solid. How can I induce crystallization?

Failure to crystallize is a common issue in organic synthesis, often caused by impurities that disrupt the crystal lattice formation.

  • Causality: The product of this compound reduction is a mixture of two diastereomers: isoborneol and borneol.[8] While isoborneol is the major product, the presence of borneol can lower the overall melting point and inhibit crystallization, sometimes forming a eutectic mixture. Residual solvent or other impurities also interfere with crystallization.[1]

  • Solutions:

    • Purification: The most robust solution is to purify the crude product. Column chromatography is effective for separating isoborneol from borneol and other impurities.[11] Sublimation is also an excellent method for purifying this compound and its derivatives.[3]

    • Recrystallization Solvent: Ensure you are using a suitable solvent system. For isoborneol, recrystallization from ethanol or petroleum ether is often recommended.[3] If the product "oils out," it means the boiling point of the solvent is higher than the melting point of your impure product. Try a lower-boiling point solvent.[1]

    • Induce Crystallization: If the product is relatively pure, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[1]

Section 2: Reaction Mechanisms & Optimization Workflows

Understanding the underlying mechanisms is key to rational optimization.

This compound Reduction Mechanism

The reduction of this compound with sodium borohydride is a diastereoselective reaction. The hydride (H⁻) from NaBH₄ attacks the carbonyl carbon. Due to the rigid bicyclic structure of this compound, the attack can occur from two faces: the exo face (top) or the endo face (bottom).

  • Exo Attack: This pathway is sterically hindered by the gem-dimethyl bridge. It leads to the endo product, borneol .

  • Endo Attack: This pathway is less hindered and therefore kinetically favored. It leads to the exo product, isoborneol .[5]

This steric control is the reason isoborneol is the major product, often in a ratio of ~4:1 to ~9:1 over borneol.[8][10]

G cluster_main This compound Reduction Pathway This compound This compound (Ketone) ts_endo Transition State (Endo Attack) This compound->ts_endo Less Hindered (Favored) ts_exo Transition State (Exo Attack) This compound->ts_exo More Hindered isoborneol Isoborneol (Major Product, Exo-alcohol) ts_endo->isoborneol borneol Borneol (Minor Product, Endo-alcohol) ts_exo->borneol reagent NaBH₄ (Hydride Source) reagent->this compound H⁻ attack G start Low Yield Obtained check_completion Check Reaction Completion (TLC/GC analysis of crude mixture) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_reagents 1. Use fresh NaBH₄ 2. Increase molar excess 3. Extend reaction time incomplete->optimize_reagents check_workup Review Workup & Isolation (Transfers, Extraction, Drying) complete->check_workup final_yield Optimized Yield optimize_reagents->final_yield loss_workup Product Loss During Workup check_workup->loss_workup Yes, loss identified optimize_workup 1. Rinse all glassware 2. Minimize transfers 3. Dry product to constant weight 4. Avoid overheating on rotovap loss_workup->optimize_workup optimize_workup->final_yield

References

Technical Support Center: Navigating Challenges in Camphor-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Camphor-Based Drug Development. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common experimental hurdles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

I. Solubility and Bioavailability Enhancement

A primary challenge in the development of this compound-based therapeutics is its inherent hydrophobicity and poor aqueous solubility, which directly impacts its bioavailability.[1] This section provides troubleshooting for common solubility and formulation issues.

FAQ 1: My this compound derivative has poor aqueous solubility, leading to inconsistent results in my in vitro assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent obstacle. A highly effective strategy is the encapsulation of your this compound derivative into cyclodextrin inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for non-polar molecules like this compound.[2]

Troubleshooting Guide: Solubility Enhancement with Cyclodextrins

Problem Potential Cause Recommended Solution & Rationale
Low encapsulation efficiency Incorrect cyclodextrin type or stoichiometry.Solution: Screen different cyclodextrins (α-CD, β-CD, γ-CD, and their hydroxypropyl derivatives). The size of the cyclodextrin cavity must be appropriate for the size of the this compound derivative.[3] Start with a 1:1 molar ratio of the drug to cyclodextrin and optimize from there.[2]
Precipitation during complexation Supersaturation of the complex or free drug.Solution: Optimize the concentration of the drug and cyclodextrin in the solution. Ensure complete dissolution of the cyclodextrin before adding the drug. The co-precipitation method, while common, can be prone to this; consider alternative methods like kneading or freeze-drying.[4]
Inconsistent solubility improvement Incomplete complex formation.Solution: Ensure adequate mixing time and temperature control during the complexation process. The kneading method, for instance, requires thorough blending to ensure intimate contact between the drug and cyclodextrin.[3]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes via Co-precipitation

  • Dissolve Cyclodextrin: In a beaker, dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in distilled water with continuous stirring. Gently heat the solution to facilitate dissolution, but do not exceed 60°C.[2]

  • Dissolve this compound Derivative: In a separate container, dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Complexation: Slowly add the this compound derivative solution to the cyclodextrin solution under constant stirring.

  • Precipitation: Continue stirring for 24-48 hours at room temperature. The inclusion complex will gradually precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

FAQ 2: I'm looking for an alternative to cyclodextrins for improving the bioavailability of my this compound-based drug for topical delivery. What are my options?

Answer: Nanoemulsions are an excellent alternative for enhancing the bioavailability of lipophilic drugs like this compound, particularly for topical and transdermal formulations. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area for drug release and absorption.[5]

Troubleshooting Guide: Nanoemulsion Formulation

Problem Potential Cause Recommended Solution & Rationale
Phase separation or creaming Unstable emulsion.Solution: Optimize the surfactant-to-oil ratio. A higher surfactant concentration generally leads to smaller and more stable droplets. Also, consider using a co-surfactant.[6] Ensure the homogenization process provides sufficient energy to create fine droplets.[5]
Large and inconsistent droplet size Insufficient energy input during homogenization.Solution: Increase the homogenization pressure, sonication time, or number of passes through the homogenizer.[7] The goal is to provide enough energy to break down the oil droplets into the nano-range.
Drug precipitation in the formulation Drug is not fully solubilized in the oil phase.Solution: Ensure the this compound derivative is completely dissolved in the oil phase before emulsification. You may need to gently warm the oil phase or use a co-solvent.

Experimental Protocol: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization

  • Preparation of Oil Phase: Dissolve the this compound derivative in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol-P) in deionized water.[6]

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5 cycles) at a set pressure (e.g., 900 bar).[7]

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.

II. Synthesis and Derivatization

The synthesis of novel this compound derivatives is a promising avenue for developing new therapeutics with improved efficacy and safety profiles. However, the rigid bicyclic structure of this compound can present unique synthetic challenges.[8]

FAQ 3: I am attempting to synthesize a heterocyclic derivative of this compound, but I am getting a low yield and multiple side products. What could be going wrong?

Answer: The synthesis of heterocyclic compounds from this compound can be complex, and low yields are often due to suboptimal reaction conditions, reagent purity, or unexpected side reactions. A systematic approach to troubleshooting is essential.[9]

Troubleshooting Guide: Synthesis of this compound-Based Heterocyclic Compounds

Problem Potential Cause Recommended Solution & Rationale
Low Yield Suboptimal reaction conditions (temperature, time, concentration).Solution: Perform small-scale trial reactions to screen for optimal temperature and reaction duration. Ensure reactants are at the appropriate concentration.[9]
Purity of reagents and solvents.Solution: Use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[9]
Multiple Side Products Unexpected carbocationic rearrangements.Solution: The this compound scaffold is prone to Wagner-Meerwein rearrangements under acidic conditions.[8] Consider using milder reaction conditions or protecting groups to prevent these rearrangements.
Competing reaction pathways.Solution: Analyze the side products to understand the competing reactions. This may necessitate a change in the synthetic strategy or the use of more selective reagents.
No Reaction Insufficient activation of starting materials.Solution: Ensure the catalyst is active and used in the correct amount. For reactions involving the this compound carbonyl group, enolization may be a necessary first step, which can be facilitated by the choice of base or acid catalyst.

Workflow for Troubleshooting a Low-Yielding this compound Derivative Synthesis

G start Low Yield of this compound Derivative check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent and Solvent Purity start->check_reagents analyze_side_products Identify Side Products by LC-MS/NMR start->analyze_side_products no_reaction Check for Starting Material Recovery start->no_reaction optimize Optimize Reaction Conditions check_conditions->optimize purify Purify Reagents and Dry Solvents check_reagents->purify redesign Redesign Synthetic Route analyze_side_products->redesign catalyst Evaluate Catalyst Activity no_reaction->catalyst success Improved Yield optimize->success purify->success redesign->success catalyst->success

Caption: Troubleshooting workflow for low-yield synthesis.

III. Stereoisomer Separation

This compound and many of its derivatives are chiral, and different enantiomers can exhibit distinct pharmacological activities and toxicities. Therefore, the separation and characterization of stereoisomers are critical steps in drug development.[10]

FAQ 4: I need to separate the enantiomers of my this compound derivative. What is the best approach?

Answer: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. The choice of CSP and mobile phase is crucial for achieving good resolution.[10]

Troubleshooting Guide: Chiral HPLC Method Development

Problem Potential Cause Recommended Solution & Rationale
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Solution: Screen a variety of CSPs. Polysaccharide-based and macrocyclic glycopeptide columns are good starting points as they can separate a wide range of chiral compounds.[10]
Unsuitable mobile phase.Solution: Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of hexane/isopropanol. For reversed-phase, adjust the acetonitrile/water or methanol/water ratio. Small amounts of additives like trifluoroacetic acid or diethylamine can also improve separation.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Solution: Add a mobile phase modifier. For basic compounds, a small amount of a basic modifier (e.g., diethylamine) can reduce tailing. For acidic compounds, an acidic modifier (e.g., acetic acid) may be helpful.
Poor resolution Inefficient separation.Solution: Decrease the flow rate to increase the column efficiency. Lowering the column temperature can also sometimes improve resolution.

Experimental Protocol: Chiral HPLC Method Development for a this compound Derivative

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of hexane/isopropanol (90:10 v/v).

    • If no separation is observed, systematically vary the isopropanol concentration (e.g., 5%, 15%, 20%).

    • If separation is still not achieved, try a different alcohol modifier (e.g., ethanol).

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of acetonitrile/water (50:50 v/v).

    • Vary the acetonitrile concentration and consider using methanol as the organic modifier.

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Detection: Use a UV detector at a wavelength where the this compound derivative has maximum absorbance.[11]

IV. In Vitro and In Vivo Testing

Accurate and reproducible in vitro and in vivo assays are essential for evaluating the efficacy and safety of this compound-based drug candidates.

FAQ 5: My in vitro cell-based assay is giving inconsistent results. How can I troubleshoot this?

Answer: Inconsistent results in cell-based assays can arise from a variety of factors, including cell health, reagent variability, and assay protocol execution.[12]

Troubleshooting Guide: General In Vitro Cell-Based Assays

Problem Potential Cause Recommended Solution & Rationale
High well-to-well variability Inconsistent cell seeding or edge effects in the microplate.Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. Avoid using the outer wells of the plate, or fill them with sterile media to minimize edge effects.[12]
Low signal-to-background ratio Suboptimal assay conditions or low cellular response.Solution: Optimize the cell density, drug concentration, and incubation time. Ensure that the assay buffer and reagents are at the correct pH and temperature.
Compound precipitation in media Poor solubility of the this compound derivative.Solution: Use a stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Consider using a solubility-enhanced formulation of your compound (see Section I).
FAQ 6: I am planning a preclinical study to evaluate the potential neurotoxicity of my this compound derivative. What are the key considerations?

Answer: this compound is known to have neurotoxic effects at high doses, so a thorough assessment of neurotoxicity is crucial for any this compound-based drug candidate.[13]

Troubleshooting Guide: Preclinical Neurotoxicity Assessment

Problem Potential Cause Recommended Solution & Rationale
Lack of a clear dose-response relationship Inappropriate dose range or insensitive endpoints.Solution: Conduct a dose-range finding study to identify a range of doses that produce observable effects without causing overt toxicity. Use a battery of tests that assess different aspects of nervous system function.[14]
High inter-animal variability Inconsistent dosing, handling, or environmental conditions.Solution: Ensure accurate and consistent dose administration. Handle animals consistently to minimize stress. Maintain a controlled environment (light/dark cycle, temperature, humidity).
Difficulty in interpreting behavioral changes Subjective scoring or lack of appropriate controls.Solution: Use automated systems for behavioral assessment where possible to reduce observer bias. Always include vehicle-treated control groups.

Experimental Protocol: Functional Observational Battery for Neurotoxicity Screening

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the this compound derivative and vehicle control via the intended clinical route of administration.

  • Observations: At specified time points after dosing, perform a systematic observation of the animals, including:

    • Home cage observations: Posture, activity level, grooming.

    • Open field assessment: Locomotor activity, rearing, gait.

    • Sensorimotor tests: Startle response, righting reflex, grip strength.

    • Autonomic signs: Salivation, lacrimation, body temperature.

  • Data Analysis: Score the observations and compare the results between the treated and control groups.

V. Regulatory Considerations

Navigating the regulatory landscape is a critical component of drug development. As a natural product, this compound-based drugs fall under specific FDA guidelines.

FAQ 7: What are the key Chemistry, Manufacturing, and Controls (CMC) considerations for a botanical drug like my this compound derivative?

Answer: The FDA has specific guidance for botanical drug development. Key CMC considerations include ensuring the identity, purity, strength, and consistency of your drug substance and product.[15][16]

Key CMC Requirements for Botanical Drugs

CMC Aspect FDA Expectation Rationale
Botanical Raw Material Proper identification and authentication.To ensure the correct plant material is used and to control for variability.[17]
Drug Substance Manufacturing A well-defined and controlled process.To ensure batch-to-batch consistency of the drug substance.[17]
Characterization Use of chromatographic and/or spectroscopic fingerprints.Since the active constituent(s) may not be fully known, a fingerprint provides a comprehensive chemical profile for identification and quality control.[18]
Specifications Set for identity, purity, strength, and contaminants.To ensure the safety and quality of the drug substance and product.[17]

Logical Relationship of CMC in Botanical Drug Development

G raw_material Botanical Raw Material (Identification & Sourcing) manufacturing Drug Substance Manufacturing (Process Control) raw_material->manufacturing characterization Drug Substance Characterization (Fingerprinting) manufacturing->characterization specifications Drug Substance Specifications (Quality Attributes) characterization->specifications drug_product Drug Product Formulation & Manufacturing specifications->drug_product final_product Final Drug Product (Release Testing) drug_product->final_product

Caption: CMC workflow for botanical drugs.

VI. References

  • Hurley Consulting Associates Ltd. (n.d.). CMC Requirements for Herbal Drug Products. Retrieved from --INVALID-LINK--

  • El-Sayed, S. M., & Al-Yahya, H. (2018). Nanoemulsion of this compound (Eucalyptus globulus) Essential Oil, Formulation, Characterization and Insecticidal Activity against Wheat Weevil, Sitophilus granarius. Science Alert. Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2016). Botanical Drug Development: Guidance for Industry. Retrieved from --INVALID-LINK--

  • Wang, Y. (2010). US regulatory approaches to chemistry, manufacturing, and controls for botanical drug products. ResearchGate. Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2024). Chemistry Manufacturing and Controls (CMC) Guidances for Industry (GFIs) and Questions and Answers (Q&As). Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2024). Formulation, Characterization, Antibacterial Activity, Antioxidant Activity, and Safety Evaluation of Camphora longepaniculata Essential Oil Nanoemulsions Through High-Pressure Homogenization. MDPI. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2016). Botanical Drug Development Guidance for Industry. Retrieved from --INVALID-LINK--

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from --INVALID-LINK--

  • Letica, M., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medication for Topical Use. MDPI. Retrieved from --INVALID-LINK--

  • Letica, M., et al. (2024). A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. PubMed. Retrieved from --INVALID-LINK--

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Shabir, G. A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from --INVALID-LINK--

  • Sharma, N., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--

  • Letica, M., et al. (2024). A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. MDPI. Retrieved from --INVALID-LINK--

  • Mahdy, A. M., et al. (2023). Synthesis of heterocyclic compounds from this compound. ACG Publications. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--

  • LGM Pharma. (2022). Top Pharmaceutical Manufacturing Quality Challenges. Retrieved from --INVALID-LINK--

  • Pharma Times. (2025). Challenges Leading to Poor Pharmaceutical Quality Control. Retrieved from --INVALID-LINK--

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Retrieved from --INVALID-LINK--

  • Mahdy, A. M., et al. (2023). Synthesis of heterocyclic compounds from this compound. ResearchGate. Retrieved from --INVALID-LINK--

  • Smajić, M. (2015). This compound-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Kemija u industriji. Retrieved from --INVALID-LINK--

  • Semi-synthesis and biological activities of heterocyclic compounds containing this compound. RSC Publishing. (2025). Retrieved from --INVALID-LINK--

  • Singh, A., et al. (2023). Encapsulation of this compound in Nanocellulose based Pickering Emulsion and Study of its Antibacterial Activity. ResearchGate. Retrieved from --INVALID-LINK--

  • Pilot Plant Scale up Techniques. (n.d.). Pharmapproach. Retrieved from --INVALID-LINK--

  • Al-Marri, A. H., et al. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Retrieved from --INVALID-LINK--

  • Liu, D., & Liman, E. R. (2010). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI. Retrieved from --INVALID-LINK--

  • National Research Council (US) Committee on Toxicology. (1982). Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests. NCBI. Retrieved from --INVALID-LINK--

  • Jaiswal, M., et al. (2015). Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. PMC. Retrieved from --INVALID-LINK--

  • Szejtli, J. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from --INVALID-LINK--

  • LGM Pharma. (2022). Top Pharmaceutical Manufacturing Quality Challenges. Retrieved from --INVALID-LINK--

  • Eremina, O., et al. (2020). Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Biomeditsinskaya Khimiya. Retrieved from --INVALID-LINK--

  • Sharma, N., et al. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC. Retrieved from --INVALID-LINK--

  • Cirri, M., et al. (2018). Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. MDPI. Retrieved from --INVALID-LINK--

  • Shokova, E. A., & Kovalev, V. V. (2016). This compound and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Eremina, O., et al. (2020). Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Semantic Scholar. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). challenges in scaling up Schiff base synthesis from lab to pilot plant. Retrieved from --INVALID-LINK--

  • Mura, P. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Retrieved from --INVALID-LINK--

  • Liu, D., & Liman, E. R. (2010). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. NCBI. Retrieved from --INVALID-LINK--

  • Liu, D., & Liman, E. R. (2010). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. PubMed. Retrieved from --INVALID-LINK--

  • Al-Haj, L., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols. Retrieved from --INVALID-LINK--

  • Excessive active pharmaceutical ingredients in substandard and falsified drugs should also raise concerns in low-income countries. (2021). Journal of Pharmaceutical Policy and Practice. Retrieved from --INVALID-LINK--

  • Legler, J., et al. (2011). Photomotor response data analysis approach to assess chemical neurotoxicity with the zebrafish embryo_suppl2. ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Camphor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Camphor Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can generally be categorized based on their origin in the synthesis process. The most prevalent side products include:

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual amounts of isoborneol, camphene, or α-pinene are common. In the widely used process starting from α-pinene, isobornyl acetate may also be present if the saponification step is incomplete.[1][2]

  • Over-oxidation Products: During the oxidation of isoborneol to this compound, aggressive reaction conditions can lead to the formation of camphoric acid.[1]

  • Isomeric Byproducts: The reduction of this compound can yield both borneol and isoborneol, and similarly, isomers like isofenchone can arise during the synthesis from α-pinene.[3][4] Fenchyl alcohol has also been identified as a byproduct in the hydration of camphene.[5]

  • Process-Related Impurities: These can include residual solvents used during synthesis and purification, such as ethanol, acetone, benzene, or cyclohexane.[6][7] Halogenated byproducts like bornyl chloride and camphene hydrochloride can also form during certain synthesis pathways.[3]

  • Degradation Products: Improper storage conditions, such as exposure to air or light, can lead to oxidation byproducts.[7]

Q2: How does the choice of starting material influence the side product profile?

A2: The primary industrial synthesis of this compound starts from α-pinene, which is typically sourced from turpentine oil.[1][2] This multi-step process involves the isomerization of α-pinene to camphene, followed by esterification to isobornyl acetate, saponification to isoborneol, and finally, oxidation to this compound.[1][3] This pathway can introduce a range of side products, including various bicyclic and monocyclic isomers that are often difficult to separate from the target camphene.[3]

A more direct laboratory-scale synthesis involves the oxidation of isoborneol.[8][9] While this method is more straightforward, it is still susceptible to the formation of impurities, most notably unreacted isoborneol and the over-oxidation product, camphoric acid.[1]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?

A3: A combination of analytical methods is often employed to assess the purity of a this compound sample:

  • Melting Point Analysis: Pure this compound has a distinct melting point range of 175-179°C.[1][3][10] A depressed or broad melting point range is a strong indicator of the presence of impurities.[1][10]

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile impurities such as residual solvents and isomeric byproducts like borneol and isoborneol.[4][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the determination of this compound and its impurities, particularly for less volatile compounds.[12][13]

  • Spectroscopy (FT-IR and NMR): Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for confirming the chemical structure of the final product and identifying functional groups of potential impurities.[14]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis and provides actionable solutions.

Troubleshooting Scenario 1: Low Purity of Final Product Indicated by a Low Melting Point
Potential Cause Underlying Reason Recommended Action
Incomplete Oxidation of Isoborneol The oxidizing agent was not sufficient, or the reaction time was too short, leaving a significant amount of isoborneol in the final product.[1]Protocol: Test for the presence of excess oxidizing agent (e.g., using starch-iodide paper for hypochlorite).[8] If the test is negative, add more oxidizing agent in small portions and continue monitoring the reaction.
Formation of Isomeric Byproducts The reaction conditions may have favored the formation of isomers like borneol, which has a different melting point and can depress the overall melting point of the mixture.Purification: Employ purification techniques such as sublimation or recrystallization to separate this compound from its isomers.[1][6] Sublimation is effective due to this compound's ability to transition directly from a solid to a gas.[1][8]
Residual Solvents Solvents used in the reaction or purification steps may not have been completely removed.Drying: Ensure the final product is thoroughly dried under vacuum or by gentle heating to remove any volatile residual solvents.
Troubleshooting Scenario 2: Formation of Unwanted Byproducts
Potential Cause Underlying Reason Recommended Action
Over-oxidation to Camphoric Acid The reaction temperature during the oxidation of isoborneol was too high (exceeding 40-50°C), leading to the cleavage of the this compound ring system.[1][8]Temperature Control: Carefully monitor and control the reaction temperature, using an ice bath to manage the exothermic nature of the oxidation.[8] Add the oxidizing agent portion-wise to prevent a rapid increase in temperature.[8]
Presence of Halogenated Byproducts In syntheses starting from α-pinene, the use of hydrogen chloride can lead to the formation of bornyl chloride and other chlorinated intermediates that may persist in the final product.[3]Purification: These impurities can often be removed by fractional distillation or recrystallization.[6]

Section 3: Experimental Workflows & Diagrams

Workflow 1: Synthesis of this compound from Isoborneol

This workflow outlines the key steps in the laboratory-scale synthesis of this compound via the oxidation of isoborneol.

cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation cluster_3 Purification A Dissolve Isoborneol in Acetic Acid B Add Sodium Hypochlorite (Bleach) Dropwise A->B C Maintain Temperature < 40°C B->C D Monitor Reaction with Starch-Iodide Paper C->D E Neutralize Excess Oxidant (e.g., Sodium Bisulfite) D->E F Precipitate Crude this compound in Ice Water E->F G Collect Product by Vacuum Filtration F->G H Purify by Sublimation or Recrystallization G->H

Caption: Workflow for the oxidation of isoborneol to this compound.

Diagram 1: Key Side Product Formation Pathways

This diagram illustrates the formation of common side products during the synthesis of this compound.

AlphaPinene α-Pinene Camphene Camphene AlphaPinene->Camphene Isomerization Isofenchone Isofenchone (Isomerization) AlphaPinene->Isofenchone Side Reaction IsobornylAcetate Isobornyl Acetate Camphene->IsobornylAcetate Esterification Isoborneol Isoborneol IsobornylAcetate->Isoborneol Saponification This compound This compound (Target Product) Isoborneol->this compound Oxidation CamphoricAcid Camphoric Acid (Over-oxidation) Isoborneol->CamphoricAcid High Temp Oxidation

Caption: Formation pathways of this compound and key side products.

Section 4: Purification Protocols

Protocol 1: Purification of this compound by Sublimation

Objective: To remove non-volatile impurities and unreacted starting materials from crude this compound.

Materials:

  • Crude this compound

  • Beaker

  • Watch glass

  • Cold water or ice

  • Hot plate

Procedure:

  • Place the crude this compound in a beaker.

  • Cover the beaker with a watch glass.

  • Place the beaker on a hot plate and heat gently.

  • Place cold water or ice on top of the watch glass to create a cold surface.

  • The this compound will sublime (turn directly from a solid to a gas) and then deposit as pure crystals on the cold underside of the watch glass.[8]

  • Continue heating until all the this compound has sublimed.

  • Turn off the heat and allow the apparatus to cool completely.

  • Carefully remove the watch glass and scrape the purified this compound crystals onto a clean, dry surface.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely.

References

Technical Support Center: Improving Diastereoselectivity in Camphor-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for camphor-mediated asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who leverage the power of this compound-derived chiral auxiliaries. The rigid bicyclic structure of this compound makes it an exceptional stereochemical controller, but achieving high diastereoselectivity requires a nuanced understanding of reaction parameters.[1][2]

This resource provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions for reaction optimization.

Section 1: Core Troubleshooting Principles for Low Diastereoselectivity

Poor diastereoselectivity is a common hurdle. Before diving into reaction-specific issues, it's crucial to assess the foundational parameters of your system.

Question: My diastereomeric excess (d.e.) is significantly lower than expected. Where should I begin my investigation?

Answer: Low diastereoselectivity is often a sign that the energy difference between the two competing diastereomeric transition states is small. Your primary goal is to amplify this difference. A systematic approach is key.

Initial Troubleshooting Workflow

G cluster_checks start Low Diastereomeric Excess (d.e.) Observed temp Lower Reaction Temperature (-78°C is a common starting point) start->temp solvent Evaluate Solvent Choice (Chelating vs. Non-chelating) temp->solvent If no improvement check Re-evaluate d.e. (NMR, Chiral HPLC/GC) temp->check lewis Screen Lewis Acids (Vary stoichiometry and identity) solvent->lewis If minor/no improvement solvent->check Significant Improvement substrate Assess Substrate Sterics (Is the auxiliary or substrate too hindered?) lewis->substrate If still suboptimal lewis->check Significant Improvement substrate->temp Re-optimize conditions end Optimized Diastereoselectivity check->end Success

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

  • Temperature is the Most Critical Factor: Most asymmetric reactions are enthalpically controlled. By lowering the temperature (e.g., from 0 °C to -78 °C), you decrease the available thermal energy, making it more difficult for the system to overcome the activation barrier of the higher-energy (less-favored) transition state. This effectively amplifies the energetic preference for the desired diastereomeric pathway. In radical reactions with Oppolzer's this compound sultam, selectivity has been shown to increase dramatically when cooling from +80°C to -20°C.[3]

  • Solvent Choice Dictates Transition State Geometry: The solvent is not merely a medium but an active participant in the transition state.[4]

    • Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred, especially with chelating Lewis acids. They allow the Lewis acid to form a tight, rigid complex between the auxiliary and the substrate, maximizing steric shielding.

    • Coordinating solvents (e.g., THF, ethers) can compete with the substrate for binding to the Lewis acid, potentially leading to a more flexible, less organized transition state and thus lower selectivity. Studies have highlighted the significant effect of solvents on the stereochemical outcome in this compound-mediated reductions.[5][6]

  • Lewis Acid Selection and Stoichiometry: Lewis acids accelerate reactions like the Diels-Alder and aldol by activating the electrophile.[7][8] Crucially, they can also lock the conformation of the substrate-auxiliary conjugate into a single, highly ordered state.

    • Identity: Bidentate Lewis acids (e.g., TiCl₄, SnCl₄) can form a chelate involving the carbonyl oxygen and another heteroatom (like the sulfonyl oxygen in a camphorsultam), creating a rigid structure that effectively blocks one face of the dienophile or enolate.[9] This chelation is often the key to high diastereoselectivity.

    • Stoichiometry: Using a full equivalent or even a slight excess of the Lewis acid is often necessary to ensure all the substrate is complexed, preventing a non-catalyzed, non-selective background reaction from occurring.

Section 2: Reaction-Specific Troubleshooting
2.1 Aldol Reactions

The stereochemical outcome of aldol reactions is determined by the enolate geometry (E vs. Z) and the facial selectivity of the subsequent addition to the aldehyde.[10][11] this compound auxiliaries, particularly Oppolzer's camphorsultam, are powerful controllers of facial selectivity.[12]

Question: I'm getting a mixture of syn- and anti-aldol adducts with my N-propionyl camphorsultam. How can I improve the selectivity?

Answer: This issue points directly to the geometry of your enolate and the subsequent transition state. For N-acyl sultams, the formation of a Z-enolate is typically favored, which leads to the syn-aldol product via a chair-like Zimmermann-Traxler transition state.

Mechanism of Stereocontrol in a Camphorsultam-Mediated Aldol Reaction

G cluster_TS Chelated Zimmermann-Traxler Transition State cluster_Factors Key Factors for High Selectivity TS A rigid, chair-like transition state is formed. The Lewis Acid (e.g., TiCl₄) chelates to both the carbonyl and sulfonyl oxygens. The bulky this compound group effectively shields the top (re) face of the enolate, forcing the aldehyde (R-CHO) to approach from the bottom (si) face, leading to the syn product. Base Base for Enolization (e.g., TiCl₄/Hünig's Base) LewisAcid Chelating Lewis Acid (e.g., TiCl₄, SnCl₄) Solvent Non-Coordinating Solvent (e.g., CH₂Cl₂) Temp Low Temperature (e.g., -78°C) G cluster_hydrolysis Hydrolysis Options cluster_reductive Reductive Options start Need to Cleave N-Acyl Camphorsultam prod_type Is the desired product a... Carboxylic Acid, Ester, or Alcohol? start->prod_type acid Carboxylic Acid prod_type->acid Acid ester Ester / Amide prod_type->ester Ester/Amide alcohol Alcohol prod_type->alcohol Alcohol hydrolysis Hydrolytic Cleavage acid->hydrolysis trans Transesterification / Amidolysis ester->trans reductive Reductive Cleavage alcohol->reductive lioh Standard: LiOH / H₂O₂ Good for simple substrates. hydrolysis->lioh lah LiAlH₄ or LiBH₄ Harsh, may reduce other groups. reductive->lah tbah Improved: TBAH / H₂O₂ Better for hindered substrates. Higher regioselectivity.

References

Technical Support Center: Overcoming Low Yield in Camphor Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for camphor derivative synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Reduction of this compound to Isoborneol/Borneol

The reduction of this compound is a foundational reaction, yet achieving high yields and diastereoselectivity can be challenging.

Q1: My yield of isoborneol is significantly lower than expected, often below 50%. What are the common causes and how can I improve it?

A1: Low yields in this compound reduction are frequently due to incomplete reactions, product loss during workup, or suboptimal reaction conditions.[1] A yield of around 46% is not uncommon, but it can be improved.[1]

Potential Causes & Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is susceptible to deactivation by moisture.

    • Solution: Use freshly opened or properly stored NaBH₄. To test its activity, add a small amount to methanol; vigorous bubbling should be observed.[2][3]

  • Insufficient Reducing Agent: An inadequate amount of NaBH₄ will lead to an incomplete reaction.[2]

    • Solution: While a 1:1 molar ratio is stoichiometrically required, using a slight excess of NaBH₄ can drive the reaction to completion.

  • Short Reaction Time: The reduction may not have had enough time to complete.

    • Solution: Extend the reaction time, ensuring continuous stirring. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Product Loss During Workup: Isoborneol can be lost during extraction and purification steps.

    • Solution: Ensure thorough extraction from the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[2] When evaporating the solvent, use a rotary evaporator or a gentle stream of air to avoid product loss through sublimation.[2][4]

Experimental Protocol: Optimized Reduction of this compound

  • Dissolve 1.0 g of this compound in 10 mL of methanol in a round-bottom flask with a magnetic stirrer.[1]

  • In a separate container, dissolve 1.0 g of fresh NaBH₄ in 5 mL of cold methanol.

  • Slowly add the NaBH₄ solution to the this compound solution over 10-15 minutes while stirring in an ice bath.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 30 minutes.[1]

  • Monitor the reaction by TLC until the this compound spot disappears.

  • Carefully add 20 mL of ice-cold water to quench the reaction.[5]

  • Extract the product with three 15 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Decant the dried solution and evaporate the solvent under reduced pressure to obtain the crude product.[2]

Q2: My final product is an oil and fails to crystallize. What should I do?

A2: This issue, known as "oiling out," is often caused by the presence of impurities or using a recrystallization solvent with a boiling point higher than the product's melting point.[2]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure isoborneol can also initiate crystallization.[2]

  • Change Recrystallization Solvent: If oiling out persists, select a solvent with a lower boiling point. A mixture of ethanol and water, or hexane, can be effective for recrystallizing isoborneol.

  • Purify via Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method to separate isoborneol from borneol and any remaining this compound.

Q3: The diastereoselectivity of my reaction is poor, resulting in a significant amount of the borneol isomer. How can I favor the formation of isoborneol?

A3: The stereochemistry of this compound reduction is influenced by steric hindrance. The bulky gem-dimethyl groups on the this compound molecule hinder the approach of the hydride from the exo face (top), favoring attack from the less hindered endo face (bottom) to yield isoborneol as the major product.[1][4] The ratio of isoborneol to borneol is typically around 85:15 with NaBH₄.[1]

Factors Influencing Selectivity:

  • Reducing Agent: While NaBH₄ provides good selectivity, other reducing agents can offer different ratios. However, for most lab-scale syntheses, NaBH₄ is a good balance of reactivity, selectivity, and safety.

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product (isoborneol).

Workflow for Troubleshooting Poor Diastereoselectivity

G start Poor Diastereoselectivity (High Borneol Content) check_temp Was the reaction run at or below room temperature? start->check_temp high_temp High temperature can decrease selectivity. Run reaction in an ice bath. check_temp->high_temp No check_reagent Confirm the identity and purity of the reducing agent. check_temp->check_reagent Yes analyze_product Analyze product ratio using GC-MS. high_temp->analyze_product impure_reagent Use fresh, high-purity NaBH4. check_reagent->impure_reagent Purity is questionable check_reagent->analyze_product Reagent is pure impure_reagent->analyze_product purify Purify via column chromatography to isolate isoborneol. analyze_product->purify

Caption: Troubleshooting workflow for poor diastereoselectivity.

Synthesis of Camphorquinone

The oxidation of this compound to camphorquinone is a key step for accessing a variety of derivatives. Low yields are often associated with incomplete reactions or side product formation.

Q1: The oxidation of this compound to camphorquinone using selenium dioxide is giving a low yield. How can I optimize this reaction?

A1: The oxidation of this compound with selenium dioxide (SeO₂) is a common method, but the reaction conditions are critical for achieving a good yield.[6][7]

Key Optimization Parameters:

ParameterConditionExpected Outcome on YieldReference
Solvent Acetic AnhydrideGenerally provides good results.[7]
Temperature 140-150°CEssential for driving the reaction forward. Lower temperatures will result in a very slow or incomplete reaction.[7]
Reaction Time 3-4 hoursInsufficient time will lead to incomplete conversion.[7]
Stoichiometry Slight excess of SeO₂Can help push the reaction to completion.[8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and glassware.

  • Temperature Control: Maintain a consistent temperature within the optimal range. Overheating can lead to decomposition and the formation of by-products.[9]

  • Workup Procedure: After the reaction, quenching with water and neutralizing with a base is crucial for precipitating the camphorquinone.[7] Ensure the pH is adjusted correctly to maximize product precipitation.

Wittig Reaction on this compound Derivatives

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, but the steric hindrance of the this compound skeleton can lead to low yields.[10][11]

Q1: I am attempting a Wittig reaction to introduce a methylene group to this compound, but the yield is very low. What are the likely issues?

A1: The carbonyl group in this compound is sterically hindered, which can make it less reactive towards bulky Wittig reagents.[10]

Causality and Solutions:

  • Ylide Reactivity: For sterically hindered ketones like this compound, a highly reactive, non-stabilized ylide is necessary. Methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice for this transformation.[10][11]

  • Base Selection: A strong base is required to generate the ylide. Potassium tert-butoxide or sodium amide are effective choices.[10]

  • In Situ Generation: Preparing the Wittig reagent in situ (in the reaction flask) often gives better results as it ensures the ylide is fresh and reactive.[10]

Optimized Protocol for Methylenation of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a strong base, such as potassium tert-butoxide.

  • Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation (a color change to orange/yellow is typically observed).

  • Slowly add a solution of this compound in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification by column chromatography is often necessary.[12]

Logical Relationship for a Successful Wittig Reaction on this compound

G cluster_0 Reaction Setup cluster_1 Reagent Choice cluster_2 Outcome Anhydrous\nConditions Anhydrous Conditions Reactive Ylide\n(e.g., Ph3P=CH2) Reactive Ylide (e.g., Ph3P=CH2) Anhydrous\nConditions->Reactive Ylide\n(e.g., Ph3P=CH2) Inert\nAtmosphere Inert Atmosphere Strong Base\n(e.g., t-BuOK) Strong Base (e.g., t-BuOK) Inert\nAtmosphere->Strong Base\n(e.g., t-BuOK) Successful\nOlefin Synthesis Successful Olefin Synthesis Reactive Ylide\n(e.g., Ph3P=CH2)->Successful\nOlefin Synthesis Strong Base\n(e.g., t-BuOK)->Successful\nOlefin Synthesis

Caption: Key factors for a successful Wittig reaction on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound derivatives?

A1: The purification method depends on the properties of the derivative and the impurities present.

  • Recrystallization: This is the most common and often the easiest method for solid derivatives. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Sublimation: this compound and some of its derivatives can be purified by sublimation due to their high vapor pressure.[13] This method is effective for removing non-volatile impurities.

  • Column Chromatography: This is a versatile technique for separating complex mixtures, such as diastereomers (e.g., borneol and isoborneol) or removing byproducts like triphenylphosphine oxide from a Wittig reaction.[12]

  • Distillation: For liquid derivatives, distillation (simple, fractional, or vacuum) can be an effective purification method.[14]

Q2: I am performing a sulfonation reaction on this compound and getting a complex mixture of products. How can I improve the regioselectivity?

A2: The sulfonation of this compound typically occurs at the C10 position to form this compound-10-sulfonic acid.[15] However, under harsh conditions, side reactions can occur.

  • Reaction Conditions: Using a mixture of concentrated sulfuric acid and acetic anhydride at controlled temperatures is the standard procedure.[15] Deviating from established protocols can lead to side reactions.

  • Thermodynamic vs. Kinetic Control: By carefully controlling the temperature and reaction time, you can favor the formation of the thermodynamically more stable product.[9]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing this compound derivatives?

A3: Yes, green chemistry principles are increasingly being applied to this compound synthesis. For example, the oxidation of borneol to this compound can be performed using Oxone as an environmentally friendly oxidizing agent, with sodium chloride as a catalyst, avoiding heavy metals like chromium.[13] Using organocatalysts like this compound-10-sulfonic acid also aligns with green chemistry principles as they are often metal-free, less toxic, and can be used in smaller quantities.[15]

Q4: My Grignard reaction with a this compound derivative is failing. What could be the problem?

A4: Grignard reagents are powerful nucleophiles but also very strong bases, making them sensitive to reaction conditions.[16][17]

  • Acidic Protons: Grignard reagents will be quenched by any acidic protons in the reaction mixture. This includes water, alcohols, and even the starting material if it has an acidic functional group. Ensure all glassware is flame-dried and all solvents are anhydrous.[18]

  • Steric Hindrance: Similar to the Wittig reaction, the steric bulk of the this compound scaffold can hinder the approach of the Grignard reagent to the carbonyl group. Using a less bulky Grignard reagent or a more reactive this compound derivative might be necessary.

References

Technical Support Center: Purification of Synthetic Camphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic camphor. This guide is designed for researchers, scientists, and professionals in drug development who are working with synthetic this compound and require robust, field-tested protocols and troubleshooting advice. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments. This guide is structured as a self-validating system, ensuring that each step and troubleshooting solution is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when approaching the purification of synthetic this compound.

Q1: What are the primary methods for purifying synthetic this compound?

The choice of purification method depends on the scale of your experiment and the nature of the impurities. The three most common laboratory-scale techniques are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure this compound in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities behind in the solution.[2]

  • Sublimation: this compound has the unique property of transitioning directly from a solid to a gas phase without passing through a liquid phase.[3][4][5] This process, called sublimation, is an excellent purification method for separating this compound from non-volatile impurities like salts or sand.[6][7]

  • Chromatography: For very high purity requirements or for analytical purposes, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed.[8][9][10] These methods separate components based on their differential distribution between a stationary phase and a mobile phase.[]

Q2: What are the typical impurities in synthetic this compound?

Synthetic this compound is typically produced from α-pinene, which is derived from turpentine oil.[12][13] The synthesis and purification process can introduce several types of impurities:[8]

  • Unreacted Starting Materials: Residual α-pinene and by-products from the turpentine source.[8]

  • Intermediates: Isoborneol, an intermediate in the synthesis, is a common impurity resulting from incomplete oxidation.[12][14]

  • Residual Solvents: Solvents used during the synthesis or a previous purification step, such as ethanol, benzene, or cyclohexane, may be present.[8][15]

  • Degradation Products: Oxidation by-products can form if the this compound is exposed to air or light, or if the reaction temperature is not properly controlled.[8][12]

Q3: How do I choose the best purification method for my needs?

Your choice should be guided by the initial purity of your sample, the desired final purity, the quantity of material, and the available equipment.

  • For removing non-volatile solids (e.g., inorganic salts, sand): Sublimation is the most effective and straightforward method.[6]

  • For removing organic impurities (e.g., isoborneol, starting materials): Recrystallization is generally the preferred method. The key is selecting a solvent in which this compound's solubility changes significantly with temperature, while the impurities remain soluble in the cold solvent.[1][16]

  • For achieving pharmaceutical-grade purity or for analytical quantification: HPLC is the method of choice.[10] It can separate even closely related compounds and provide precise quantification.[9] Fractional distillation is also a viable, albeit more complex, industrial method for separating components with different boiling points.[15][17]

Q4: What are the critical safety precautions when working with this compound?

This compound is a flammable solid and its vapors can be irritating.[18][19][20] Adherence to safety protocols is non-negotiable.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[18][21]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames.[19][20][22] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[18][19][22]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[21]

  • Handling: Avoid creating dust. If dust is generated, ensure it does not accumulate and become an explosion hazard.[22]

  • Disposal: Dispose of this compound and any contaminated materials according to official regulations.[18]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful but nuanced technique. This guide addresses common issues encountered during the process.

Experimental Protocol: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Using a small amount of crude this compound, test various solvents (see Table 1) to find one that dissolves the this compound when hot but not when cold.[1]

  • Dissolution: Place the crude synthetic this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate, adding small portions of the solvent until all the this compound has just dissolved.[2] Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[1]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[1][2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove all traces of solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Synthetic this compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter 2. Hot Filtration (If needed) dissolve->hot_filter cool 3. Slow Cooling to Room Temp hot_filter->cool Solution impurities Impurities in Mother Liquor hot_filter->impurities Insoluble Impurities ice_bath 4. Ice-Water Bath cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash Crystals vac_filter->impurities dry 7. Dry Crystals wash->dry end End: Purified This compound Crystals dry->end

Caption: A typical workflow for the purification of synthetic this compound via recrystallization.

Table 1: Solvent Selection for this compound Recrystallization
SolventPolarityBoiling Point (°C)Suitability & Rationale
Ethanol Polar78Excellent choice. this compound is highly soluble in hot ethanol but much less soluble in cold ethanol, making it ideal for recrystallization.[16]
Methanol Polar65Good alternative. Similar properties to ethanol but with a lower boiling point, which can be advantageous for solvent removal.
n-Hexane Non-polar69Good for non-polar impurities. this compound is soluble in hot hexane. Can be used in a solvent pair with a more polar solvent.[23]
Water Very Polar100Poor choice. Synthetic this compound is generally insoluble in water, even when hot.[12]
Acetone Polar Aprotic56Use with caution. this compound is very soluble in acetone even at room temperature, which may lead to poor recovery.[24] Can be part of a solvent pair.
Ethyl Acetate Medium Polarity77Possible choice. Solubility needs to be carefully checked. Often used in solvent pairs.[24]
Recrystallization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
This compound "oils out" 1. The boiling point of the solvent is higher than the melting point of this compound (~175 °C). 2. The solution is cooling too rapidly. 3. Impurities are depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Ensure slow, undisturbed cooling. Insulate the flask if necessary. 3. Add slightly more hot solvent to keep the this compound dissolved, then try seeding the solution with a pure crystal.
No crystals form 1. Too much solvent was added, and the solution is not supersaturated. 2. The solution cooled too quickly, preventing nucleation. 3. The presence of "tarry" impurities inhibiting crystal growth.[25]1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. 3. Add a "seed crystal" of pure this compound to induce crystallization.[25]
Low yield 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent. 4. Crystals were re-dissolved during the washing step.1. Use the absolute minimum amount of hot solvent required for dissolution.[16] 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Consider using a solvent pair to decrease solubility in the cold mixture. 4. Always wash crystals with a minimal amount of ice-cold solvent.
Product is discolored 1. Colored impurities were not removed. 2. The compound degraded during heating.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. 2. Avoid prolonged heating. Perform a second recrystallization.

Troubleshooting Guide: Sublimation

Sublimation is a clean and efficient method for separating this compound from non-volatile impurities.

Experimental Protocol: Vacuum Sublimation of this compound
  • Preparation: Ensure the crude this compound is completely dry.[26] If it is chunky, gently crush it with a mortar and pestle.[26] Place the dry, crude solid in the bottom of the sublimation apparatus.

  • Assembly: Lightly grease the joints of the sublimation apparatus. Assemble the apparatus and secure it to a ring stand.[26]

  • Vacuum: Attach the apparatus to a vacuum source using thick-walled tubing and apply the vacuum. A good seal is critical.[26]

  • Cooling: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., ice water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the apparatus using a heat gun or sand bath.[26] The heat should be controlled to allow for a steady rate of sublimation without causing the material to spatter.[3]

  • Collection: Pure this compound will sublime and deposit as crystals on the cold finger.[3][4] Continue heating until no more solid sublimes.

  • Shutdown: Remove the heat source and allow the apparatus to cool completely to room temperature before releasing the vacuum.

  • Recovery: Carefully vent the apparatus to atmospheric pressure. An abrupt release of pressure will dislodge the purified crystals.[26] Scrape the pure this compound crystals from the cold finger onto a watch glass.

Sublimation Workflow Diagram

Sublimation_Workflow start Start: Crude This compound (Dry) setup 1. Assemble Sublimation Apparatus start->setup vacuum 2. Apply Vacuum setup->vacuum cool 3. Add Coolant to Cold Finger vacuum->cool heat 4. Gently Heat Crude Solid cool->heat sublimes This compound Sublimes (Solid → Gas) heat->sublimes impurities Non-Volatile Impurities Remain heat->impurities deposit 5. This compound Deposits on Cold Finger (Gas → Solid) sublimes->deposit cool_down 6. Cool Apparatus to Room Temp deposit->cool_down vent 7. Carefully Vent to Atmosphere cool_down->vent collect 8. Collect Pure This compound Crystals vent->collect end End: Purified This compound Crystals collect->end

Caption: Step-by-step workflow for the purification of synthetic this compound using vacuum sublimation.

Sublimation Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Sublimation is too slow 1. The heating temperature is too low. 2. The vacuum is not strong enough (pressure is too high).1. Gradually increase the temperature of the heat source.[26] 2. Check all seals and connections for leaks. Ensure the vacuum pump is functioning correctly.
Spattering of crude material 1. The crude sample was not completely dry. 2. Heating is too rapid, causing bumping.1. Ensure the starting material is thoroughly dried before beginning.[26] 2. Heat the sample slowly and evenly. A sand bath provides more uniform heating than a heat gun.
Low yield 1. The apparatus was vented while still warm, causing some product to sublime away. 2. The vacuum was released too quickly, dislodging crystals. 3. The temperature gradient between the bottom of the flask and the cold finger is insufficient.1. Always allow the entire apparatus to cool to room temperature before venting. 2. Vent the system very slowly. 3. Ensure the cold finger is sufficiently cold and that heating is localized to the bottom of the apparatus.

References

Technical Support Center: Mastering Stereocontrol with Camphor Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with stereocontrol in reactions utilizing camphor-based chiral auxiliaries. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize epimerization and achieve high diastereoselectivity in your experiments.

Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section addresses specific problems you may encounter during your synthetic work. Each issue is presented with probable causes and actionable solutions grounded in mechanistic principles.

Issue 1: Low Diastereoselectivity in an Alkylation Reaction Using an N-Acyl Camphorsultam

Question: I am performing an alkylation of an N-acyl Oppolzer's sultam and observing a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?

Probable Causes & Solutions:

  • Suboptimal Base Selection: The choice of base for enolate formation is critical. A base that is too strong or sterically unhindered can lead to a less organized transition state, promoting the formation of the undesired diastereomer.

    • Solution: For generating lithium enolates, Lithium Diisopropylamide (LDA) is a common choice. However, for sodium enolates, Sodium Hexamethyldisilazide (NaHMDS) is often preferred. The larger sodium cation can influence the aggregation state and solvation of the enolate, which in turn affects stereoselectivity.[1][2]

  • Incorrect Enolization Temperature: Temperature plays a crucial role in the kinetic control of enolate formation. Higher temperatures can lead to thermodynamic equilibration of the enolate, resulting in a mixture of E/Z isomers and consequently, poor diastereoselectivity.

    • Solution: Perform the enolization at low temperatures, typically -78 °C, to ensure kinetic deprotonation. Maintaining this low temperature throughout the addition of the electrophile is also essential.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent significantly impact the structure of the enolate and the transition state of the alkylation.[4][5]

    • Solution: Tetrahydrofuran (THF) is a commonly used solvent that often provides good results. In some cases, the addition of a coordinating solvent like Hexamethylphosphoramide (HMPA) can disaggregate enolate clusters, leading to a more reactive monomeric species and potentially higher selectivity.[4] However, due to the toxicity of HMPA, exploring alternatives or using it in minimal necessary amounts is advised.[1] Toluene can also be used, and its effect on the reaction should be empirically determined for your specific substrate.[3]

  • Nature of the Electrophile: Highly reactive electrophiles can react before a well-organized, chelated transition state is fully formed, leading to reduced diastereoselectivity.

    • Solution: If possible, choose a less reactive electrophile. For instance, using an alkyl iodide instead of a bromide or triflate might slow down the reaction and allow for better facial discrimination by the chiral auxiliary.

Issue 2: Epimerization Observed During the Cleavage of the this compound Auxiliary

Question: I have successfully performed my diastereoselective reaction, but I am observing significant epimerization of my product after cleaving the this compound sultam auxiliary. How can I remove the auxiliary without compromising the stereochemical integrity of my product?

Probable Causes & Solutions:

  • Harsh Hydrolysis Conditions: Traditional methods for amide hydrolysis, such as strong acid or base at elevated temperatures, can easily cause epimerization of the newly formed stereocenter, especially if it is adjacent to a carbonyl group.

    • Solution: Employ mild cleavage conditions. One of the most effective methods for removing N-acyl sultams without racemization is hydrolysis with lithium hydrogen peroxide (LiOOH).[6] Another excellent, mild alternative is using tetrabutylammonium hydrogen peroxide (TBAH).[6] These reagents operate under basic but gentle conditions, preserving the stereochemistry.

  • Transesterification Followed by Harsh Saponification: Converting the N-acyl sultam to an ester followed by saponification is a common two-step cleavage strategy. However, the final saponification step can still induce epimerization if not carefully controlled.

    • Solution: After transesterification (e.g., using sodium methoxide in methanol), consider using milder saponification conditions. Alternatively, for sensitive substrates, conversion to a benzyl or allyl ester allows for cleavage under neutral conditions via hydrogenolysis or palladium catalysis, respectively.

Experimental Protocol: Mild Cleavage of N-Acyl Camphorsultam using Tetrabutylammonium Hydrogen Peroxide (TBAH)[6]
  • Preparation of the TBAH reagent: In a suitable flask, dissolve the N-acyl camphorsultam in anhydrous 1,2-dimethoxyethane (DME).

  • Addition of Hydrogen Peroxide: Add a solution of hydrogen peroxide (30% aqueous solution) to the reaction mixture.

  • Addition of TBAH: Slowly add a solution of tetrabutylammonium hydroxide (TBAH) in methanol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium sulfite. Extract the desired carboxylic acid with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of stereocontrol in reactions with Oppolzer's camphorsultam?

The stereoselectivity in reactions involving Oppolzer's camphorsultam arises from the rigid bicyclic structure of the this compound backbone, which effectively shields one face of the enolate derived from the N-acyl derivative.[7] Recent studies suggest that the stereoelectronic effects imparted by the sultam sulfonyl moiety, rather than chelation to the metal cation, guide the electrophile to the exo face of the this compound scaffold.[1][4] The this compound skeleton's primary role is to lock the conformation of the sultam ring, ensuring consistent facial bias.[4]

Q2: How does the choice of metal counterion (e.g., Li⁺ vs. Na⁺) affect the diastereoselectivity?

The metal counterion can influence the aggregation state of the enolate in solution. Lithium enolates of N-acyl camphorsultams can exist as dimers or higher-order aggregates, especially in non-polar solvents.[4] Sodium enolates, on the other hand, tend to be more monomeric in coordinating solvents like THF.[1][2] The reactivity and stereoselectivity can be dependent on whether the reaction proceeds through a monomeric or aggregated enolate species. Therefore, the choice of base (e.g., LDA for Li⁺ or NaHMDS for Na⁺) can be a crucial parameter to optimize for achieving high diastereoselectivity.

Q3: Can I predict the stereochemical outcome of my reaction?

Yes, based on the established models for reactions with Oppolzer's sultam. For alkylations and aldol reactions, the electrophile generally approaches the enolate from the face opposite to the bulky this compound skeleton. The chelated Z-enolate transition state model (Zimmerman-Traxler model for aldol reactions) is often used to predict the stereochemistry of the major diastereomer.[8]

Q4: How can I analyze the diastereomeric ratio of my product?

The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often separate diastereomers, allowing for their quantification.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the d.r. The signals of protons in the two diastereomers will be in slightly different chemical environments, leading to distinct peaks that can be integrated.[9] For more complex spectra, chiral derivatizing agents can be used to convert the diastereomers into new compounds with better-resolved NMR signals.[11]

Q5: Are there other this compound-based auxiliaries that might offer different selectivity?

Yes, a variety of chiral auxiliaries have been derived from this compound.[12][13][14][15][16][17] For instance, this compound-derived diols can be used as chiral ligands for Lewis acids in catalytic asymmetric reactions.[18][19] Different substitution patterns on the this compound skeleton can alter the steric and electronic environment, potentially leading to different levels of diastereoselectivity or even a reversal of the stereochemical outcome. The choice of auxiliary will depend on the specific reaction and the desired product.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereoselectivity in the Alkylation of an N-Propionyl Camphorsultam

EntryBaseSolventTemperature (°C)ElectrophileDiastereomeric Ratio (d.r.)
1LDATHF-78Benzyl Bromide>95:5
2NaHMDSTHF-78Benzyl Bromide92:8
3LDAToluene-78Benzyl Bromide85:15
4LDATHF-40Benzyl Bromide88:12
5LDATHF + HMPA-78Benzyl Bromide>98:2

Note: The data presented in this table is illustrative and compiled from general trends reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.

Visualizing the Mechanism

stereocontrol_mechanism cluster_enolate Enolate Formation (Kinetic Control) cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage N-Acyl_Sultam N-Acyl Camphorsultam Base Base (e.g., LDA) -78 °C, THF N-Acyl_Sultam->Base Deprotonation Enolate Chelated Z-Enolate Base->Enolate Electrophile Electrophile (E+) Transition_State Organized Transition State (Exo-face attack) Enolate->Transition_State Electrophile->Transition_State Facial Shielding by This compound Skeleton Product Major Diastereomer Transition_State->Product High d.r. Epimer Minor Diastereomer Transition_State->Epimer Low d.r. Cleavage_Reagent Mild Reagent (e.g., LiOOH, TBAH) Product->Cleavage_Reagent Hydrolysis Final_Product Chiral Product (No Epimerization) Cleavage_Reagent->Final_Product

References

Technical Support Center: Separation of Borneol and Isoborneol Post-Camphor Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of borneol and isoborneol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after the stereoselective reduction of camphor. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation and purification of your target diastereomer.

Introduction to the Challenge

The reduction of this compound, a bicyclic monoterpene, yields a mixture of two diastereomeric alcohols: borneol and isoborneol.[1][2] The stereoselectivity of this reaction is influenced by steric hindrance, with the hydride-donating reagent preferentially attacking the carbonyl group from the less hindered endo face, typically leading to a higher yield of isoborneol.[2][3][4] Due to their similar physical properties, the separation of these two isomers can be a significant challenge. This guide provides practical solutions for their effective separation and characterization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My Gas Chromatography (GC) analysis shows a single, broad peak instead of two distinct peaks for borneol and isoborneol.

  • Possible Cause 1: Inadequate GC column resolution. The stationary phase of your GC column may not be suitable for separating these closely related diastereomers.

  • Solution: Utilize a chiral column, such as a Cydex-B, or a column with a polar stationary phase like a TR-5MS (5% phenyl polysilphenylene-siloxane) to enhance separation.[5][6] Optimizing the temperature program is also crucial; a slow temperature ramp can improve resolution.[6]

  • Possible Cause 2: Co-elution of the isomers. Your current GC method parameters (temperature program, carrier gas flow rate) may not be optimal for separation.

  • Solution: Adjust the temperature program. Start with a lower initial oven temperature and use a slower ramp rate (e.g., 8 °C/min) to allow for better separation of the compounds as they travel through the column.[6] You can also experiment with adjusting the carrier gas flow rate.

Problem 2: My ¹H-NMR spectrum is difficult to interpret, and I can't determine the diastereomeric ratio.

  • Possible Cause 1: Overlapping diagnostic peaks. The key proton signals for borneol and isoborneol, particularly the C2-proton, may be close together or overlap with solvent peaks, especially in protic solvents like methanol.[7]

  • Solution: Use a deuterated solvent like CDCl₃ for your NMR analysis.[8] The diagnostic signal for the C2-H of isoborneol typically appears around 3.6 ppm, while for borneol, it's around 4.0 ppm.[7][9] Using a higher field NMR spectrometer (e.g., 80 MHz or higher) will also improve signal dispersion and make interpretation easier.[7]

  • Possible Cause 2: Incomplete reaction. The presence of unreacted this compound can complicate the NMR spectrum.

  • Solution: Before NMR analysis, ensure the reaction has gone to completion by checking for the absence of the this compound carbonyl peak in the IR spectrum (around 1740 cm⁻¹). If unreacted this compound is present, consider extending the reaction time or using a slight excess of the reducing agent.[4][10]

Problem 3: My column chromatography separation is yielding mixed fractions.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high, causing both isomers to elute together, or too low, resulting in very slow elution and broad bands.

  • Solution: A common and effective solvent system for the separation of borneol and isoborneol on a silica gel column is a mixture of petroleum ether and ethyl acetate.[11] A typical starting point is a 20:2 (v/v) mixture.[11] You can gradually increase the polarity by adding more ethyl acetate to elute the more polar borneol after the less polar isoborneol has been collected.[4]

  • Possible Cause 2: Improper column packing. Voids or channels in the silica gel can lead to poor separation.

  • Solution: Ensure the column is packed uniformly. Use the "slurry method" where the silica gel is mixed with the initial eluent and poured into the column. Gently tap the column as it settles to ensure a tightly packed bed.

  • Possible Cause 3: Overloading the column. Applying too much sample relative to the amount of stationary phase will result in poor separation.

  • Solution: As a rule of thumb, use a sample-to-adsorbent ratio of approximately 1:50 to 1:100 by weight.

Problem 4: My recrystallization attempt did not yield pure crystals of either isomer.

  • Possible Cause 1: Unsuitable solvent. The chosen solvent may dissolve both isomers equally well or not provide a significant difference in solubility at different temperatures.

  • Solution: For isoborneol, ethanol or petroleum ether can be effective recrystallization solvents.[12] For borneol, n-hexane has been shown to be a good choice.[13][14] The key is to find a solvent in which one isomer is significantly less soluble than the other at a lower temperature.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the trapping of impurities and the co-precipitation of both isomers.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical diastereomeric ratio of isoborneol to borneol after this compound reduction with sodium borohydride?

The reduction of this compound with sodium borohydride is stereoselective, favoring the formation of isoborneol.[1][2] This is due to the steric hindrance from the gem-dimethyl groups on the top (exo) face of the this compound molecule, which directs the hydride attack to the bottom (endo) face.[3][4] The reported diastereomeric ratio of isoborneol to borneol is often around 75:25 to 85:15.[2][7]

Q2: How can I confirm the identity of my separated products?

You can use a combination of analytical techniques:

  • Melting Point: Borneol has a melting point of approximately 208 °C, while isoborneol melts at around 212 °C.[9][15] A mixed melting point determination can also be used to assess purity.

  • ¹H-NMR Spectroscopy: As mentioned earlier, the chemical shift of the C2 proton is a key diagnostic feature. In CDCl₃, the C2-H of isoborneol is at ~3.6 ppm, and for borneol, it is at ~4.0 ppm.[7][9]

  • Gas Chromatography (GC): Comparing the retention times of your separated products to those of authentic standards of borneol and isoborneol will confirm their identity. Generally, isoborneol has a shorter retention time than the more polar borneol on a standard non-polar or slightly polar column.[4]

  • Infrared (IR) Spectroscopy: Both borneol and isoborneol will show a broad O-H stretch around 3300-3500 cm⁻¹, characteristic of an alcohol, and the absence of the strong C=O stretch of this compound (around 1740 cm⁻¹).[4][7] While IR can confirm the conversion to an alcohol, it cannot distinguish between the two diastereomers.[1]

Q3: What are the key safety precautions when working with borneol and isoborneol?

Both borneol and isoborneol are flammable solids.[16][17][18] It is important to handle them in a well-ventilated area and away from ignition sources.[16][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][19]

Q4: Can fractional distillation be used to separate borneol and isoborneol?

Yes, fractional distillation can be employed for the separation of borneol and isoborneol, especially on a larger scale.[13][20] However, since their boiling points are very close (Borneol: ~213 °C, Isoborneol: ~212 °C), a highly efficient fractionating column with a large number of theoretical plates is required.[15][21][22] This method is generally more suitable for industrial applications than for typical laboratory-scale purifications.

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol outlines a standard procedure for the separation of a borneol/isoborneol mixture using silica gel column chromatography.

Materials:

  • Crude borneol/isoborneol mixture

  • Silica gel (60-120 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 petroleum ether:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product mixture in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp or with an appropriate stain (e.g., potassium permanganate).

    • Isoborneol, being less polar, will elute first.

    • Once the isoborneol has been collected, you can gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 petroleum ether:ethyl acetate) to elute the more polar borneol.

  • Product Isolation:

    • Combine the fractions containing the pure compounds (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified borneol and isoborneol.

Visual Workflow: Column Chromatography Separation

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep1 Pack column with silica gel slurry prep2 Add sand layers prep1->prep2 prep3 Equilibrate with initial eluent prep2->prep3 load2 Load sample onto column prep3->load2 load1 Dissolve crude product load1->load2 elute1 Add eluent (e.g., 95:5 PE:EA) load2->elute1 elute2 Collect fractions elute1->elute2 elute3 Monitor by TLC elute2->elute3 elute4 Increase eluent polarity elute3->elute4 Isoborneol eluted iso1 Combine pure fractions elute3->iso1 elute4->elute2 Elute Borneol iso2 Evaporate solvent iso1->iso2 iso3 Obtain pure Isoborneol iso2->iso3 iso4 Obtain pure Borneol iso2->iso4

Caption: Workflow for the separation of borneol and isoborneol via column chromatography.

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H-NMR C2-H Shift (in CDCl₃)Relative Polarity
This compound 152.23175-177~204N/AMore polar than products
Isoborneol 154.25212-214~212~3.6 ppmLess Polar
Borneol 154.25206-209~213~4.0 ppmMore Polar

Data compiled from multiple sources.[7][9][15][21][23]

Visual Aid: Troubleshooting Logic

Troubleshooting_Logic cluster_GC GC Analysis cluster_NMR NMR Analysis cluster_CC Column Chromatography start Separation Issue gc_issue Poor Peak Resolution start->gc_issue nmr_issue Difficult Spectrum Interpretation start->nmr_issue cc_issue Mixed Fractions start->cc_issue gc_sol1 Use chiral/polar column gc_issue->gc_sol1 gc_sol2 Optimize temperature program gc_issue->gc_sol2 nmr_sol1 Use deuterated solvent (CDCl₃) nmr_issue->nmr_sol1 nmr_sol2 Ensure complete reaction (check IR) nmr_issue->nmr_sol2 cc_sol1 Optimize solvent system cc_issue->cc_sol1 cc_sol2 Ensure proper column packing cc_issue->cc_sol2

Caption: Troubleshooting flowchart for common separation and analysis issues.

References

"stability issues of camphor-based compounds in solution"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Overcoming Solution Stability Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with camphor-based compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the chemical principles governing the stability of these valuable molecules. This resource is structured to help you diagnose, troubleshoot, and proactively manage stability issues in your experiments.

Section 1: Fundamental Principles of this compound Stability

Understanding the inherent chemical liabilities of the this compound scaffold is the first step toward preventing degradation. This compound and its derivatives are bicyclic monoterpenes, and their strained ring system and ketone functional group are primary sites for chemical transformation.

What are the primary degradation pathways for this compound-based compounds?

The stability of a this compound derivative is dictated by its core structure and functional groups. The most common pathways of degradation in solution are:

  • Reduction: The ketone group of the this compound scaffold is susceptible to reduction, yielding corresponding alcohols like borneol and isoborneol.[1][2] This is a particularly important consideration in biological systems or in the presence of reducing agents. Microbial contamination can also lead to biotransformation and reduction of the this compound core.[3][4]

  • Oxidation: While the this compound ketone is relatively stable against further oxidation, adjacent functional groups or modifications on the this compound scaffold can be susceptible. Furthermore, biotransformation in liver microsome systems can lead to oxidative metabolites, such as hydroxylated derivatives.[5]

  • Hydrolysis: This is a major concern for this compound derivatives that are esters or amides, such as this compound sulfonamides. The stability of these compounds is often highly pH-dependent, with increased rates of degradation typically observed under acidic or basic conditions.[6][7]

  • Photodegradation: this compound-based compounds can be highly sensitive to light, particularly UV radiation.[8] This can lead to complex degradation pathways, including rearrangements and the formation of various photoproducts. For some derivatives, such as those used in sunscreens, this may manifest as a reversible cis-trans isomerization.[9][10]

What key environmental factors influence the stability of my compound?

Several external factors can accelerate the degradation processes mentioned above. Controlling these is critical for ensuring experimental reproducibility.[11][12]

  • pH: The concentration of hydrogen and hydroxide ions can catalyze hydrolytic reactions. Most drug molecules exhibit maximum stability in the pH range of 4 to 8.[13] For derivatives like sulfonamides, acidic conditions are particularly detrimental.[6]

  • Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates. While this compound is freely soluble in organic solvents like ethanol and ether, it is only slightly soluble in water.[14] Aqueous solutions, especially buffered ones, can facilitate hydrolysis. Certain common lab solvents like DMSO can have enzyme-selective effects on metabolic stability studies.[15]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of most chemical reactions, including degradation.[11][16]

  • Light: Exposure to UV and even visible light can provide the energy needed to initiate photochemical degradation.[8][11]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation pathways, especially for sensitive functional groups.[11][12]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses common problems encountered during experimentation in a question-and-answer format, providing both the causal explanation and a clear path to a solution.

Q1: My compound's concentration, as measured by HPLC/GC, is decreasing over time in my stock solution. What is likely happening?

Causality: A consistent decrease in the parent compound's peak area strongly suggests chemical degradation. Given the nature of this compound, the primary suspects are hydrolysis (if your solvent is aqueous/protic and your compound has labile groups), oxidation (if stored in the presence of air), or photoreaction if exposed to light. Volatilization can also be a factor, as this compound itself slowly sublimes at room temperature.[14][17]

Troubleshooting & Solution:

  • Review Storage Conditions: Is the solution protected from light (amber vials), stored at a low temperature (-20°C or -80°C), and blanketed with an inert gas (argon or nitrogen) if particularly sensitive?

  • Analyze for Degradants: Examine your chromatogram for the appearance of new peaks that grow as the parent peak shrinks. This is the classic sign of degradation.

  • Perform a simple stress test: Aliquot small amounts of your stock solution and expose them to single, harsh conditions for a short period (e.g., one aliquot on the benchtop under light, one in a 60°C oven). A rapid decrease under one of these conditions will help identify the primary culprit (light, heat, etc.).

Q2: I'm seeing new, unexpected peaks in my chromatogram after sample processing or a biological assay. Are these degradants or metabolites?

Causality: This is a critical distinction. Degradants are products of chemical instability, while metabolites are products of enzymatic processes. Both can appear as new peaks. For example, reduction of the this compound ketone to borneol can occur abiotically or through biotransformation by enzymes.[1][4] Similarly, hydroxylation is a common metabolic pathway for this compound in liver microsome systems.[5]

Troubleshooting & Solution:

  • Run a "Blank" Control: Process your compound in the exact same solution/matrix (e.g., buffer, cell culture media) but without the cells, enzymes, or biological component. Let it incubate for the same duration and under the same conditions.

  • Compare Chromatograms:

    • If the new peaks appear in the blank control, they are degradation products resulting from the experimental conditions (pH, temperature, light).

    • If the new peaks only appear in the presence of the biological component, they are likely metabolites .

The workflow below illustrates this diagnostic process.

G cluster_0 Troubleshooting: Degradant vs. Metabolite problem Unexpected Peak(s) Observed in HPLC/GC Analysis exp_setup Prepare Two Samples: 1. Full Experiment (with cells/enzymes) 2. Blank Control (matrix only, no cells) problem->exp_setup incubate Incubate Both Samples (Same Time, Temp, pH, Light) exp_setup->incubate analyze Analyze Both by HPLC/GC incubate->analyze decision Does the Peak Appear in the Blank Control? analyze->decision degradant Conclusion: Degradation Product Cause: Chemical Instability Action: Modify experimental conditions (pH, temp, light) decision->degradant  Yes metabolite Conclusion: Metabolite Cause: Enzymatic Transformation Action: Proceed with metabolite identification decision->metabolite  No

Caption: Workflow to differentiate between degradation products and metabolites.

Q3: How do I choose the best solvent to dissolve my this compound-based compound to ensure stability?

Causality: Solvent choice is a trade-off between solubility and stability. While highly polar organic solvents like DMSO or alcohols (ethanol, methanol) are excellent for dissolving many compounds, they can also participate in or catalyze degradation reactions.[15] Aqueous buffers are necessary for many biological assays but introduce water, a key reactant in hydrolysis.

Troubleshooting & Solution:

  • Prioritize Aprotic Solvents for Stock: For long-term storage, use a high-quality, anhydrous aprotic solvent like DMSO or acetonitrile, if solubility allows. These minimize the risk of hydrolysis.

  • Minimize Water Contact: Prepare concentrated stock solutions in an organic solvent. For aqueous experiments, dilute the stock solution into the aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.

  • Conduct a Solvent Compatibility Study: Dissolve your compound in several candidate solvents (e.g., DMSO, Acetonitrile, Ethanol, 50:50 Acetonitrile:Water) and monitor its purity by HPLC over several days at room temperature and 4°C. The solvent that shows the least degradation is the most suitable.

Table 1: General Solvent Suitability for this compound Derivatives

SolventSuitability for Stock Solution (Long-Term)Suitability for Working Solution (Short-Term)Key Considerations
DMSO ExcellentGoodHygroscopic (absorbs water from air). Use anhydrous grade and store properly. Can inhibit some enzymatic reactions at >0.5% v/v.[15]
Acetonitrile ExcellentExcellentGood choice for minimizing reactivity. Less viscous than DMSO.[15]
Ethanol/Methanol GoodGoodProtic nature may accelerate solvolysis/hydrolysis for sensitive derivatives. Can inhibit some enzymes.[15]
Aqueous Buffers PoorUse-dependentNecessary for biological assays but poses the highest risk of hydrolysis. Prepare fresh and use immediately. pH is a critical factor.[7][13]
Section 3: Standard Operating Procedures (SOPs)

To proactively address stability, a systematic approach is required. The following protocols are based on industry-standard practices, such as the ICH guidelines on stability testing.[18]

SOP 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of your compound.[19] The goal is to achieve 5-20% degradation of the parent compound.[20]

Objective: To generate potential degradation products and identify conditions that affect compound stability.

Materials:

  • Your this compound-based compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and/or other relevant solvents

  • Calibrated oven, photostability chamber (or light source)

Procedure:

  • Prepare Solutions: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Set Up Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal: Place a vial of the initial solution in an oven set to 60-80°C.

    • Photolytic: Place a vial of the initial solution in a photostability chamber.

    • Control: Keep one vial of the initial solution at 4°C, protected from light.

  • Incubation: Incubate the samples. Start by checking time points at 2, 8, and 24 hours. The goal is modest degradation (5-20%). If degradation is too rapid, reduce the temperature or time. If it's too slow, increase them.[20]

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

    • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify which conditions produced new peaks (degradants) and resulted in a loss of the parent compound.

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into 5 Vials start->aliquot stress_acid Acid Stress (0.1 M HCl, 60°C) aliquot->stress_acid stress_base Base Stress (0.1 M NaOH, 60°C) aliquot->stress_base stress_ox Oxidative Stress (3% H₂O₂, RT) aliquot->stress_ox stress_therm Thermal Stress (80°C, dark) aliquot->stress_therm stress_photo Photolytic Stress (ICH Light) aliquot->stress_photo incubate Incubate & Monitor (e.g., 2, 8, 24 hrs) stress_base->incubate analyze Neutralize (if needed) & Analyze by HPLC/MS incubate->analyze end Identify Degradation Pathways & Develop Stability-Indicating Method analyze->end

Caption: Key steps in a forced degradation study for a new compound.

SOP 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active compound's concentration due to degradation.[18][21]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products generated during forced degradation.

Procedure:

  • Generate Degraded Samples: Use the samples generated from SOP 1. Create a "cocktail" mixture by combining small aliquots from each stressed sample that shows degradation.

  • Initial Method Scouting: Start with a standard reversed-phase HPLC method (e.g., C18 column). A good starting mobile phase is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[22][23]

  • Optimize Separation:

    • Inject the "cocktail" mixture. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope. A shallower gradient will improve the resolution between closely eluting peaks.

    • If co-elution occurs, try a different column chemistry (e.g., Phenyl-Hexyl, C8) or change the organic modifier (e.g., to methanol).

  • Method Validation (ICH Q2): Once separation is achieved, the method must be validated for specificity, linearity, accuracy, precision, and limits of detection/quantification.[22][24] The key component for stability is specificity : the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the most common degradation products of the basic this compound structure?

    • A: The most common are the reduction products borneol and isoborneol, especially in biological or reducing environments.[1][2] In metabolic systems, 5-exo-hydroxythis compound is a frequently identified oxidative metabolite.[5]

  • Q: Is this compound stable in DMSO for long-term storage?

    • A: Yes, generally. Anhydrous DMSO is an excellent solvent for storing compounds susceptible to hydrolysis. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. It is critical to use a high-purity, anhydrous grade and handle it in a way that minimizes exposure to atmospheric moisture (e.g., use vials with septa, work quickly).

  • Q: How can I prevent photo-degradation during my experiment?

    • A: Use amber glass vials or tubes for all solutions.[11] If your experimental setup (e.g., a plate reader) requires clear plates, work in a room with yellow or red lighting, or cover the plates with aluminum foil whenever they are not being actively measured.

  • Q: Is it better to store stock solutions at -20°C or -80°C?

    • A: For most compounds, -20°C is sufficient for short- to medium-term storage (weeks to months). For long-term storage (months to years) or for particularly unstable compounds, -80°C is preferable as it further slows down all chemical degradation processes.

References

Technical Support Center: Troubleshooting Camphor Analysis by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've frequently guided researchers through the nuances of Gas Chromatography (GC) analysis. Camphor, a volatile terpenoid, presents its own unique set of challenges. Its semi-polar nature and tendency to sublime can lead to frustrating issues like peak tailing and ghost peaks if the system isn't meticulously maintained and optimized.

This guide is structured as a series of questions you might ask when encountering a problem during your this compound analysis. It's designed to provide not just a solution, but a logical, step-by-step diagnostic process, explaining the scientific reasoning behind each recommendation. Our goal is to empower you to not only solve the immediate issue but also to prevent its recurrence.

Frequently Asked Questions & Troubleshooting Guides

Peak Shape Problems: Why does my this compound peak look wrong?

Peak shape is the first and most critical indicator of chromatographic health. An ideal peak is symmetrical (Gaussian). Deviations from this shape point to specific, correctable problems.

Q: My this compound peak is tailing (has a "tail" to the right). What's causing this and how do I fix it?

A: Peak tailing is the most common issue for active analytes like this compound. It occurs when a portion of the analyte molecules are delayed as they travel through the system, typically due to unwanted interactions with active sites.[1][2] This can compromise resolution and lead to inaccurate integration and quantification.[3]

Causality & Solution Workflow:

  • Active Sites in the Injector: The hot injector is a prime location for issues. The glass inlet liner can have exposed silanol groups (-Si-OH) that form hydrogen bonds with this compound's ketone group, causing adsorption. Residue from previous injections can also create active sites.[4]

    • Solution: Deactivated liners are essential. Use a high-quality, silanized liner. If tailing appears, first try replacing the liner and the septum. This is the most common and easiest fix.

  • Column Contamination: Non-volatile matrix components from your sample can accumulate at the head of the column, creating an active surface for this compound to interact with.[1][2]

    • Solution: Trim the column. Remove 15-20 cm from the front (inlet) end of the column. This provides a fresh, clean surface for the separation to begin. If this resolves the issue, consider using a guard column to protect the analytical column from contamination in the future.[4]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, "dead volumes" or turbulence can be created in the carrier gas flow path, leading to peak tailing for all compounds.[1][2]

    • Solution: Re-install the column. Ensure the column cut is perfectly square (90°) and that it is inserted to the correct depth in both the injector and detector as specified by your instrument manufacturer.

  • Chemical Interactions: If you are using a column with a stationary phase that is not well-suited for terpenoid analysis, chemical interactions can occur.

    • Solution: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), is generally a good choice for this compound analysis.[5]

G start This compound Peak Tailing Observed liner Replace Inlet Liner & Septum start->liner trim Trim 15-20cm from Column Inlet liner->trim No resolved Problem Resolved liner->resolved Did it work? reinstall Re-install Column (Check Cut & Depth) trim->reinstall No trim->resolved Did it work? check_method Review Method Parameters (e.g., Column Phase, Temperature) reinstall->check_method No reinstall->resolved Did it work?

Caption: Logical workflow for troubleshooting peak tailing.

Q: My this compound peak is fronting (a "shark fin" shape). Why?

A: Peak fronting is less common than tailing and typically points to one of two issues:

  • Column Overload: You are injecting too much sample. The stationary phase in that region of the column becomes saturated, and excess analyte molecules travel ahead of the main band, causing the fronting shape.[3][6]

    • Solution: Dilute your sample or reduce the injection volume. If using splitless injection, you may need to increase the split ratio.

  • Improper Solvent Focus: In splitless injection, if your initial oven temperature is too high or your solvent is not compatible with the stationary phase, the sample band may not focus correctly at the head of the column.[7]

    • Solution: Ensure your initial oven temperature is about 20°C below the boiling point of your injection solvent. Also, match the solvent polarity to the stationary phase polarity as closely as possible (e.g., use hexane with a non-polar DB-1 column).[7]

Q: I'm seeing split peaks for this compound. What does this mean?

A: A split peak suggests that the sample was not introduced onto the column as a single, uniform band.[4][8]

  • Cause: This is almost always an injection problem. A poorly cut column can create a turbulent path. Alternatively, if the sample condenses on a cooler surface within the injector (e.g., the bottom of the septum) before being vaporized, it can be introduced onto the column in two stages.

  • Solution: Re-cut and re-install the column, making sure the cut is clean and the installation depth is correct. Ensure your injector temperature is high enough to flash-vaporize the this compound and solvent. For this compound, an injector temperature of 250°C is common.[9][10]

Baseline, Sensitivity, and Ghost Peak Issues

Q: My baseline is noisy or drifting upwards during the run. What should I check?

A: An unstable baseline reduces sensitivity and makes accurate integration difficult.

  • Column Bleed: At high temperatures, all columns will shed some of their stationary phase, causing the baseline to rise. This is more pronounced with older columns or when exceeding the column's maximum temperature limit.[11]

    • Solution: Condition the column properly before use (see protocols below). Operate within the column's specified temperature range. If the column is old and has been used extensively, it may need to be replaced.

  • Contaminated Carrier Gas: Impurities (hydrocarbons, water, oxygen) in the carrier gas can cause a noisy or drifting baseline.[12][13]

    • Solution: Use high-purity (99.999% or better) gases and install purifying traps on your gas lines. Replace traps regularly as part of your preventative maintenance schedule.[14]

  • Detector Contamination: The FID is robust, but deposits can build up over time.

    • Solution: Check that detector gas flows (H2 and Air) are correct. A typical ratio is 10:1 Air to Hydrogen.[15] If the problem persists, the detector may need to be cleaned according to the manufacturer's instructions.

Q: I'm getting no peak or a very small peak for this compound. Where did my signal go?

A: A sudden loss of signal usually points to a simple, physical problem.

  • Check the Syringe: Is the syringe actually drawing and injecting the sample? Is the needle blocked?[4][6]

  • Check for Leaks: A leak in the system is a common culprit. The most likely spot is the injector septum. A leaky septum allows the carrier gas (and your sample) to escape instead of being directed to the column.[14][15] Check all fittings and ferrules.

  • Check Detector Gases: Is the FID flame lit? Check your hydrogen, air, and makeup gas flows. Many modern GCs will not attempt to ignite the flame if flows are incorrect.[15][16]

Q: I see "ghost peaks" in my chromatogram, especially in blank runs. Where are they coming from?

A: Ghost peaks are extraneous peaks that are not from your injected sample.[17] They are one of the most persistent problems in GC and usually stem from contamination somewhere in the system.[12]

Causality & Solution Workflow:

  • Septum Bleed: The injector septum is a common source. As it's repeatedly pierced at high temperatures, it can release low-molecular-weight silicones or other compounds.[18]

    • Diagnosis: Septum bleed often appears as a series of evenly spaced peaks that appear after installing a new septum.

    • Solution: Use high-quality, low-bleed septa and replace them regularly (e.g., after every 100 injections).

  • Sample/Solvent Contamination: Impurities can come from your sample vials, vial caps/septa, or the solvent itself.[17][19]

    • Diagnosis: Prepare a fresh sample in a new vial with a new cap using high-purity solvent. If the ghost peaks disappear, the source was your sample preparation materials.

  • Injector Contamination (Carryover/Backflash): If a previous, more concentrated sample was injected, some of it may remain in the injector liner and elute in a subsequent run (carryover).[11] Backflash occurs when the sample expands too much upon injection, overfilling the liner and contaminating other parts of the injector.[15]

    • Diagnosis: Run a solvent blank immediately after a concentrated sample. If you see a small this compound peak, you have carryover.

    • Solution: Clean or replace the injector liner. Optimize your injection volume and temperature to prevent backflash.

G start Ghost Peak Observed blank_run Inject a Blank Solvent Run start->blank_run check_septa Is the peak still there? (If yes, suspect system contamination) blank_run->check_septa check_sample Is the peak gone? (If yes, suspect sample/vial contamination) blank_run->check_sample replace_septa Replace Septum & Run Blank check_septa->replace_septa source_found Source Identified check_sample->source_found clean_injector Clean/Replace Injector Liner replace_septa->clean_injector Still there? replace_septa->source_found Gone condensation_test Perform Condensation Test (See Protocols) clean_injector->condensation_test Still there? clean_injector->source_found Gone condensation_test->source_found

Caption: Decision tree for identifying the source of ghost peaks.

Quantitative Analysis: Why are my results not reproducible?

Q: My this compound peak areas are inconsistent from run to run. How can I improve my precision?

A: Poor reproducibility in quantitative analysis is almost always a symptom of one of the issues described above.[20]

  • Inconsistent Injection: This is the number one cause. Use an autosampler for the best precision. If injecting manually, use a consistent, fast injection technique. Variations in injection volume directly impact peak area.[20]

  • System Leaks: Even a small leak at the injector septum can cause a variable amount of sample loss, leading to poor reproducibility.[14]

  • Temperature and Flow Fluctuations: Ensure your GC oven temperature and carrier gas flow rates are stable and not fluctuating between runs. Use constant flow mode for your carrier gas.[7][20]

Reference Data

This table provides a starting point for method development. Parameters should always be optimized for your specific instrument and application.

ParameterTypical ValueRationale & Notes
Column DB-5, HP-5ms (or equivalent)A 5% phenyl-methylpolysiloxane phase offers good selectivity for terpenoids like this compound.[5]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions provide a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenHelium is common and safe. Hydrogen can provide faster analysis and better efficiency. Nitrogen is also an option.[9][10]
Flow Rate ~1.2 mL/min (constant flow)This flow rate is typical for a 0.25 mm ID column. Constant flow mode maintains consistent linear velocity as the oven temperature ramps.[5][7]
Injector Type Split/SplitlessSplitless is used for trace analysis, while split is used for higher concentrations to avoid column overload.[10][21]
Injector Temp. 250 °CEnsures rapid and complete vaporization of this compound and solvent.[5][9]
Oven Program Initial: 60-70°C (hold 1-2 min)A lower initial temperature helps focus the analytes at the head of the column.[5][9]
Ramp: 10-15 °C/min to 160-200°CThe ramp rate is a balance between speed and resolution.[9][10]
Detector Flame Ionization Detector (FID)FID is sensitive to hydrocarbons and provides a robust, linear response for this compound.[22][23]
Detector Temp. 250-300 °CMust be hotter than the final oven temperature to prevent condensation of analytes.[9]
H2 Flow ~30 mL/minOptimize for your specific detector, but this is a common starting point.[15]
Air Flow ~300 mL/minThe air-to-hydrogen ratio is critical for sensitivity.[15]
Makeup Gas ~25 mL/min (N2 or He)Helps sweep the column effluent through the detector efficiently.

Experimental Protocols

Protocol 1: Injector Liner and Septum Replacement

  • Cool Down: Set the injector temperature to ambient (<50°C). Turn off detector gases and oven temperature.

  • Vent System: Wait for the injector to cool. Turn off the carrier gas supply at the instrument or cylinder.

  • Remove Septum Nut: Using a wrench, carefully loosen and remove the septum retaining nut.

  • Replace Septum: Remove the old septum with forceps. Place the new septum in the fitting, ensuring it is correctly oriented (some have a specific instrument-side). Do not overtighten the nut; a good rule is finger-tight plus a quarter turn with a wrench.

  • Remove Column: Loosen the column nut inside the oven and carefully withdraw the column from the injector.

  • Remove Liner: The liner is now accessible from the top of the injector. Use liner-removal forceps to gently pull it out.

  • Install New Liner: Place a new, deactivated liner (with a new O-ring if applicable) into the injector.

  • Re-pressurize & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut.

  • Re-install Column: Re-install the column to the correct depth and tighten the nut.

  • Heat Up: Restore your method temperatures and flows. Perform a conditioning run or blank injection to ensure the system is clean and stable.

Protocol 2: GC Column Conditioning

This protocol is for removing contaminants from a new column or one that has been stored.

  • Install Column: Install the column in the injector but leave the detector end disconnected and open inside the oven.

  • Purge Column: Set a normal carrier gas flow rate (e.g., 1-2 mL/min) and purge the column with carrier gas for 15-20 minutes at room temperature. This removes any oxygen from the column before heating.[14]

  • Heat Column: Set the oven temperature to 20°C above your highest analytical temperature, but do not exceed the column's maximum isothermal temperature limit.

  • Condition: Hold at this temperature for 1-2 hours. For very sensitive analyses, overnight conditioning may be beneficial.

  • Cool Down & Connect: Cool the oven. Trim a few centimeters from the detector end of the column to remove any collected contaminants, and then connect it to the detector.

  • Equilibrate: Heat the system to your method's starting conditions and allow the baseline to stabilize before running samples.

Protocol 3: Performing a Condensation Test for Ghost Peaks

This test helps determine if contamination is coming from the gas lines versus the injector.[13]

  • Cool System: Set the injector and oven temperatures to a low temperature (e.g., 40-50°C) and let the system sit idle for several hours or overnight. This allows any semi-volatile contaminants in the carrier gas to "condense" and collect at the head of the cool column.

  • Run Blank #1: Without making an injection, run your normal temperature program and acquire the chromatogram. If there are contaminants in the gas, you will see them as peaks in this run.

  • Run Blank #2: As soon as the first run is complete, immediately start a second identical blank run (no injection).

  • Analyze Results:

    • If the first chromatogram has significantly more or larger peaks than the second, the contamination is coming from your carrier gas or gas lines (before the injector).[13] Check your gas traps and supply.

    • If both chromatograms are noisy or contain similar peaks, the contamination is likely within the GC injector or system itself.[13]

References

Technical Support Center: Navigating Unexpected Rearrangements in Camphor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the intricate and often surprising world of camphor chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet unpredictable molecule. This compound's rigid bicyclic framework is prone to a variety of skeletal rearrangements, often leading to unexpected products that can derail synthetic pathways.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, predict, and in some cases, even leverage these fascinating molecular transformations.

As early as 1902, Armstrong and Lowry noted, “No substance known to us suffers rearrangement of its parts and undergoes a complete change of type more readily than does this compound”.[1] This statement still holds true, and a deep understanding of the underlying carbocation chemistry is crucial for success.

Frequently Asked Questions (FAQs)
Q1: I attempted the acid-catalyzed dehydration of isoborneol expecting to form bornylene, but my primary product was camphene. What happened?

This is a classic and well-documented example of a Wagner-Meerwein rearrangement, a common occurrence in bicyclic terpene chemistry.[3][4][5] Instead of a simple elimination, the reaction proceeds through a series of carbocation intermediates.

Causality and Mechanism:

  • Protonation and Water Loss: The hydroxyl group of isoborneol is protonated by the acid, forming a good leaving group (water). Departure of water initially forms a secondary carbocation.

  • Carbocation Rearrangement: This secondary carbocation is unstable and rapidly rearranges to a more stable tertiary carbocation. This occurs via a 1,2-shift of the C1-C6 bond to the C2 carbon, a hallmark of the Wagner-Meerwein rearrangement.[4][6] This rearrangement is driven by the gain in stability of the carbocation.

  • Deprotonation: A proton is then eliminated from one of the methyl groups attached to C1 to form the exocyclic double bond of camphene.[4]

The stability of the intermediate carbocation dictates the reaction pathway. The rigid boat-like conformation of the this compound skeleton restricts certain bond migrations, making the Wagner-Meerwein pathway energetically favorable over a simple elimination to bornylene or a 1,2-hydride shift which would lead to a strained bridgehead carbocation, violating Bredt's rule.[6]

Troubleshooting Guide: Dehydration of Isoborneol

Issue Potential Cause Recommended Action
Formation of Camphene instead of Bornylene Wagner-Meerwein rearrangement due to carbocation instability.This is the expected thermodynamic product under acidic conditions. To favor bornylene, consider alternative elimination strategies that avoid strong acids and carbocation formation, such as the Burgess reagent or a Chugaev elimination.
Low Yield of Camphene Incomplete reaction or side reactions.Ensure anhydrous conditions. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Use a non-nucleophilic acid to avoid the formation of ether or ester byproducts.
Formation of Isobornyl Acetate (if using acetic acid) Nucleophilic attack of the solvent on the carbocation intermediate.This is a competing reaction. To favor camphene, use a non-nucleophilic acid like sulfuric acid in a non-nucleophilic solvent. If isobornyl acetate is the desired product, acetic acid can be used as both the catalyst and solvent.[7][8]

Experimental Workflow: Acid-Catalyzed Dehydration of Isoborneol to Camphene

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Isoborneol Isoborneol Acid Dilute H₂SO₄ (catalyst) Isoborneol->Acid 1. Add Heat Gentle Heating Acid->Heat 2. Heat Quench Quench with NaHCO₃(aq) Heat->Quench 3. Cool & Quench Extract Extract with Ether Quench->Extract 4. Extract Dry Dry over MgSO₄ Extract->Dry 5. Dry Distill Distillation Dry->Distill 6. Purify Camphene Camphene Distill->Camphene

Caption: Workflow for the synthesis of camphene from isoborneol.

Q2: My reaction involving this compound under strongly acidic conditions yielded 3,4-dimethylacetophenone, a completely different carbon skeleton. What is the mechanism for this unexpected transformation?

The conversion of this compound to 3,4-dimethylacetophenone is a profound rearrangement that involves cleavage of the bicyclic system.[9] This transformation highlights the extreme reactivity of this compound's framework under harsh acidic conditions.

Causality and Mechanism:

This reaction likely proceeds through a series of carbocation rearrangements, including ring-opening steps. While the exact mechanism is complex and may involve several intermediates, a plausible pathway involves:

  • Protonation of the Carbonyl: The ketone is protonated, making the carbonyl carbon more electrophilic.

  • Wagner-Meerwein Rearrangement: A Wagner-Meerwein shift can occur, leading to a cascade of rearrangements.

  • Ring Opening: The strained bicyclic ring system can undergo cleavage, leading to a more stable monocyclic carbocation.

  • Aromatization: Subsequent rearrangements and deprotonation lead to the formation of the stable aromatic ring of 3,4-dimethylacetophenone.

Troubleshooting Guide: Acid-Catalyzed Reactions of this compound

Issue Potential Cause Recommended Action
Skeletal Rearrangement to Aromatic Products Harsh acidic conditions (e.g., strong protic or Lewis acids) promoting deep-seated rearrangements.Use milder acidic conditions. For reactions at the carbonyl group, consider base-catalyzed alternatives like the Claisen reaction, which typically do not induce carbocation rearrangements.[1]
Formation of a Mixture of Rearranged Products Multiple competing rearrangement pathways are accessible.Lowering the reaction temperature may favor a specific kinetic product. The choice of acid and solvent can also influence the product distribution.
Q3: I'm trying to functionalize the C10 methyl group of this compound via sulfonation, but I'm getting a rearranged product. Why is the reaction not proceeding as expected?

The sulfonation of this compound to form camphorsulfonic acid (CSA) is not a straightforward substitution on an unactivated methyl group. The accepted mechanism involves a series of rearrangements.[10]

Causality and Mechanism:

The reaction is believed to proceed through the following steps:

  • Enolization: The ketone is enolized under the acidic conditions.

  • Retro-Semipinacol Rearrangement: This is followed by a retro-semipinacol-type rearrangement.

  • Formation of an Alkene Intermediate: Deprotonation next to the resulting tertiary carbocation forms an alkene.

  • Sulfonation: The alkene is then sulfonated by the sulfuric acid/acetic anhydride mixture.

  • Semipinacol Rearrangement: A final semipinacol rearrangement re-establishes the ketone functionality, now with the sulfonic acid group at the C10 position.

This complex mechanism explains why direct sulfonation of the methyl group is not observed and highlights the propensity of the this compound skeleton to undergo rearrangement even when targeting a seemingly remote position.

Visualization of the Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is central to understanding many of the unexpected outcomes in this compound chemistry. The interconversion of isoborneol to camphene is a prime example.

Wagner_Meerwein cluster_mechanism Isoborneol to Camphene Rearrangement Isoborneol Isoborneol Protonated_Isoborneol Protonated Isoborneol Isoborneol->Protonated_Isoborneol + H⁺ Secondary_Carbocation Secondary Carbocation Protonated_Isoborneol->Secondary_Carbocation - H₂O NonClassical_Carbocation Non-Classical Carbocation (Bridged Intermediate) Secondary_Carbocation->NonClassical_Carbocation Rearrangement Tertiary_Carbocation Tertiary Carbocation NonClassical_Carbocation->Tertiary_Carbocation Camphene Camphene Tertiary_Carbocation->Camphene - H⁺

Caption: Mechanism of the Wagner-Meerwein rearrangement of isoborneol to camphene.

The Role of the Non-Classical Carbocation

For decades, the structure of the 2-norbornyl cation, a key intermediate in these rearrangements, was a subject of intense debate.[7] The concept of a "non-classical" carbocation, where the positive charge is delocalized over three carbon atoms through a C-C sigma bond, was proposed to explain the observed reactivity and stereochemistry.[11][12][13][14] While a deep dive into this topic is beyond the scope of this guide, it is important to recognize that the unusual stability and rapid equilibration of these intermediates are fundamental to the facile nature of rearrangements in the this compound system.[7] The crystal structure of the 2-norbornyl cation was eventually solved, confirming its non-classical nature.[7]

Other Unexpected Rearrangements
  • Reaction with Sodium Metal: The reaction of this compound with sodium metal in an aprotic solvent can lead to an unexpected dimeric product involving skeletal rearrangement, rather than simple enolate formation.

  • Rearrangements of Camphorquinone: The sibling of this compound, camphorquinone, also undergoes deep-seated skeletal rearrangements, for instance, when treated with iodine or bromine.[2]

  • Radical-Promoted Rearrangements: Wagner-Meerwein-type rearrangements can also be initiated by radicals, for example, from the ring-opening of epoxides in camphoric systems using a Ti(III) source.[15]

General Troubleshooting Principles for this compound Chemistry
Symptom Underlying Principle Preventative/Corrective Measures
Formation of rearranged, thermodynamically stable products. Carbocation-mediated reaction pathways.Avoid strongly acidic conditions where possible. Consider base-catalyzed or metal-mediated reactions. Lowering reaction temperatures can sometimes favor kinetic products over rearranged thermodynamic products.
Racemization of chiral products. Formation of symmetric carbocation intermediates.If stereochemical retention is critical, choose reagents and conditions that avoid the formation of fully developed carbocations. Neighboring group participation can sometimes lead to retention of stereochemistry.
Unpredictable product distribution. Multiple competing rearrangement pathways with similar activation energies.Systematically screen reaction parameters (solvent, temperature, catalyst) to optimize for the desired product. Careful analysis of all byproducts can provide mechanistic clues.

References

Technical Support Center: Workup Procedures for Camphor-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for camphor-involved reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the workup and purification of this compound and its derivatives. The unique physical properties of this compound—notably its volatility and tendency to form stereoisomers—present specific challenges that require careful consideration. This resource provides field-proven insights and detailed protocols in a direct question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the common problems encountered during the workup of this compound-related reactions, providing not just solutions but the underlying chemical principles to empower your decision-making.

Q1: My this compound reduction with NaBH₄ is complete, but the product won't precipitate upon adding ice water. What's happening and what should I do?

Answer:

This is a frequent issue, often arising from several factors. While the addition of cold water is intended to precipitate the more nonpolar alcohol products (isoborneol/borneol) from the polar methanol/water mixture, success can be variable.[1][2]

Potential Causes & Solutions:

  • Insufficient Product Concentration: If the reaction was performed on a small scale or is very dilute, the product concentration may be below its solubility limit, even in a mixed aqueous-organic solvent system.

  • Presence of Impurities: Unreacted starting material or side products can act as crystallization inhibitors, creating an oily or supersaturated solution.

  • Formation of an Oil: The product mixture may be separating as a liquid oil rather than a solid precipitate.

Recommended Action: Switch to a Liquid-Liquid Extraction. Instead of relying on precipitation, a liquid-liquid extraction is a more robust and reliable method for isolating the borneol/isoborneol product mixture.

Protocol: Extraction Workup for this compound Reduction

  • Quench and Dilute: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the methanol solution into a volume of ice-cold water approximately 3-5 times that of the reaction mixture.[3]

  • Select an Extraction Solvent: Transfer the diluted aqueous mixture to a separatory funnel. Add an appropriate organic solvent for extraction (see Table 1). Dichloromethane (DCM) or ethyl acetate are common choices.[3][4]

  • Perform Extraction: Extract the aqueous layer three times with the chosen organic solvent. Combine the organic layers. The rationale for multiple extractions is to maximize product recovery, as governed by the partition coefficient.

  • Wash the Organic Layer:

    • Wash the combined organic layers once with water to remove the bulk of the methanol and borate salts.

    • Next, wash with a saturated sodium chloride solution (brine). This step minimizes the formation of emulsions and reduces the solubility of the organic product in the aqueous phase, effectively "salting out" the product into the organic layer.[5]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[3][5] Filter away the drying agent and remove the solvent using a rotary evaporator.

    • Causality Note: It is critical to remove all water before evaporation. Co-evaporation of water with organic solvents can lead to product loss, especially with volatile compounds like borneol.

Q2: I've performed an oxidation of isoborneol to this compound using bleach (NaOCl). After extraction, my crude product has a low melting point and the IR spectrum still shows a broad peak around 3300 cm⁻¹. What went wrong?

Answer:

The symptoms you describe—a depressed melting point and a significant O-H stretch in the IR spectrum—are classic indicators of incomplete oxidation.[4] Your crude product is contaminated with unreacted isoborneol.

Potential Causes & Solutions:

  • Insufficient Oxidant: The bleach solution may have been old or of insufficient concentration. The active species, hypochlorous acid (HOCl), is generated in situ from the reaction of NaOCl with acetic acid.[6][7] If the oxidant is depleted before all the isoborneol is consumed, the reaction will stop prematurely.

    • Solution: During the reaction, periodically test for the presence of excess oxidant using potassium iodide-starch paper (a positive test turns blue-black).[5][8] If the test is negative, more bleach should be added.

  • Poor pH Control: The reaction rate is dependent on the pH. The oxidation is typically carried out in glacial acetic acid to ensure the formation of the active oxidizing agent.[5]

  • Reaction Time/Temperature: The reaction may not have been stirred long enough for completion, or the temperature may have been too low. However, be cautious with temperature, as excessive heat can lead to side reactions.[9]

Recommended Action: Purification to Remove Unreacted Alcohol.

  • Sublimation: this compound has a high vapor pressure and sublimes readily, whereas isoborneol does not.[9][10] This physical property difference makes sublimation an excellent and highly effective method for purifying this compound from non-volatile or less-volatile impurities like the starting alcohol.[4]

  • Column Chromatography: If sublimation equipment is unavailable, flash column chromatography on silica gel is also effective. A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) will elute the more non-polar this compound first, retaining the more polar isoborneol on the column.

Q3: During the bicarbonate wash of my workup, the separatory funnel built up a lot of pressure and foamed excessively. How can I prevent this?

Answer:

This is a hazardous but common situation that arises from the neutralization of an acidic solution with a carbonate or bicarbonate base, which rapidly generates carbon dioxide (CO₂) gas.[11]

Causality: H⁺ (aq) + HCO₃⁻ (aq) → H₂O (l) + CO₂ (g)

This gas evolution can cause dangerous pressure buildup, potentially leading to the stopper being ejected and chemicals being sprayed.

Best Practices for Bicarbonate Washes:

  • Pre-neutralization in an Open Flask: Before transferring to the separatory funnel, place the organic extract in an Erlenmeyer flask (with adequate headspace) and add the saturated sodium bicarbonate solution slowly while stirring.[11] This allows the gas to evolve safely in an open system. Once the vigorous bubbling ceases, you can transfer the mixture to the separatory funnel for the phase separation.

  • Slow and Careful Addition: If performing the wash directly in the funnel, add the bicarbonate solution in small portions.

  • Immediate and Frequent Venting: After each addition, and after gentle swirling or inversion, immediately point the stem of the funnel away from yourself and others into the back of the fume hood and open the stopcock to release the pressure. Repeat this frequently. Never shake a separatory funnel vigorously after adding bicarbonate until you are certain that gas evolution has stopped.[12]

Frequently Asked Questions (FAQs)

This section addresses broader, foundational questions regarding the workup of this compound-involved reactions.

Q1: What is the best choice of solvent for extracting this compound and its derivatives?

Answer:

The ideal extraction solvent should have high solubility for your target compound, low solubility in water, a relatively low boiling point for easy removal, and be inert to your product.

Table 1: Common Extraction Solvents for this compound Derivatives

SolventDensity (g/mL)Boiling Point (°C)Notes & Considerations
Dichloromethane (DCM) ~1.3340Pro: Denser than water (forms the bottom layer), excellent solvent for many organics.[3] Con: Environmental and health concerns.
Ethyl Acetate (EtOAc) ~0.9077Pro: "Greener" solvent, effective for moderately polar compounds.[4] Con: Higher boiling point, slight water solubility can complicate drying.
Diethyl Ether (Et₂O) ~0.7135Pro: Very low boiling point, excellent solvent. Con: Extremely flammable, can form explosive peroxides upon storage.
Hexanes/Pentane ~0.6669 (Hexane)Pro: Good for very non-polar compounds. Con: Poor solvent for more functionalized this compound derivatives (e.g., alcohols).

Recommendation: For general-purpose extraction of this compound, borneol, or isoborneol, ethyl acetate is often the best starting point due to its balance of effectiveness and lower hazard profile.[4] DCM is also highly effective but should be handled with appropriate engineering controls.[3]

Q2: How can I confirm my workup was successful and my product is pure?

Answer:

A combination of techniques should be used to assess the success of the workup and the purity of the final product.

  • Thin-Layer Chromatography (TLC): The single most important technique for monitoring reaction progress and assessing purity post-workup. A pure compound should ideally show a single spot. Co-spotting with your starting material is essential to confirm its absence in the final product.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.[8] For this compound, the literature melting point is ~178-179 °C.[13]

  • Infrared (IR) Spectroscopy: IR is excellent for confirming the functional group transformation. For example, in the oxidation of isoborneol to this compound, the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the appearance of the sharp ketone C=O stretch (~1740 cm⁻¹) confirms the reaction's success.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are the ultimate arbiters of product identity and purity. The absence of peaks corresponding to starting materials or reagents is a definitive sign of a clean product.

Q3: What are the primary safety concerns when working with this compound?

Answer:

While this compound is a common household product in low concentrations, pure this compound and its reaction mixtures require careful handling.

  • Toxicity: this compound is toxic if ingested, causing symptoms like nausea, vomiting, and in severe cases, seizures and central nervous system depression.[14][15] Always handle with gloves in a well-ventilated fume hood.

  • Flammability: this compound is a flammable solid.[3] Keep it away from ignition sources.

  • Volatility: this compound readily sublimes.[9] This can lead to inhalation exposure. Work in a fume hood to minimize vapor inhalation.[16]

  • Reagent Hazards: The reagents used in this compound reactions often pose greater risks. Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas,[3] while oxidizing agents like bleach are corrosive.[8] Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.

Visualized Workflows and Diagrams

Visual aids are crucial for understanding complex procedures. The following diagrams, rendered in Graphviz, illustrate key workup decision points and processes.

General Workup Decision Workflow

This diagram provides a logical decision tree for isolating a product from a typical this compound reaction.

Workup_Workflow start Reaction Complete (Verified by TLC) quench Quench Reaction (e.g., add H₂O, acid, or base) start->quench precip_check Does Product Precipitate? quench->precip_check extract Perform Liquid-Liquid Extraction precip_check->extract No   filter Collect Solid by Vacuum Filtration precip_check->filter  Yes wash_org Wash Combined Organic Layers (H₂O, NaHCO₃, Brine) extract->wash_org wash_solid Wash Solid with Cold Solvent filter->wash_solid crude Crude Product wash_solid->crude dry Dry Organic Layer (e.g., Na₂SO₄) wash_org->dry evap Remove Solvent (Rotary Evaporator) dry->evap evap->crude purify Purify Product (Sublimation, Recrystallization, or Chromatography) crude->purify final Pure Product purify->final

Caption: Decision tree for a general this compound reaction workup.

Diagram: Liquid-Liquid Extraction with Acid/Base Wash

This diagram illustrates how an acid or base wash can be used to separate neutral, acidic, and basic components during an extraction.

Extraction_Separation cluster_0 Initial Organic Layer in Separatory Funnel cluster_1 After Wash with Aqueous Base (e.g., NaHCO₃) cluster_2 After Wash with Aqueous Acid (e.g., HCl) initial Organic Solvent Neutral Product (e.g., this compound) + Acidic Impurity (e.g., R-COOH) + Basic Impurity (e.g., R-NH₂) base_wash Organic Layer (Top) Neutral Product + Basic Impurity Aqueous Layer (Bottom) Deprotonated Acidic Impurity (R-COO⁻Na⁺) initial->base_wash Add aq. NaHCO₃, Separate Layers acid_wash Organic Layer (Top) Neutral Product + Acidic Impurity Aqueous Layer (Bottom) Protonated Basic Impurity (R-NH₃⁺Cl⁻) initial->acid_wash Add aq. HCl, Separate Layers

Caption: Separation of impurities via acid-base extraction.

References

Validation & Comparative

A Comparative Guide to Camphor and Menthol for Topical Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topical analgesics represent a critical area of research and development for managing localized pain with minimized systemic side effects. Among the most prevalent and historically significant active ingredients are camphor and menthol. While often used in combination, their distinct molecular mechanisms, sensory effects, and therapeutic profiles warrant a detailed comparative analysis. This guide provides an in-depth examination of this compound and menthol, focusing on their interactions with Transient Receptor Potential (TRP) channels, preclinical and clinical efficacy data, and crucial formulation considerations. We aim to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to innovate and optimize topical analgesic formulations.

Introduction: The Counter-Irritant Landscape

Localized musculoskeletal pain, inflammatory conditions, and neuropathies affect a significant portion of the global population.[1] Topical administration of analgesics offers targeted relief by delivering active compounds directly to the affected area, thereby reducing the risk of systemic adverse events associated with oral medications.[2] this compound and menthol are classified as counter-irritants; they produce a sensory experience—warming or cooling—that distracts from the perception of pain.[3][4][5] This is achieved by activating and subsequently desensitizing nociceptors in the epidermis, effectively decreasing the transmission of pain signals to the brain.[4] Understanding the nuanced differences in their mechanisms is paramount for developing next-generation analgesics with improved efficacy and specific therapeutic applications.

Molecular Profiles and Mechanisms of Action

The primary mechanism of action for both this compound and menthol involves the modulation of TRP ion channels, a family of receptors crucial for thermosensation and nociception.[6][7] These channels, when activated, permit an influx of cations (primarily Ca2+ and Na+), leading to depolarization of sensory neurons and the propagation of a signal to the central nervous system.[7]

Menthol: The Archetypal TRPM8 Agonist

Menthol, a compound extracted from mint plants, is renowned for the cooling sensation it produces.[3][4] This effect is almost entirely mediated by its potent activation of Transient Receptor Potential Melastatin 8 (TRPM8) , the primary cold-sensing receptor in the human body.[8][9][10][11]

  • Primary Target (TRPM8): Menthol activates TRPM8 channels on primary nociceptors, generating a cooling sensation that masks underlying pain signals.[8][12] The analgesic effect is dose-dependent; low to moderate concentrations produce cooling and analgesia, while very high concentrations can paradoxically induce cold allodynia through TRPM8 sensitization.[12]

  • Analgesic Mechanism: TRPM8 activation leads to an influx of Ca2+, which depolarizes the sensory neuron.[12] This induced "cold" signal competes with pain signals, a concept aligned with the "Gate Control Theory of Pain." Furthermore, prolonged activation can lead to desensitization of these sensory fibers, providing sustained pain relief.[9][12] Studies in TRPM8-deficient mice have conclusively shown that menthol's analgesic effects in models of acute and inflammatory pain are completely abolished without this receptor, confirming TRPM8 as the principal mediator.[8]

  • Other Targets: At higher concentrations, menthol can also activate and then desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), contributing to its complex sensory profile.[12]

This compound: A Multi-Target Modulator

This compound, derived from the wood of the this compound tree, exhibits a more complex pharmacological profile, interacting with multiple TRP channels to produce a dual warming and cooling sensation.[3][13]

  • Primary Targets (TRPV1, TRPV3): this compound is known to activate and subsequently desensitize TRPV1 and TRPV3 .[13][14][15] TRPV1 is the receptor famously activated by capsaicin and noxious heat (>42°C), while TRPV3 is associated with innocuous warmth.[16][17] this compound's activation of these channels is responsible for the warming sensation it produces.[14]

  • Analgesic Mechanism: The key to this compound's analgesic effect, particularly via TRPV1, is its ability to induce profound and rapid desensitization.[14][15][18][19] Although this compound is a less potent activator of TRPV1 than capsaicin, it desensitizes the channel more quickly and completely.[14][15][20] This desensitization renders the sensory neurons less responsive to painful stimuli, providing a long-lasting analgesic effect, especially in inflamed conditions where TRPV1 activity is heightened.[14][19]

  • Other Targets: this compound also acts as an inhibitor of TRPA1 , a channel involved in detecting chemical irritants and cold-induced pain.[14][15] This inhibitory action on TRPA1 may further contribute to its overall analgesic and counter-irritant properties.[15][19]

Signaling Pathway Visualization

The distinct primary targets of menthol and this compound on sensory neurons can be visualized as follows:

G cluster_menthol Menthol Pathway cluster_this compound This compound Pathway Menthol Menthol TRPM8 TRPM8 Channel (Cold Receptor) Menthol->TRPM8  Activates Neuron_M Sensory Neuron TRPM8->Neuron_M  Ca²⁺ Influx Sensation_M Cooling Sensation & Analgesia Neuron_M->Sensation_M  Signal to CNS This compound This compound TRPV1 TRPV1 Channel (Heat Receptor) This compound->TRPV1  Activates &  Strongly Desensitizes TRPA1 TRPA1 Channel (Irritant Receptor) This compound->TRPA1  Inhibits Neuron_C Sensory Neuron TRPV1->Neuron_C  Ca²⁺ Influx Sensation_C Warming Sensation & Profound Analgesia Neuron_C->Sensation_C  Signal to CNS

Caption: Distinct primary signaling pathways for menthol and this compound in sensory neurons.

Comparative Efficacy: Preclinical and Clinical Evidence

The differential mechanisms of this compound and menthol translate into distinct efficacy profiles observed in both preclinical animal models and human clinical trials.

Preclinical Evidence

Preclinical studies, often using rodent models of inflammatory or neuropathic pain, are essential for elucidating mechanisms and establishing proof-of-concept.[21] These models allow for controlled investigation of analgesic effects on specific pain modalities.

Preclinical Model Menthol Findings This compound Findings Key References
Inflammatory Pain (e.g., CFA, Carrageenan)Effectively diminishes pain behavior. Effect is completely abolished in TRPM8 knockout mice.Analgesic effect is pronounced in inflammatory conditions due to enhanced TRPV1 sensitivity.[8],[14]
Neuropathic Pain (e.g., CCI, STZ, Chemotherapy-induced)Attenuates mechanical allodynia and thermal hyperalgesia via TRPM8 activation.Significantly reduces cold and mechanical hyperalgesia, potentially through TRPA1 inhibition.[12],[22]
Acute Chemical Pain (e.g., Capsaicin, Formalin)Effectively diminishes pain behavior through TRPM8-dependent pathways.Reduces spontaneous nociception caused by TRPA1 agonists (formalin, AITC).[8],[22]
Experimental Workflow: Preclinical Pain Model

A typical workflow for evaluating a topical analgesic in a preclinical model is outlined below. The causality behind this design is to establish a stable pain baseline before intervention, allowing for a clear, quantitative measure of the compound's analgesic effect against a control.

G A 1. Animal Acclimation (7-10 days) B 2. Induction of Pain Model (e.g., CFA injection, Nerve Ligation) A->B C 3. Baseline Pain Assessment (e.g., von Frey, Hargreaves test) Establishes pre-treatment threshold B->C D 4. Randomization (Vehicle vs. Active Compound) C->D E1 5a. Topical Application (Vehicle Group) D->E1 Control E2 5b. Topical Application (Menthol/Camphor Group) D->E2 Treatment F 6. Post-Treatment Pain Assessment (Multiple time points: e.g., 30, 60, 120 min) Measures onset and duration of action E1->F E2->F G 7. Data Analysis (Compare change from baseline vs. vehicle) F->G

Caption: Standard experimental workflow for a preclinical topical analgesic study.

Clinical Evidence

Human trials provide the ultimate validation of a compound's therapeutic utility. Both menthol and this compound have been evaluated for various pain conditions.

Clinical Indication Menthol Findings This compound Findings Key References
Musculoskeletal Pain (Muscle soreness, strains)Significantly alleviates pain associated with mild to moderate muscle strain.[12] Reduces perceived discomfort more than ice.[12] Effective in improving musculoskeletal pain at concentrations of 2-3.5%.[1]Often used in combination with menthol and methyl salicylate for minor aches, sprains, and bruises.[5] Increases local blood flow to skin and muscle.[3][13][12],[1],[5]
Arthritis (Osteoarthritis)Topical 3.5% menthol significantly reduced pain during functional tests in knee osteoarthritis patients.Included in topical formulations proposed for knee osteoarthritis pain relief.[13],[1],[23]
Neuropathic Pain (CIPN, Carpal Tunnel)Topical 1% menthol cream improved pain scores in 82% of patients with chemotherapy-induced peripheral neuropathy (CIPN).[12] Acutely reduces pain intensity in workers with carpal tunnel syndrome.[24][25]Often formulated with menthol for neuralgia relief. Its mechanism of TRPV1 desensitization is highly relevant for neuropathic pain.[12],[24],[23]
Headache/Migraine An open-label pilot study showed topical menthol improved migraine severity in 52% of subjects.Less direct evidence as a monotherapy for headache compared to menthol.[12]

Formulation and Bioavailability Considerations

The efficacy of a topical analgesic is critically dependent on its formulation, which governs the rate and extent of active ingredient penetration through the stratum corneum.

  • Vehicle Selection: The choice of vehicle (e.g., gel, cream, ointment, patch) impacts skin hydration, drug solubility, and residence time on the skin. For instance, occlusive ointment bases can enhance penetration by hydrating the skin.

  • Permeation Enhancers: Menthol itself can act as a permeation enhancer, increasing the absorption of other co-formulated drugs.[2] Other enhancers like ethanol or propylene glycol are often included to disrupt the lipid barrier of the stratum corneum and improve drug delivery.[26]

  • Concentration: The concentration of this compound and menthol in over-the-counter (OTC) products is regulated. Typical concentrations range from <1% to ~16% for menthol and ~3% to ~11% for this compound.[27] Higher concentrations do not always equate to better efficacy and can increase the risk of skin irritation.[3]

Detailed Experimental Protocols

For drug development professionals, standardized and reproducible assays are essential. Below are foundational protocols for evaluating topical formulations.

Protocol: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

This protocol is designed to quantify the permeation of a topical compound through excised human or animal skin, providing a crucial bridge between in vitro characterization and in vivo performance.

Objective: To measure the flux of this compound or menthol from a topical formulation across a skin membrane over time.

Methodology:

  • Skin Preparation: Obtain full-thickness human or porcine skin. Carefully remove subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin.[26][28]

    • Maintain the receptor fluid at 37°C to mimic physiological conditions.[26][28]

  • Dosing: Apply a precise, finite dose (e.g., 10-15 mg/cm²) of the topical formulation to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid for analysis.[28][29]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[29]

  • Quantification: Analyze the concentration of the active ingredient (this compound or menthol) in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot.

Protocol: In Vivo Murine Model of Inflammatory Pain

This protocol describes the induction and assessment of inflammatory pain in mice to test the efficacy of a topical analgesic.

Objective: To evaluate the ability of topical this compound or menthol to reverse thermal hyperalgesia in a carrageenan-induced inflammation model.

Methodology:

  • Animals: Use adult male C57BL/6 mice, acclimated for at least one week.

  • Baseline Measurement: Using a plantar test apparatus (Hargreaves apparatus), measure the baseline paw withdrawal latency of the mice in response to a radiant heat source. Perform three measurements per paw and average the results.

  • Induction of Inflammation: Inject 20 μL of 1% lambda-carrageenan solution into the plantar surface of one hind paw. The contralateral paw can receive a saline injection to serve as a control.

  • Hyperalgesia Confirmation: Two hours post-carrageenan injection, re-measure the paw withdrawal latency. A significant decrease in latency confirms the development of thermal hyperalgesia.

  • Topical Treatment:

    • Randomly assign mice to treatment groups (e.g., Vehicle, 4% Menthol Gel, 5% this compound Gel).

    • Apply a standardized volume (e.g., 20 μL) of the assigned treatment to the plantar surface of the inflamed paw.

  • Efficacy Measurement: Measure paw withdrawal latency at multiple time points post-treatment (e.g., 30, 60, 90, and 120 minutes) to determine the onset and duration of the analgesic effect.

  • Data Analysis: Express data as the change in withdrawal latency from the post-carrageenan baseline. Compare the active treatment groups to the vehicle control group using appropriate statistical tests (e.g., Two-Way ANOVA with post-hoc tests).

Synthesis and Future Directions

Menthol is a highly specific and potent agonist of TRPM8. Its analgesic action is primarily driven by the generation of a powerful cooling sensation that acts as a counter-irritant. This makes it particularly effective for acute musculoskeletal pain, sports injuries, and conditions where a cooling effect is therapeutically desirable.[3][12] Its role as a penetration enhancer also makes it a valuable component in combination formulations.[2]

This compound presents a more complex, multi-target profile. Its key advantage lies in its ability to induce strong and rapid desensitization of the heat and pain receptor TRPV1, suggesting significant potential for inflammatory and neuropathic pain states where TRPV1 is upregulated.[14][19] Its simultaneous inhibition of TRPA1 adds another layer to its analgesic potential.[15]

Future Directions for Research and Development:

  • Receptor-Specific Formulations: Development of formulations that optimize the delivery of this compound or menthol to specific TRP channels. For instance, designing a this compound formulation that maximizes TRPV1 desensitization while minimizing off-target effects could yield a potent, non-irritating analgesic for chronic pain.

  • Synergistic Combinations: While combination products exist, rigorous investigation into the synergistic interactions between this compound, menthol, and other analgesics (e.g., NSAIDs, cannabinoids) at the molecular level is needed.[23][30]

  • Advanced Delivery Systems: Exploring novel delivery systems like microneedle patches or nanoemulsions to control the release profile and enhance the penetration of these compounds to target nerve endings in the dermis.

  • Predictive Biomarkers: Identifying patient sensory profiles or genetic markers (e.g., TRP channel polymorphisms) that could predict responsiveness to either menthol- or this compound-based therapies, paving the way for personalized topical pain management.

By leveraging a deep understanding of their distinct molecular mechanisms and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of these ancient remedies in modern analgesic development.

References

A Comparative Guide to Camphor and Other Chiral Pools in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of stereochemically defined molecules is a paramount challenge. The chiral pool, comprised of readily available, enantiopure natural products, offers a robust and often cost-effective starting point for asymmetric synthesis. This guide provides an in-depth comparison of camphor, a prominent member of the terpene family, with other major chiral pools, namely amino acids and carbohydrates. We will delve into the practical applications, performance data, and experimental considerations that underpin the selection of a chiral auxiliary for key synthetic transformations.

The Chiral Pool: A Foundation for Asymmetric Synthesis

The concept of the chiral pool revolves around utilizing nature's vast repository of enantiomerically pure compounds as building blocks for complex chiral molecules. This strategy circumvents the need for de novo asymmetric synthesis or costly resolution techniques. The most utilized classes within the chiral pool are terpenes, amino acids, and carbohydrates, each offering a unique set of structural features and synthetic handles.[1][2]

The ideal chiral auxiliary, derived from a chiral pool starting material, should exhibit several key characteristics:

  • High Diastereoselectivity: It should effectively control the stereochemical outcome of the reaction, leading to a high diastereomeric excess (d.e.).

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the desired product.[3]

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.[4]

  • Crystallinity: Crystalline intermediates often facilitate purification by recrystallization, which can enhance diastereomeric purity.

Below is a conceptual workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (from Chiral Pool) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

This compound: The Rigid Terpenoid Workhorse

This compound, a bicyclic monoterpene, is a cornerstone of the chiral pool, readily available in both its (+)-(1R) and (–)-(1S) enantiomeric forms.[5] Its rigid bicyclic skeleton provides a well-defined and sterically hindered environment, making it an excellent scaffold for chiral auxiliaries that can effectively shield one face of a reactive intermediate.[6]

Oppolzer's Camphorsultam: A Star in Diels-Alder Reactions

One of the most successful applications of this compound is in the form of Oppolzer's camphorsultam. This chiral auxiliary has demonstrated exceptional efficacy in a variety of asymmetric transformations, most notably the Diels-Alder reaction.[7][8] The sulfonamide linkage allows for the attachment of various dienophiles, and the rigid this compound backbone directs the approach of the diene, leading to high levels of diastereoselectivity.[9]

Key Advantages of this compound-Based Auxiliaries:

  • High Rigidity: The bicyclic structure minimizes conformational flexibility, leading to predictable and high levels of stereocontrol.

  • Availability of Both Enantiomers: This allows for the synthesis of both enantiomers of the target molecule by simply choosing the appropriate enantiomer of the this compound-derived auxiliary.[5]

  • Crystalline Derivatives: Many intermediates are crystalline, facilitating purification.

Limitations:

  • Steric Bulk: The significant steric hindrance can sometimes impede the reaction of sterically demanding substrates.

  • Cleavage Conditions: While generally efficient, the removal of the camphorsultam auxiliary can sometimes require harsh conditions, which may not be compatible with sensitive functional groups.

Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.

Materials:

  • (1S)-(–)-2,10-Camphorsultam

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Diethylaluminum chloride (Et₂AlCl)

  • Freshly cracked cyclopentadiene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of Camphorsultam: To a solution of (1S)-(–)-2,10-camphorsultam (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the N-acryloyl camphorsultam.

  • Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add Et₂AlCl (1.2 eq) dropwise. Stir the mixture for 30 minutes. Add freshly cracked cyclopentadiene (3.0 eq) dropwise and continue stirring at -78 °C for 3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The major diastereomer can be isolated by column chromatography.

Amino Acid-Derived Chiral Auxiliaries: The Evans Oxazolidinones

Amino acids represent another readily available and cost-effective source of chirality.[10] The pioneering work of David A. Evans led to the development of oxazolidinone auxiliaries, which have become a benchmark in asymmetric aldol reactions.[11] These auxiliaries are typically synthesized from α-amino acids, such as valine or phenylalanine.[12][13]

Evans' Auxiliaries in Asymmetric Aldol Reactions

The N-acylated Evans' oxazolidinones, upon treatment with a suitable base and Lewis acid, form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing the approach of an aldehyde to the opposite face. This results in the highly diastereoselective formation of syn-aldol products.[14][15]

Key Advantages of Amino Acid-Based Auxiliaries:

  • High Diastereoselectivity: Particularly in aldol reactions, Evans' auxiliaries consistently provide excellent levels of stereocontrol.[16]

  • Predictable Stereochemical Outcome: The stereochemistry of the major product can be reliably predicted based on the well-established Zimmerman-Traxler transition state model.[17]

  • Versatile Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, or amides.[18]

Limitations:

  • Availability of Both Enantiomers: While many L-amino acids are abundant and inexpensive, their D-enantiomers are often significantly more expensive, which can be a limitation for accessing the opposite enantiomer of the target molecule.[2]

  • Over-reliance on Chelation: The high degree of stereocontrol is dependent on the formation of a rigid, chelated transition state, which may not be favored with all substrates or Lewis acids.

Experimental Protocol: Evans' Asymmetric Aldol Reaction

This protocol outlines a typical boron-mediated asymmetric aldol reaction using an N-propionyl oxazolidinone derived from phenylalanine.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine

  • Isobutyraldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • pH 7 phosphate buffer

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous diethyl ether at 0 °C, add Bu₂BOTf (1.2 eq) followed by triethylamine (1.4 eq). Stir for 30 minutes. Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir for 2 hours at -78 °C, then for 1 hour at 0 °C.

  • Work-up and Purification: Quench the reaction with pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is purified by column chromatography.

Carbohydrates: Stereochemically Rich and Versatile

Carbohydrates are abundant, inexpensive, and possess a high density of stereogenic centers, making them attractive starting materials for the synthesis of chiral auxiliaries.[17][19] Their poly-functionalized nature allows for a wide range of chemical modifications to tailor the steric and electronic properties of the resulting auxiliary.

Carbohydrate-Derived Auxiliaries in Asymmetric Reactions

A variety of chiral auxiliaries have been developed from readily available monosaccharides like glucose and mannose.[20] These have been successfully applied in various asymmetric transformations, including Diels-Alder reactions, aldol additions, and glycosylations.[14][21] For example, auxiliaries derived from levoglucosenone, a dehydration product of cellulose, have shown excellent diastereoselectivity in Diels-Alder reactions.[22]

Key Advantages of Carbohydrate-Based Auxiliaries:

  • High Stereochemical Complexity: The multiple stereocenters can provide a highly ordered chiral environment.

  • Abundance and Low Cost: Many simple sugars are readily available and inexpensive.

  • Tunability: The numerous hydroxyl groups can be selectively protected or functionalized to fine-tune the properties of the auxiliary.

Limitations:

  • Synthetic Effort: The synthesis of a well-defined chiral auxiliary from a carbohydrate can sometimes require multiple protection and deprotection steps.

  • Solubility Issues: The polar nature of carbohydrates can sometimes lead to solubility problems in common organic solvents.

Performance Comparison: A Data-Driven Perspective

To provide a more objective comparison, the following table summarizes representative experimental data for the diastereoselectivity achieved with chiral auxiliaries derived from this compound, amino acids, and carbohydrates in the asymmetric Diels-Alder reaction with cyclopentadiene.

Chiral Auxiliary SourceAuxiliary TypeDienophileLewis AcidTemp (°C)d.e. (%)Reference
This compound Oppolzer's CamphorsultamN-AcryloylEt₂AlCl-78>98[4]
Amino Acid Evans' OxazolidinoneN-AcryloylEt₂AlCl-100>99[4]
Carbohydrate Levoglucosenone-derivedAcrylateEt₂AlCl2592[14]

Analysis: As the data indicates, both this compound- and amino acid-derived auxiliaries can achieve exceptionally high levels of diastereoselectivity in the Diels-Alder reaction, often exceeding 98% d.e. The carbohydrate-derived auxiliary also provides excellent selectivity, albeit at a slightly lower level in this specific example. It is important to note that reaction conditions, such as the choice of Lewis acid and temperature, play a crucial role in optimizing the stereochemical outcome.

Practical Considerations: Auxiliary Cleavage and Recovery

A critical step in the application of chiral auxiliaries is their removal from the product. The ideal cleavage method should be high-yielding and not compromise the stereochemical integrity of the newly formed chiral center.

Cleavage of Camphorsultam

Oppolzer's camphorsultam is typically cleaved under hydrolytic or reductive conditions.

  • Hydrolysis: Treatment with lithium hydroxide in aqueous THF can hydrolyze the amide bond to yield the corresponding carboxylic acid.

  • Reduction: Lithium aluminum hydride or lithium borohydride can be used to reduce the amide to the corresponding primary alcohol.

Cleavage of Evans' Oxazolidinones

Evans' oxazolidinones offer a wider range of cleavage options, providing access to a variety of functional groups.

  • To Carboxylic Acids: Lithium hydroxide and hydrogen peroxide is a standard method for obtaining the carboxylic acid.[12]

  • To Alcohols: Reductive cleavage with lithium borohydride or lithium aluminum hydride yields the primary alcohol.[12]

  • To Aldehydes: Diisobutylaluminum hydride (DIBAL-H) can be used for the controlled reduction to the aldehyde.[12]

  • To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, provides the corresponding ester.[12]

The following diagram illustrates the decision-making process for choosing a cleavage method for an N-acyl Evans' oxazolidinone.

Cleavage_Decision_Tree Start N-Acyl Oxazolidinone Product Desired_Product Desired Functional Group? Start->Desired_Product Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid LiOH / H₂O₂ Alcohol Primary Alcohol Desired_Product->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde Desired_Product->Aldehyde DIBAL-H Ester Ester Desired_Product->Ester NaOMe / MeOH

Caption: Decision tree for the cleavage of Evans' oxazolidinone auxiliaries.

Conclusion and Future Outlook

The choice of a chiral pool and the derived auxiliary is a critical strategic decision in the design of an asymmetric synthesis.

  • This compound-derived auxiliaries , exemplified by Oppolzer's camphorsultam, offer exceptional stereocontrol due to their rigid bicyclic structure and are particularly well-suited for cycloaddition reactions. The commercial availability of both enantiomers is a significant advantage for accessing either enantiomer of a target molecule.

  • Amino acid-derived auxiliaries , most notably Evans' oxazolidinones, have set the standard for asymmetric aldol reactions, providing consistently high diastereoselectivity and a predictable stereochemical outcome. The versatility of their cleavage methods adds to their synthetic utility.

  • Carbohydrate-derived auxiliaries represent a vast and underexplored area of the chiral pool. Their low cost, abundance, and high degree of functionalization offer immense potential for the development of novel and highly effective chiral auxiliaries.

For the practicing chemist, the selection of a chiral auxiliary will depend on a careful consideration of the specific reaction, the desired stereochemical outcome, the cost and availability of the starting materials, and the ease of auxiliary attachment and removal. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the innovative use of the chiral pool will undoubtedly remain a cornerstone of modern organic synthesis.

References

"comparative analysis of camphor extraction methods"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of Camphor Extraction Methodologies

In the realm of natural product chemistry and pharmaceutical development, the efficient isolation of bioactive compounds is a cornerstone of research and manufacturing. This compound (C₁₀H₁₆O), a terpenoid of significant commercial and medicinal value, is a prime example. Sourced primarily from the wood and leaves of the this compound laurel (Cinnamomum camphora) and the Borneo this compound tree (Dryobalanops aromatica), its extraction is a critical process that dictates the final product's yield, purity, and environmental footprint.[1][2][3][4]

This guide provides a comprehensive, technically grounded comparison of the principal methods employed for this compound extraction. We move beyond mere procedural lists to explore the underlying principles, the causality behind experimental parameters, and the practical trade-offs inherent in each technique. The objective is to equip researchers, scientists, and process development professionals with the expert insights required to select and optimize an extraction strategy tailored to their specific goals, whether for laboratory-scale discovery or industrial-scale production.

The Classical Approach: Steam Distillation

Steam distillation is the most traditional and widely practiced method for extracting essential oils, including this compound.[1][5] Its enduring prevalence is a testament to its relative simplicity and cost-effectiveness.

Principle of Operation

The technique leverages the principle of Dalton's Law of partial pressures. By passing steam through the plant material, the volatile this compound is vaporized at a temperature lower than its actual boiling point (approx. 215°C). The mixed vapors of water and this compound are then passed through a condenser, and upon cooling, the immiscible this compound oil and crystals separate from the aqueous phase (hydrolat).[5]

Experimental Protocol: Steam Distillation

  • Material Preparation: Harvested this compound wood or leaves are chipped or crushed to increase the surface area for efficient steam penetration.[6]

  • Apparatus Setup: A distillation flask is charged with the prepared plant material and a sufficient volume of water. The flask is connected to a steam generator on one side and a condenser (e.g., a Clevenger apparatus) on the other.

  • Distillation: Steam is passed through the plant material. The volatile compounds, including this compound, are carried over with the steam. The process is typically continued for several hours (e.g., 6-7 hours) to ensure complete extraction.[7][8]

  • Condensation & Separation: The steam-camphor vapor mixture is cooled in the condenser. The condensed liquid, a mixture of water and essential oil, is collected.

  • Isolation: Due to its lower density and immiscibility, the this compound oil/crystal layer is separated from the water layer.

  • Purification: The collected crude this compound may be further purified by sublimation or recrystallization to remove impurities.[1][9][10]

Causality in Experimental Choices

  • Particle Size: Reducing the particle size of the raw material is not merely a preparatory step; it is crucial for maximizing the interaction between the steam and the plant matrix, thereby increasing diffusion rates and extraction efficiency.

  • Distillation Time: The extended duration is necessary because the process relies on the gradual diffusion of volatile compounds from the plant cells into the passing steam. Shorter times will result in incomplete extraction and lower yields.

Advantages:

  • Relatively low-cost equipment and setup.

  • Avoids the use of organic solvents, resulting in a "clean" extract free from solvent residues.

  • Well-established and understood technology.

Disadvantages:

  • Generally low yield; studies report yields of less than 0.5% from C. camphora leaves.[11][12]

  • High energy consumption due to the need to generate steam for extended periods.

  • The high temperatures can potentially lead to the degradation of some thermolabile compounds.

Workflow Visualization: Steam Distillation

Steam_Distillation RawMaterial This compound Wood/Leaves Grinding Grinding/Chipping RawMaterial->Grinding Distillation Steam Distillation (Clevenger Apparatus) Grinding->Distillation Condensation Condensation Distillation->Condensation Vapor Separation Phase Separation Condensation->Separation Liquid Crudethis compound Crude this compound Oil & Crystals Separation->Crudethis compound Hydrolat Aqueous Hydrolat Separation->Hydrolat

Caption: Workflow of the Steam Distillation process.

Green & Advanced Methods: Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO₂), represents a significant technological advancement over traditional methods. It is lauded for its efficiency, selectivity, and environmentally benign nature.

Principle of Operation

A supercritical fluid is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. Supercritical CO₂ (critical point: 31.1°C, 73.8 bar) possesses gas-like diffusivity and viscosity, allowing it to penetrate the plant matrix effectively, while its liquid-like density gives it excellent solvating power.[11][13] By tuning the temperature and pressure, the solvating power of the CO₂ can be precisely controlled to selectively extract target compounds like this compound.

Experimental Protocol: Supercritical CO₂ Extraction

  • Material Preparation: The raw plant material is dried and ground to a specific particle size (e.g., 0.37 - 1.0 mm).[14]

  • Apparatus Setup: The ground material is packed into a high-pressure extraction vessel.

  • Pressurization & Extraction: Liquid CO₂ is pumped into the vessel and brought to supercritical conditions (e.g., 25 MPa and 45°C).[11][12] The supercritical fluid then flows through the plant material, dissolving the this compound.

  • De-pressurization & Separation: The this compound-laden CO₂ exits the extraction vessel and enters a separator, where the pressure is reduced. This causes the CO₂ to lose its solvating power and return to a gaseous state, precipitating the pure this compound extract.

  • CO₂ Recycling: The gaseous CO₂ is re-condensed, re-pressurized, and recycled back into the system.

Causality in Experimental Choices

  • Pressure & Temperature Tuning: These are the most critical parameters. Increasing pressure at a constant temperature generally increases the fluid's density and solvating power, leading to higher yields. The choice of temperature is a trade-off; higher temperatures can increase vapor pressure and solubility but may decrease fluid density. Optimal conditions are determined experimentally to maximize selectivity and yield.[11][15] For instance, a study found the optimal yield for this compound essential oil was achieved at 25 MPa and 45°C over 2.5 hours.[11][12][15]

  • CO₂ Flow Rate: A higher flow rate can increase the extraction speed but may reduce the residence time, leading to incomplete extraction if not properly optimized.

Advantages:

  • Exceptionally high yields; reported up to 4.63% from C. camphora leaves, nearly ten times that of steam distillation.[11][12]

  • High purity of the extract, as CO₂ is non-toxic, non-flammable, and easily removed.

  • Environmentally friendly ("green") process with solvent recycling.

  • Low extraction temperatures prevent the degradation of heat-sensitive compounds.[11]

Disadvantages:

  • High initial capital investment for the high-pressure equipment.

  • Requires more technical expertise to operate compared to simpler methods.

  • Best suited for non-polar to moderately polar compounds.

Workflow Visualization: Supercritical CO₂ Extraction

SFE_Workflow cluster_recycle CO₂ Recycle Loop Pump CO₂ Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO₂ Condenser Condenser CO2_Tank CO₂ Tank Condenser->CO2_Tank CO2_Tank->Pump Separator Separator Extractor->Separator CO₂ + Extract Separator->Condenser Gaseous CO₂ Extract Pure this compound Extract Separator->Extract Precipitation

Caption: Workflow of Supercritical CO₂ Extraction with solvent recycling.

Modern Rapid Techniques: Microwave-Assisted Methods

Microwave-Assisted Hydro-distillation (MAHD) is an advanced hydro-distillation technique that uses microwave energy to heat the water and plant material, significantly accelerating the extraction process.

Principle of Operation

Microwave energy directly heats the in-situ water within the plant material. This rapid, localized heating causes the plant cells to rupture due to increased internal pressure, facilitating the release of essential oils into the surrounding water, which is then distilled. This mechanism is fundamentally different from the slow, conductive heating of conventional distillation.[16]

Experimental Protocol: Microwave-Assisted Hydro-distillation (MAHD)

  • Material Preparation: Fresh or dried leaves are placed in a reaction vessel.

  • Solvent Addition: Water is added as the solvent at a specific liquid-to-material ratio.

  • Microwave Irradiation: The vessel is placed in a microwave apparatus and subjected to a specific power level for a defined period.

  • Distillation & Collection: The vapor generated is passed through a condenser (often a Clevenger-type apparatus) and the essential oil is collected and separated as in traditional distillation.

Causality in Experimental Choices

  • Microwave Power: This is a key factor influencing the heating rate and extraction efficiency. Higher power can lead to faster extraction but may also cause degradation if not controlled.

  • Liquid-to-Material Ratio: Sufficient water is needed to prevent charring of the plant material and to act as the distillation medium.

  • Extraction Time: Due to the efficiency of microwave heating, extraction times are drastically reduced compared to steam distillation.

One study identified optimal MAHD conditions as a microwave power of 786.27 W, a liquid-to-material ratio of 7.47:1 mL/g, and an extraction time of just 35.57 minutes.[16][17]

Advantages:

  • Extremely rapid extraction times (minutes vs. hours).

  • Reduced energy consumption compared to conventional heating.

  • Higher yields than steam distillation; a study reported a yield of 3.26% under optimal conditions.[16]

  • Less thermal degradation due to shorter exposure to heat.

Disadvantages:

  • Requires specialized microwave equipment.

  • Potential for localized overheating or "hot spots" if not properly managed.

  • Scalability can be a challenge compared to traditional industrial setups.

MAHD_Workflow PlantMaterial Plant Material + Water Microwave Microwave Reactor PlantMaterial->Microwave Condenser Condenser Microwave->Condenser Vapor Separator Separator Condenser->Separator Condensate Product This compound Oil Separator->Product

Caption: Workflow of the Ultrasound-Assisted Extraction process.

Conventional Solvent Extraction

Solvent extraction is a straightforward method that relies on the solubility of this compound in an organic solvent.

Principle of Operation

The plant material is brought into contact with a solvent in which this compound is soluble. The this compound leaches from the plant matrix into the solvent. The resulting solution (miscella) is then separated from the plant residue, and the solvent is removed by evaporation to yield the extract. The choice of solvent is critical and is based on solubility, selectivity, cost, and safety. [7] Experimental Protocol: Solvent Extraction (Soxhlet)

  • Material Preparation: Dried and powdered plant material is placed in a thimble.

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is situated between a flask of boiling solvent and a condenser.

  • Extraction Cycle: The solvent (e.g., ethanol, hexane) boils, and its vapor travels up to the condenser, where it cools and drips into the thimble, immersing the plant material. [18]When the extractor fills, the solvent containing the dissolved this compound siphons back into the boiling flask.

  • Completion: This cycle repeats, allowing for efficient extraction with a relatively small amount of solvent.

  • Solvent Removal: After several hours, the solvent is removed from the extract, typically with a rotary evaporator.

Causality in Experimental Choices

  • Solvent Polarity: The choice of solvent (e.g., non-polar hexane vs. polar ethanol) will determine the range of compounds extracted alongside this compound. [18][19]Ethanol is often effective for extracting a broader range of phytochemicals.

  • Extraction Method (Hot vs. Cold): Hot extraction (Soxhlet) is faster and more efficient due to increased solubility and diffusion at higher temperatures. Cold extraction (maceration) is simpler but slower and may yield less. [18] Advantages:

  • Simple and versatile method.

  • Can be highly efficient with the right solvent and technique (e.g., Soxhlet).

Disadvantages:

  • Potential for toxic solvent residues to remain in the final product, which is a major concern for pharmaceutical and food applications. [7]* Requires a solvent removal step, which consumes energy.

  • Environmental and safety concerns associated with the use of organic solvents.

Soxhlet_Workflow Solvent Solvent Flask (Heating) Soxhlet Soxhlet Extractor (Plant Material) Solvent->Soxhlet Vapor -> Drip Evaporation Solvent Evaporation Solvent->Evaporation After Extraction Soxhlet->Solvent Siphon Condenser Condenser Extract Crude Extract Evaporation->Extract

References

A Comparative Study of Camphor and Its Synthetic Analogues: From Natural Scaffolds to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry, few molecules offer the versatility and chiral scaffolding of camphor. This bicyclic monoterpene, historically revered for its medicinal properties, is experiencing a renaissance as a foundational building block for a new generation of synthetic analogues with potent biological activities. This guide provides an in-depth comparative analysis of this compound and its synthetic derivatives, offering a technical exploration of their synthesis, mechanisms of action, and performance in preclinical models. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

This compound: The Natural Blueprint

This compound (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a waxy, white solid renowned for its distinctive aroma.[1] It exists as two enantiomers, (+)-camphor and (-)-camphor, with the (+)-enantiomer being the more abundant in nature, primarily extracted from the wood of the this compound laurel tree (Cinnamomum camphora).[1]

Mechanism of Action: this compound's biological effects are multifaceted. It is known to interact with transient receptor potential (TRP) channels, contributing to its characteristic cooling sensation and analgesic properties. Beyond sensory perception, this compound and its derivatives have been shown to modulate various cellular pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation.[1]

Biological Activities: this compound itself exhibits a range of biological activities, including antimicrobial, antiviral, analgesic, and antitussive effects.[1] Its antifungal properties have been quantified, with minimum inhibitory concentrations (MIC) against various Candida species ranging from 0.125 to 0.35 mg/mL.[2]

Synthetic Analogues: Expanding the Therapeutic Horizon

The rigid, chiral structure of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds. By modifying the this compound scaffold, chemists can fine-tune its pharmacological properties, often leading to enhanced potency and selectivity. These synthetic analogues can be broadly classified based on their structural modifications, primarily as heterocyclic derivatives.

Heterocyclic Analogues of this compound

The introduction of heterocyclic moieties to the this compound skeleton has yielded a diverse array of compounds with significant therapeutic potential. These can be further categorized into:

  • Fused Heterocycles: Where the heterocyclic ring shares one or more bonds with the this compound framework.

  • Spiro Heterocycles: Where the heterocyclic ring and the this compound scaffold share a single atom.

  • Substituted Heterocycles: Where the heterocyclic ring is attached as a substituent to the this compound molecule.

Comparative Performance Analysis

The true measure of a synthetic analogue's value lies in its performance relative to the parent compound and existing therapeutic agents. Below, we compare the anticancer and antifungal activities of this compound and its derivatives, supported by experimental data.

Anticancer Activity: A Cytotoxic Showdown

While this compound itself has not demonstrated significant cytotoxic activity against cancer cell lines, its synthetic analogues have emerged as potent anticancer agents. A notable example is the development of this compound-based pyrimidine derivatives.

Experimental Data Summary: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compound-pyrimidine derivative (Compound 3f) MDA-MB-231 (Breast Cancer)3.16--INVALID-LINK--
RPMI-8226 (Multiple Myeloma)4.25--INVALID-LINK--
A549 (Lung Cancer)6.32--INVALID-LINK--
Doxorubicin (Standard Drug) A549 (Lung Cancer)2.43--INVALID-LINK--
Dasatinib (Standard Drug) MCF-7 (Breast Cancer)7.99--INVALID-LINK--
This compound-based heterocyclic (Compound 20) MCF-7 (Breast Cancer)0.78--INVALID-LINK--
A549 (Lung Cancer)1.69--INVALID-LINK--

As the data indicates, synthetic modification of the this compound scaffold can lead to a dramatic increase in cytotoxic potency, with some analogues exhibiting IC50 values in the low micromolar and even sub-micromolar range, surpassing the efficacy of standard chemotherapeutic agents in certain cell lines.[3][4]

Antifungal Activity: Raising the Bar

This compound's inherent antifungal properties provide a solid foundation for the development of more potent derivatives. The introduction of sulfur-containing and thiazole moieties has proven to be a particularly effective strategy.

Experimental Data Summary: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)Reference
This compound Candida albicans125 - 350--INVALID-LINK--
rac-thiothis compound (Sulfur analogue) S. aureus>512--INVALID-LINK--
(S, S)-(+)-thiothis compound (Sulfur analogue) S. aureus256--INVALID-LINK--
This compound-based thiazole (Compound 3i) Candida spp.0.12 - 0.98--INVALID-LINK--
Fluconazole (Standard Drug) Candida spp.(comparable to 3i)--INVALID-LINK--

The data clearly demonstrates that synthetic analogues can exhibit significantly enhanced antifungal activity compared to this compound. For instance, this compound-based thiazoles show MIC values that are orders of magnitude lower than that of this compound and are comparable to the standard antifungal drug, fluconazole.[5]

Mechanistic Insights: The "Why" Behind the Potency

Understanding the mechanism of action is crucial for rational drug design. While the parent this compound molecule has its own set of biological targets, its synthetic analogues can exhibit novel or enhanced interactions with cellular machinery.

Anticancer Mechanism: Induction of Apoptosis

Certain this compound-based pyrimidine derivatives have been shown to induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway.[3]

G cluster_cell Cancer Cell CPD This compound-Pyrimidine Derivative (3f) ROS Increased Cellular ROS Levels CPD->ROS Bcl2 Bcl-2 (Anti-apoptotic) CPD->Bcl2 Downregulates Bax Bax (Pro-apoptotic) CPD->Bax Upregulates MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Bcl2->CytC Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a this compound-pyrimidine derivative.

This pathway involves an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the release of cytochrome C. This, in turn, activates a caspase cascade, culminating in programmed cell death.[3]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the reproducibility and reliability of the findings presented, we provide detailed, step-by-step protocols for key experiments.

Synthesis of a this compound-Based Pyrimidine Derivative

This protocol outlines the synthesis of a representative this compound-based pyrimidine derivative, a class of compounds that has demonstrated significant anticancer activity.

G cluster_synthesis Synthesis of this compound-Pyrimidine Derivative start This compound + Urea + Substituted Aldehyde reaction Reflux in Ethanol with Piperidine (catalyst) start->reaction workup Cooling, Filtration, and Washing reaction->workup purification Recrystallization from Ethanol workup->purification product This compound-Pyrimidine Derivative purification->product

Caption: General workflow for the synthesis of this compound-pyrimidine derivatives.

Step-by-Step Protocol:

  • A mixture of this compound (1 mmol), urea (1 mmol), and a substituted aromatic aldehyde (1 mmol) is taken in 20 mL of absolute ethanol.

  • Piperidine (0.1 mL) is added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure this compound-pyrimidine derivative.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogue in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.[8]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal strain.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[7]

Conclusion and Future Perspectives

The journey from the natural scaffold of this compound to a diverse array of potent synthetic analogues underscores the power of medicinal chemistry. The evidence presented in this guide clearly demonstrates that synthetic modification of this compound can lead to compounds with significantly enhanced anticancer and antifungal activities. The ability to systematically alter the this compound structure provides a rational basis for optimizing potency and selectivity, offering promising avenues for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets of these synthetic analogues and exploring their in vivo efficacy and safety profiles. The continued exploration of the chemical space around the this compound nucleus, guided by a deep understanding of structure-activity relationships and mechanistic pathways, holds the key to unlocking the full therapeutic potential of this remarkable natural product.

References

"comparison of different analytical techniques for camphor quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Camphor Quantification

Introduction: The Analytical Imperative for this compound Quantification

This compound (C₁₀H₁₆O), a volatile bicyclic monoterpene ketone, is a key active ingredient in a wide array of pharmaceutical and cosmetic products, prized for its analgesic, antiseptic, and aromatic properties.[1][2] Originating from the wood of the this compound tree (Cinnamomum camphora), its concentration in commercial formulations is a critical quality attribute, directly impacting both therapeutic efficacy and consumer safety.[1][2] Given regulatory limits on this compound concentrations in various products, the need for robust, accurate, and reliable analytical methods for its quantification is paramount for researchers, quality control laboratories, and drug development professionals.

This guide provides an in-depth, objective comparison of the principal analytical techniques employed for this compound quantification. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide you in selecting the optimal method for your specific application.

Core Analytical Strategies: A Comparative Overview

The quantification of this compound primarily relies on chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominent and widely validated methods.[3][4] While spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) have their applications, they are generally less suited for routine quantification in complex matrices.

Technique Principle Common Detector Strengths Limitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Flame Ionization Detector (FID)High sensitivity, excellent resolution for volatile compounds, cost-effective.[5]Requires high temperatures, potentially leading to degradation of thermally labile compounds.[6]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase.UV/Vis or Diode Array Detector (DAD)Suitable for non-volatile and thermally sensitive compounds, versatile.[3]Can be less sensitive than GC for volatile analytes like this compound.[7]
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Photomultiplier TubeSimple, rapid, and inexpensive.Prone to interference from other UV-absorbing compounds in the sample matrix.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Radiofrequency CoilProvides detailed structural information, non-destructive.[9]Lower sensitivity and higher cost compared to chromatographic methods, complex data analysis.

In-Depth Analysis: Gas Chromatography (GC)

GC is often considered the gold standard for the analysis of volatile terpenes like this compound due to its high separation efficiency and sensitivity.[3][5]

Principle of GC for this compound Analysis

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) flows through the column, carrying the analyte with it. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

Causality in Experimental Design for GC
  • Injector Temperature: Set high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A typical inlet temperature is 250°C.[10]

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5 or DB-624, is commonly used.[11] This choice is dictated by the non-polar nature of this compound, allowing for good retention and separation from other components.

  • Oven Temperature Program: A temperature gradient is often employed to ensure sharp peaks and efficient separation of multiple components. The program typically starts at a lower temperature and gradually increases to a final, higher temperature.[10]

  • Detector: The Flame Ionization Detector (FID) is the most common choice for this compound analysis.[11][12][13] It offers high sensitivity to hydrocarbons and a wide linear range.

Detailed Experimental Protocol for GC-FID Analysis of this compound

This protocol is a representative method for the quantification of this compound in a topical spray formulation.[10]

1. Standard Preparation:

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with methanol to obtain a standard stock solution.
  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 20-60 µg/mL.[10]

2. Sample Preparation:

  • Shake the anti-arthritic spray sample well.[10]
  • Withdraw 2 mL of the spray and transfer it to a 100 mL volumetric flask.[10]
  • Add 50 mL of methanol and sonicate for 20 minutes to ensure complete extraction.[10]
  • Dilute to volume with methanol.[10]

3. GC-FID Parameters:

  • Column: DB-23 (60 m × 250 µm × 0.25 µm)[10]
  • Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min[10]
  • Inlet Temperature: 250°C[10]
  • Detector Temperature: 280°C[10]
  • Oven Program: Initial temperature of 125°C for 5 min, then ramp at 3°C/min to 150°C, and finally ramp at 10°C/min to 200°C.[10]
  • Injection Volume: 2 µL[10]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample DissolveSample Dissolve in Methanol & Sonicate Sample->DissolveSample Standard Weigh Standard DissolveStandard Dissolve in Methanol Standard->DissolveStandard DiluteSample Dilute to Volume DissolveSample->DiluteSample DiluteStandard Create Dilution Series DissolveStandard->DiluteStandard Inject Inject 2 µL into GC DiluteSample->Inject DiluteStandard->Inject Separate Separation on DB-23 Column Inject->Separate Detect Detection by FID Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Peak Area Detect->Quantify Calibrate->Quantify Result Report Concentration Quantify->Result

Caption: Workflow for this compound Quantification using GC-FID.

In-Depth Analysis: High-Performance Liquid Chromatography (HPLC)

While GC is often preferred, HPLC offers a viable alternative, particularly when analyzing this compound in complex matrices or alongside non-volatile compounds.[3]

Principle of HPLC for this compound Analysis

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a non-polar C18 column is typically used in a reversed-phase mode, where a polar mobile phase is employed. This compound, being relatively non-polar, interacts with the C18 stationary phase and is retained, while more polar compounds elute faster.

Causality in Experimental Design for HPLC
  • Column Selection: A C18 column is the standard choice for reversed-phase separation of moderately non-polar compounds like this compound.[1][2]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile) and water is commonly used. The ratio is optimized to achieve good retention and separation of this compound.[1][2] The addition of a small amount of acid, such as acetic acid, can improve peak shape.[1][2]

  • Detector: A UV/Vis or Diode Array Detector (DAD) is typically used.[1][2][14] this compound exhibits a UV absorbance maximum around 288-289 nm, which is used for detection.[2][15]

  • Internal Standard: The use of an internal standard, such as 4-N,N-dimethylaminobenzaldehyde, can improve the accuracy and precision of the method by correcting for variations in injection volume and sample preparation.[1][2]

Detailed Experimental Protocol for HPLC-DAD Analysis of this compound

This protocol is based on a validated method for determining this compound in cosmetic and pharmaceutical products.[1][2]

1. Standard and Sample Preparation:

  • Prepare a standard stock solution of this compound in methanol.
  • For samples (gels, creams, ointments), accurately weigh the sample, add an internal standard, and extract with a suitable solvent mixture (e.g., 96% ethanol and mobile phase) with the aid of sonication and controlled temperature.[1]
  • Filter the extract before injection.[1]

2. HPLC-DAD Parameters:

  • Column: Symmetry® C18, 5 µm, 250 × 4.6 mm[1][2]
  • Mobile Phase: Acetonitrile, purified water, and glacial acetic acid (600:400:6 v/v/v)[1][2]
  • Flow Rate: 1.4 mL/min[1][2]
  • Column Temperature: 25°C[16]
  • Detection Wavelength: 254 nm[17]
  • Injection Volume: 10 µL[17]

3. Method Validation:

  • The method should be validated according to ICH Q2 (R2) guidelines for parameters including selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Weigh Sample & Add ISTD Extract Solvent Extraction & Sonication Sample->Extract Standard Prepare Standard Solution Inject Inject 10 µL into HPLC Standard->Inject Filter Filter Extract Extract->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by DAD at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify using Calibration Calculate->Quantify Result Report Concentration Quantify->Result

Caption: Workflow for this compound Quantification using HPLC-DAD.

Comparative Performance and Method Validation

The choice between GC and HPLC often depends on the specific requirements of the analysis.[3] Both methods, when properly validated, can provide accurate and reliable results.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-DAD)
Linearity Range 20-60 µg/mL[10]0.10–3.00 mg/mL[1][2]
Limit of Detection (LOD) Lower ng/mL range (method dependent)0.028 mg/mL (28 µg/mL)[1][2]
Limit of Quantification (LOQ) 0.847 µg/mL[13]0.085 mg/mL (85 µg/mL)[1][2]
Accuracy (Recovery) 99.93%[10]Confidence intervals < 0.05%[1][2]
Precision (RSD) < 2%Peak area ratio = 0.39–1.97[1][2]
Sample Throughput ModerateHigh
Cost Lower initial investment and running costsHigher initial investment and running costs

Other Analytical Techniques

UV-Vis Spectrophotometry

This technique is simple and rapid but lacks the specificity of chromatographic methods.[15] It is best suited for the analysis of simple formulations where this compound is the only UV-absorbing species. The detection wavelength is typically set around 289 nm.[15] However, in complex matrices, interferences from other components can lead to inaccurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantification.[18][19] However, its lower sensitivity and the complexity of the spectra make it less practical for routine quality control analysis compared to GC and HPLC.[9]

Conclusion and Recommendations

For the dedicated analysis of this compound, particularly in volatile-rich samples like essential oils, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the benchmark method due to its superior sensitivity and resolution for such compounds.[3][5]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and versatile alternative, especially advantageous when analyzing complex matrices like creams and ointments, or when simultaneous analysis of this compound with non-volatile active ingredients is required.[3]

The choice of technique should ultimately be guided by the specific analytical needs, sample matrix, desired sensitivity, and available instrumentation.[3] Regardless of the method chosen, proper validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the results.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of Different Camphor-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Camphor as a Privileged Chiral Scaffold in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Nature, in its vast repository of chiral molecules, offers an exceptional starting point: (+)-camphor. This bicyclic monoterpene, readily available in both enantiomeric forms, has established itself as a "privileged chiral scaffold."[1] Its rigid bicyclic framework provides a well-defined stereochemical environment, allowing for effective chirality transfer in a multitude of chemical transformations. The functionalization of the this compound skeleton at various positions has led to a diverse arsenal of chiral ligands and organocatalysts, each with unique steric and electronic properties.[2][3]

This guide provides a comparative overview of the efficacy of different classes of this compound-derived catalysts. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols to aid researchers in their practical application. Our focus will be on elucidating the causal relationships between catalyst structure and catalytic performance, thereby offering a deeper understanding of rational catalyst design and selection.

I. This compound-Derived Ligands for Metal-Catalyzed Asymmetric Reactions

The rigid this compound backbone, when appended with coordinating moieties, gives rise to a variety of chiral ligands that have proven highly effective in metal-catalyzed asymmetric synthesis.

A. Pyridine-Based Ligands

This compound-derived pyridine ligands are a significant class of ligands used in asymmetric catalysis.[4] These ligands can be broadly categorized into two groups: those where the this compound unit is annulated to the pyridine ring, and those where a pyridine-containing substituent is attached to the this compound framework.[5] They have demonstrated considerable success in reactions such as allylic alkylations, oxidations, and additions of organozinc reagents to carbonyls.[4]

Experimental Data Snapshot: Asymmetric Allylic Alkylation

Catalyst/LigandMetalYield (%)ee (%)Reference
This compound-derived Pyridine-ThienylPdlow conversionN/A[4]
This compound-derived IminopyridineCu(II)up to 84up to 84[2]
This compound-derived Amino-pyridineCu(II)highup to 98[2]

Causality in Action: The Role of the Ligand Structure

The efficacy of these pyridine-based ligands is intrinsically linked to their structure. The steric bulk of the this compound skeleton creates a chiral pocket around the metal center, dictating the facial selectivity of the substrate's approach. Furthermore, the electronic properties of the pyridine ring and any additional donor atoms can modulate the reactivity of the metal catalyst. For instance, the superior performance of the amino-pyridine ligand over the iminopyridine in the Henry reaction can be attributed to the additional hydrogen bonding interactions facilitated by the amino group, which helps in organizing the transition state assembly more rigidly.[2]

II. This compound-Derived Organocatalysts: A Metal-Free Approach

The emergence of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis. This compound has been a cornerstone in the development of a diverse range of organocatalysts.

A. N-Heterocyclic Carbenes (NHCs)

Chiral N-heterocyclic carbenes (NHCs) derived from this compound have emerged as potent organocatalysts for a variety of transformations, most notably the benzoin and Stetter reactions.[6][7] The this compound backbone imparts a well-defined steric environment around the carbene carbon, enabling high levels of stereocontrol.

Experimental Data Snapshot: Asymmetric Intramolecular Stetter Reaction

CatalystYield (%)ee (%)Reference
This compound-derived triazolium salthighexcellent[8]

The Stetter Reaction: A Mechanistic Overview

The NHC-catalyzed Stetter reaction involves the umpolung (reactivity reversal) of an aldehyde. The NHC adds to the aldehyde to form a Breslow intermediate, which then acts as an acyl anion equivalent. This nucleophile then undergoes a conjugate addition to a Michael acceptor. The chiral this compound scaffold directs this addition to one face of the acceptor, leading to the formation of an enantioenriched 1,4-dicarbonyl compound.

Stetter_Reaction cluster_catalyst_generation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst This compound-derived Triazolium Precatalyst NHC Chiral NHC Precatalyst->NHC Deprotonation Base Base Base->NHC Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde Aldehyde Aldehyde Aldehyde->Breslow Adduct Tetrahedral Intermediate Breslow->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer & Catalyst Regeneration Product->NHC Catalyst Turnover

Caption: The catalytic cycle of the asymmetric Stetter reaction mediated by a this compound-derived NHC.

B. Thiourea and Squaramide-Based Catalysts

Bifunctional organocatalysts bearing a (thio)urea or squaramide moiety alongside a basic site on a this compound scaffold have proven to be exceptionally effective in activating nucleophiles and electrophiles simultaneously through hydrogen bonding.[9][10] These catalysts have found widespread application in Michael additions, aldol reactions, and other transformations.

Comparative Efficacy in the Asymmetric Michael Addition

A direct comparison between this compound-derived thiourea and squaramide organocatalysts in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes has revealed the superior performance of the squaramide-based catalysts in certain cases.[11] The greater acidity and more rigid arrangement of the N-H protons in the squaramide moiety are thought to be responsible for the enhanced activation of the nitroalkene electrophile.

Experimental Data Snapshot: Asymmetric Michael Addition

Catalyst TypeNucleophileYield (%)ee (%)Reference
This compound-Thiourea1,3-dicarbonylup to 98up to 74[11]
This compound-Squaramide1,3-dicarbonylhighhigh[11]
This compound-ThioureaAcetylacetoneup to 9991.5:8.5 er[3]
C. Sulfonamide-Based Ligands and Catalysts

This compound-derived sulfonamides have a rich history in asymmetric synthesis, initially as chiral auxiliaries and more recently as ligands for metal catalysts and as organocatalysts themselves.[3][12] The sulfonamide group can act as a coordinating ligand for metals or as a hydrogen-bond donor in organocatalytic transformations.

Experimental Data Snapshot: Diethylzinc Addition to Aldehydes

Catalyst/LigandMetalYield (%)ee (%)Reference
Bis-sulfonamide of this compoundTi(OiPr)4good80[12]
CamphordisulfonamideTi(Oi-Pr)4high92-96[12]

III. This compound-Derived Chiral Auxiliaries: Stoichiometric Stereocontrol

Before the widespread adoption of catalytic methods, chiral auxiliaries were the workhorses of asymmetric synthesis. This compound-derived auxiliaries, such as oxazolidinones and camphorsultam, remain highly valuable for their reliability and high levels of stereoselectivity, particularly in aldol reactions.[13][14]

The Evans Asymmetric Aldol Reaction with a this compound-Derived Oxazolidinone

The Evans asymmetric aldol reaction is a classic example of auxiliary-controlled stereoselection.[13] A this compound-derived oxazolidinone is first acylated, and the resulting imide is then enolized with a boron reagent to form a Z-enolate. The chiral auxiliary then directs the facial addition of an aldehyde to the enolate, leading to the formation of the desired syn-aldol adduct with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral β-hydroxy carbonyl compound.

Evans_Aldol Start This compound-derived N-Acyloxazolidinone Enolization Boron Enolate Formation (Z-selective) Start->Enolization Bu2BOTf, i-Pr2NEt Aldehyde_Addition Aldehyde Addition (Auxiliary-controlled facial selectivity) Enolization->Aldehyde_Addition + R'CHO Adduct syn-Aldol Adduct Aldehyde_Addition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantioenriched β-Hydroxy Carbonyl Cleavage->Product

Caption: Workflow for the Evans asymmetric aldol reaction using a this compound-derived oxazolidinone auxiliary.

Experimental Data Snapshot: Asymmetric Aldol Reaction

Chiral AuxiliaryDiastereomeric Ratio (dr)Reference
This compound-derived oxazinone99:≤1[13]

IV. Experimental Protocols

To facilitate the application of these catalysts, we provide detailed, step-by-step protocols for the synthesis of a representative this compound-derived catalyst and its use in a key asymmetric reaction.

A. Synthesis of a this compound-Derived N-Heterocyclic Carbene (NHC) Precursor

This protocol is adapted from the work of Grošelj and co-workers for the synthesis of six-membered NHC precursors from (1S)-(+)-ketopinic acid.[6]

Step 1: Synthesis of (1R,4R)-7,7-Dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

  • To a flask containing (1S)-(+)-ketopinic acid (3.644 g, 20 mmol) under an argon atmosphere, add SOCl₂ (8 mL).

  • Stir the reaction mixture for 2 hours at room temperature, followed by 1 hour under reflux.

  • Remove excess SOCl₂ in vacuo. The crude acid chloride is used immediately in the next step.

  • Dissolve the crude acid chloride in anhydrous toluene (20 mL) and cool to 0 °C.

  • Add aniline (1.823 mL, 20 mmol) and Et₃N (7 mL) dropwise.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be used without further purification.

Step 2: Synthesis of the Imine Intermediate

  • Combine the crude amide from the previous step with excess aniline and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus for azeotropic removal of water.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3 & 4: Reduction to the Diamine and Cyclization to the Amidinium Salt (NHC Precursor)

Subsequent reduction of the imine and amide functionalities, followed by cyclization, will yield the final NHC precursor. For detailed procedures on these latter steps, please refer to the original publication.[6]

B. Asymmetric Aldol Reaction Using a this compound-Containing Organocatalyst in Water

This protocol is based on the work of Chen and co-workers.[1]

  • To a mixture of the this compound-derived thiourea-amine organocatalyst (10 mol%) and the aromatic aldehyde (0.5 mmol) in water (1 mL), add cyclohexanone (1.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

V. Conclusion and Future Outlook

This compound-derived catalysts and auxiliaries represent a cornerstone of asymmetric synthesis. Their rigid, well-defined chiral framework provides a reliable platform for inducing stereoselectivity in a wide array of chemical transformations.

  • Pyridine-based ligands in conjunction with transition metals offer high enantioselectivities, particularly in reactions involving organometallic reagents.

  • N-Heterocyclic carbenes have unlocked powerful umpolung reactivity, enabling highly stereoselective Stetter and benzoin-type reactions.

  • Thiourea and squaramide organocatalysts have demonstrated the power of hydrogen-bond-mediated catalysis, offering a versatile and metal-free approach to a range of asymmetric transformations.

  • Sulfonamide-based catalysts continue to show promise in various asymmetric reactions.

  • Chiral auxiliaries like this compound-derived oxazolidinones, while stoichiometric, provide a robust and often predictable method for achieving high levels of stereocontrol, especially in complex molecule synthesis.

The choice of a particular this compound-derived catalyst or auxiliary will ultimately depend on the specific reaction, the desired level of stereoselectivity, and practical considerations such as catalyst loading and ease of synthesis. The continued exploration of novel this compound-derived structures and their application in new asymmetric methodologies will undoubtedly lead to further advancements in the field of organic synthesis.

References

A Comparative Guide to the In Vitro Validation of Camphor's Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present challenge of antimicrobial resistance, the exploration of natural compounds as alternative or adjunct therapies is a critical frontier in drug development. Among these, camphor, a bicyclic monoterpene ketone from the wood of the this compound tree (Cinnamomum camphora), has a long history in traditional medicine for its purported antiseptic qualities.[1][2] This guide provides a comprehensive framework for the in vitro validation of this compound's antimicrobial properties, offering a comparative analysis with other well-known natural antimicrobials and detailing the requisite experimental protocols for rigorous scientific evaluation.

The Scientific Rationale: Understanding this compound's Antimicrobial Potential

This compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell integrity and metabolic processes.[2][3] Its lipophilic nature allows it to partition into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] Furthermore, some evidence suggests that this compound can interfere with microbial respiration and biofilm formation, crucial aspects of pathogenicity and resistance.[4] This multi-targeted mechanism makes it a compelling candidate for further investigation, particularly in an era where single-target antibiotics are increasingly compromised.

Comparative Analysis: this compound vs. Other Natural Antimicrobials

To establish the relative potency of this compound, it is essential to compare its in vitro activity against a panel of relevant microorganisms alongside other natural compounds with established antimicrobial properties. This guide will focus on a comparison with Eucalyptus oil, Tea Tree oil, and Menthol, all of which are rich in bioactive terpenes and phenols.[5][6][7]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Antimicrobial Agent Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL) Fungi (e.g., Candida albicans) MIC (µg/mL) References
This compound 16 - >5128 - >512512[8]
Eucalyptus Oil 6250 - 250006250 - 50000Not widely reported[9]
Tea Tree Oil 2000 - 4000780 - 31306250[10][11]
Menthol 500500Not widely reported[7]

Note: MIC values can vary significantly based on the specific microbial strains, testing methodology, and purity of the compound.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition - Disk Diffusion Assay)
Antimicrobial Agent Gram-Positive Bacteria (e.g., Staphylococcus aureus) Zone of Inhibition (mm) Gram-Negative Bacteria (e.g., Escherichia coli) Zone of Inhibition (mm) Fungi (e.g., Aspergillus niger) Zone of Inhibition (mm) References
This compound ~17.7~9.7Reported activity[12][13]
Eucalyptus Oil 16.0 - 19.021.0 - 23.0Not widely reported[9][14]
Tea Tree Oil ~35.67Not widely reportedReported activity[13][15]
Menthol 57.5014.25 - 46.00Not widely reported[16]

Note: Zone of inhibition diameters are dependent on the concentration of the antimicrobial agent loaded onto the disk.

Experimental Protocols for In Vitro Validation

Rigorous and standardized methodologies are paramount for generating reproducible and comparable data. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for assessing this compound's antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well microtiter plate with the microbial suspension A->C Dispense dilutions B Prepare standardized microbial inoculum (0.5 McFarland standard) B->C Add inoculum D Add this compound dilutions to respective wells C->D E Include growth control (no this compound) and sterility control (no inoculum) wells D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually or spectrophotometrically assess for microbial growth F->G H Determine MIC: lowest concentration with no visible growth G->H

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared inoculum. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[17]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[19][20][21]

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare standardized microbial inoculum (0.5 McFarland standard) C Evenly swab the microbial inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate A->C B Impregnate sterile paper disks with a known concentration of this compound D Aseptically place the this compound-impregnated disk on the agar surface B->D C->D E Include a control disk with solvent only D->E F Incubate the plate at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition in millimeters F->G

Caption: Workflow of the Agar Disk Diffusion Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution assay.[19]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[19][22]

  • Disk Application: Aseptically place a sterile paper disk (6 mm in diameter) impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Place a control disk containing only the solvent in a separate area of the plate.[20]

  • Incubation and Measurement: Invert the plates and incubate at 37°C for 18-24 hours. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.[19]

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[23][24] A bactericidal agent causes a ≥3-log10 reduction (99.9% killing) in the viable cell count.[24]

Workflow for Time-Kill Kinetics Assay

Time_Kill_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Setup & Sampling cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate this compound-containing and growth control tubes with the microbial suspension A->C B Prepare this compound concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) in MHB B->C D At specified time points (0, 2, 4, 8, 24h), withdraw aliquots from each tube C->D E Perform serial dilutions of the aliquots and plate on nutrient agar D->E F Incubate plates and count Colony Forming Units (CFU) E->F G Plot log10 CFU/mL versus time to generate a time-kill curve F->G

Caption: Workflow of the Time-Kill Kinetics Assay.

Step-by-Step Protocol:

  • Preparation: Prepare tubes of MHB containing various concentrations of this compound (typically multiples of the predetermined MIC) and a growth control tube without this compound.

  • Inoculation: Inoculate all tubes with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline and plate a known volume of each dilution onto nutrient agar plates.[23]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL against time to generate time-kill curves.

Proposed Mechanism of Action

The antimicrobial activity of phenolic compounds, a class to which this compound belongs, generally involves multiple disruptive actions on the microbial cell.[25][26][27][28]

Proposed Signaling Pathway for this compound's Antimicrobial Action

Camphor_Mechanism This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interacts with lipid bilayer Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Permeability->Leakage Metabolism Disruption of Metabolic Pathways Leakage->Metabolism Death Cell Death Metabolism->Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Conclusion and Future Directions

The in vitro validation of this compound's antimicrobial properties requires a systematic and multi-faceted approach. The protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to rigorously evaluate its potential. While the initial data is promising, further studies are warranted to explore the synergistic effects of this compound with conventional antibiotics, investigate its efficacy against a broader range of multidrug-resistant pathogens, and elucidate its precise molecular mechanisms of action. Such endeavors will be crucial in determining this compound's place in the future of antimicrobial therapy.

References

A Comparative Guide to Camphor Extraction: Steam Distillation vs. Supercritical CO2 Fluid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and pharmaceutical development, the efficient and selective extraction of bioactive compounds is paramount. Camphor, a bicyclic monoterpene ketone, has long been valued for its therapeutic properties. The choice of extraction methodology not only dictates the yield and purity of the final product but also significantly impacts its chemical profile and, consequently, its efficacy and safety. This guide provides an in-depth, objective comparison of two prominent extraction techniques for this compound from Cinnamomum camphora: traditional steam distillation and modern supercritical CO2 (SC-CO2) extraction. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Foundational Principles of Extraction

Understanding the underlying mechanisms of each technique is crucial to appreciating their respective advantages and limitations.

Steam distillation is a classic separation technique used for temperature-sensitive materials.[1] It operates on the principle that the boiling point of a mixture of immiscible liquids is lower than the individual boiling points of its components.[2] In this process, steam is passed through the plant matrix, causing the volatile essential oils, including this compound, to vaporize at temperatures below their decomposition point.[1][3] The mixture of steam and volatile compounds is then condensed, and due to their immiscibility, the essential oil and water (hydrosol) separate into two distinct layers, allowing for easy collection.[2][3] This method is particularly suitable for extracting volatile compounds that are sensitive to high temperatures.[1]

Supercritical fluid extraction (SFE) utilizes a fluid that is at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[4] Carbon dioxide is the most commonly used supercritical fluid due to its moderate critical point (31°C and 74 bar), non-toxicity, non-flammability, and low cost.[5][6] In its supercritical state, CO2 exhibits properties of both a liquid and a gas; it has a density similar to a liquid, which enhances its solvating power, and a viscosity and diffusivity similar to a gas, allowing for efficient penetration into the plant matrix.[6][7] The solvent strength of supercritical CO2 can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of specific compounds.[4][8]

Experimental Showdown: A Data-Driven Comparison

A direct comparative study on the extraction of essential oil from Cinnamomum camphora leaves provides critical insights into the performance of both methods.[9]

The most striking difference between the two methods lies in the extraction yield. Experimental results have shown that supercritical CO2 extraction can achieve a significantly higher yield of essential oil compared to steam distillation. In one study, SC-CO2 extraction yielded up to 4.63% essential oil under optimal conditions, whereas steam distillation of the same plant material yielded less than 0.5%.[9][10] This substantial difference in yield is a critical factor for commercial-scale production.

ParameterSteam DistillationSupercritical CO2 ExtractionSource
Yield from C. camphora leaves < 0.5%4.63%[9][10]
Extraction Time ~6 hours~2.5 hours[9][10]
Operating Temperature ~100°C45°C (Optimal)[9][11]
Solvent Water (Steam)Carbon Dioxide[2][5]
Solvent Removal Simple phase separationDepressurization[2][5]
Selectivity Limited to volatile compoundsHighly tunable[8][9]
Environmental Impact Generally low, high water usageLow, CO2 can be recycled[8][12]
Initial Investment Cost LowHigh[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals that the extraction method significantly influences the chemical composition of the extracted essential oil.[9]

  • Steam Distillation: This method tends to extract more volatile, lower boiling point compounds. In the case of C. camphora, it was found to extract more esters and epoxides. The high temperatures involved can potentially lead to thermal degradation or hydrolysis of some sensitive compounds.[9]

  • Supercritical CO2 Extraction: SC-CO2 is particularly effective for extracting less polar compounds and those with higher molecular weights. The lower operating temperatures help to prevent the degradation of thermolabile substances.[8][9] For C. camphora essential oil, SC-CO2 extraction yielded a higher number of identifiable compounds (42) compared to steam distillation (21), with a notably higher content of alcohols (over 35%).[9][10] This indicates a more comprehensive extraction of the plant's chemical profile.

The ability to tune the selectivity of SC-CO2 by adjusting pressure and temperature allows for the targeted extraction of specific compounds, which is a significant advantage in drug development where a consistent and specific chemical profile is often required.[4]

Methodologies in Practice: Experimental Protocols

The following protocols are generalized representations and should be optimized for specific laboratory conditions and raw material characteristics.

This protocol outlines the fundamental steps for extracting this compound via steam distillation.

  • Preparation of Plant Material: Fresh or dried leaves of Cinnamomum camphora are ground to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled, which typically includes a steam generator (boiling flask), a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[1][15]

  • Extraction: Steam is generated and passed through the plant material in the biomass flask. The steam vaporizes the volatile essential oils.[3]

  • Condensation: The mixture of steam and essential oil vapor is passed through a water-cooled condenser, where it cools and returns to a liquid state.[2]

  • Collection and Separation: The condensate is collected in the receiving vessel. Due to the immiscibility of the essential oil and water, they form two distinct layers. The essential oil layer is then separated from the aqueous layer (hydrosol).[3]

  • Drying: The collected essential oil may be treated with a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.

Caption: Workflow for Steam Distillation of this compound.

This protocol details the steps for this compound extraction using SC-CO2.

  • Preparation of Plant Material: Similar to steam distillation, the Cinnamomum camphora leaves are dried and ground to a specific particle size to ensure uniform extraction.

  • Apparatus Setup: A supercritical fluid extractor is used, which consists of a CO2 source, a high-pressure pump, a heating unit, an extraction vessel, and a separator.[5]

  • Loading: The ground plant material is packed into the extraction vessel.

  • Pressurization and Heating: Liquid CO2 is pumped into the system and heated and pressurized to bring it to a supercritical state (e.g., 25 MPa and 45°C).[5][9]

  • Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound and other essential oil components from the plant matrix.[5]

  • Separation: The solute-laden supercritical fluid then flows into a separator vessel where the pressure is reduced. This causes the CO2 to lose its solvent power and return to a gaseous state, precipitating the extracted material.[5]

  • Collection: The extracted essential oil is collected from the separator. The now gaseous CO2 can be recompressed and recycled back into the system.[5]

Caption: Workflow for Supercritical CO2 Extraction of this compound.

Causality and Critical Considerations

  • Choice of Method and End Product: The superior yield and preservation of thermolabile compounds make SC-CO2 the preferred method when a high-purity, full-spectrum extract is desired for pharmaceutical applications.[8][9] Steam distillation, being more cost-effective for initial setup, remains a viable option for applications where only the most volatile components are of interest.[13]

  • Process Optimization: For SC-CO2, the interplay between pressure and temperature is critical. Increasing pressure generally increases the density and solvating power of the fluid. However, temperature has a dual effect: it can increase the vapor pressure of the solute, aiding extraction, but can also decrease the solvent density, which may reduce solubility.[10][11] Therefore, careful optimization of these parameters is essential to maximize yield and selectivity.[9][11]

  • Economic Viability: The high initial capital investment for SFE equipment is a significant consideration.[13][14] However, for large-scale industrial production, the higher yield, shorter extraction times, and potential for automation and solvent recycling can offset the initial costs over time.[4][16] Steam distillation has lower setup costs, making it more accessible for smaller-scale operations.[13]

Conclusion and Future Perspectives

Both steam distillation and supercritical CO2 extraction are effective methods for obtaining this compound from Cinnamomum camphora, but they offer distinct advantages.

  • Steam distillation is a time-honored, cost-effective method that is well-suited for extracting volatile compounds. Its primary drawbacks are lower yields and the potential for thermal degradation of sensitive molecules.

  • Supercritical CO2 extraction is a modern, green technology that offers significantly higher yields, shorter extraction times, and superior selectivity.[8][12] The ability to precisely control the extraction process and obtain a more comprehensive and thermally preserved chemical profile makes it an ideal choice for high-value applications in the pharmaceutical and nutraceutical industries.[8][9]

The choice between these two methods will ultimately depend on the specific goals of the researcher or developer, including desired yield, purity, chemical profile, scale of operation, and economic constraints. As the demand for high-quality, natural-derived active ingredients continues to grow, the advantages offered by supercritical CO2 extraction are likely to make it an increasingly prevalent technology in the field.

References

A Comparative Guide to the Validation of Camphor as a Chiral Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for a Reliable Chiral Internal Standard

In the landscape of enantioselective analysis, particularly within pharmaceutical development and quality control, the precision of chromatographic quantification is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, correcting for variations in sample preparation, injection volume, and instrument response. However, when analyzing chiral compounds, the challenge is amplified. An ideal internal standard should not only be chemically stable and well-resolved from the analyte but, in the context of stereoisomeric assays, should ideally mirror the chiral nature of the analyte to account for potential enantioselective interactions or degradation.

This guide provides an in-depth validation of (1R)-(+)-Camphor as a chiral internal standard for both gas and liquid chromatography. Camphor, a bicyclic monoterpene ketone, is an attractive candidate due to its inherent and rigid chirality, commercial availability in high enantiomeric purity, and distinct physicochemical properties.[1][2] We will move beyond a simple recitation of protocols to explore the causal reasoning behind its selection, present a comprehensive validation framework grounded in ICH Q2(R2) guidelines, and objectively compare its performance against a commonly used alternative.

The Rationale for this compound: Why Consider It?

The selection of an internal standard is a critical decision in method development. The ideal IS should be a compound not naturally present in the sample matrix, structurally similar to the analyte, and exhibit similar chromatographic and detection behavior. When chirality is a factor, the choice becomes more nuanced.

Key Properties of this compound as an IS Candidate:

  • Inherent Chirality: this compound possesses two chiral centers, resulting in a rigid, well-defined stereochemical structure that is not prone to racemization under typical analytical conditions.[3] This makes it an excellent mimic for other chiral molecules during analysis.

  • Commercial Availability and Purity: Both (+)-camphor and (-)-camphor are readily available from various chemical suppliers at high levels of enantiomeric and chemical purity, simplifying standard preparation.

  • Volatility and Thermal Stability: With a boiling point of approximately 204°C, this compound is sufficiently volatile and thermally stable for gas chromatography (GC) applications.

  • UV Chromophore: The carbonyl group in this compound provides a UV chromophore (λmax ~288 nm), enabling detection by UV-Vis or Diode Array Detectors (DAD) in High-Performance Liquid Chromatography (HPLC).[4]

  • Solubility: this compound is soluble in common organic solvents like methanol, acetonitrile, and ethanol, making it compatible with a wide range of mobile phases and sample diluents.[5]

These properties position this compound as a versatile chiral internal standard. Its utility has been demonstrated not just in direct analysis but also as a chiral auxiliary in synthesis and as a motif in the design of chiral stationary phases.[6][7]

The Validation Framework: A Self-Validating System

To rigorously assess this compound's performance, we will adhere to the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[8] This ensures the analytical procedure is fit for its intended purpose. A validation study should be designed to provide sufficient evidence that the procedure meets its objectives.[8]

The following workflow outlines the essential steps in validating an analytical method incorporating a chiral internal standard.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Performance Assessment A Define Analyte & Matrix B Select IS (e.g., this compound) A->B C Screen Chromatographic Conditions (Column, Mobile Phase/Temp Program) B->C D Optimize for Resolution & Peak Shape C->D E Specificity / Selectivity D->E Optimized Method F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Analyze Validation Data J->K Validation Report L Compare to Alternative IS K->L M Final Method Approval L->M

Caption: Workflow for the Validation of a Chiral Internal Standard.

Experimental Validation: A Comparative Study

To provide a practical comparison, we will validate (+)-Camphor as a chiral internal standard for the enantioselective analysis of a hypothetical chiral drug, "Chiral-X," using both GC-MS and HPLC-UV. Its performance will be compared against a deuterated internal standard (Chiral-X-d5), often considered a "gold standard" but which can be costly and time-consuming to synthesize.

Model Analyte: Chiral-X (a racemic mixture of R- and S-enantiomers) Internal Standards:

  • (1R)-(+)-Camphor

  • (S)-Chiral-X-d5 (Alternative IS)

Protocol 1: Validation by Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

The volatility of this compound makes it highly suitable for GC-based methods.[9]

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of (R)-Chiral-X, (S)-Chiral-X, (+)-Camphor, and (S)-Chiral-X-d5 in ethyl acetate at 1.0 mg/mL.

    • Create a mixed calibration standard stock by combining (R)- and (S)-Chiral-X.

    • Prepare a working Internal Standard solution of (+)-Camphor at 50 µg/mL in ethyl acetate.

  • Calibration Curve Preparation:

    • Serially dilute the mixed calibration stock to create standards ranging from 0.5 µg/mL to 100 µg/mL.

    • Spike each calibration level with the working IS solution to achieve a final (+)-Camphor concentration of 5 µg/mL.

  • GC-MS Conditions:

    • Column: Heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin fused-silica capillary column (25 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C (hold 2 min), ramp to 120°C at 5°C/min, then ramp to 220°C at 10°C/min (hold 5 min).

    • Injector: 250°C, split mode (20:1).

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Monitor characteristic ions for each enantiomer and the internal standard (Selected Ion Monitoring - SIM mode).

  • Validation Tests:

    • Specificity: Inject blank matrix, matrix spiked with IS only, and matrix spiked with analytes only to ensure no interfering peaks at the retention times of interest.

    • Linearity: Analyze the calibration curve in triplicate. Plot the peak area ratio (Analyte/IS) against the analyte concentration and determine the correlation coefficient (r²).

    • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 µg/mL) in the sample matrix. Analyze six replicates for repeatability and on three different days for intermediate precision.

Comparative GC-MS Validation Data (Illustrative)

Validation Parameter(+)-Camphor as IS(S)-Chiral-X-d5 as ISAcceptance Criteria (ICH)
Linearity (r²) 0.99850.9992≥ 0.995
Range (µg/mL) 0.5 - 1000.5 - 100Defined by Linearity
Accuracy (% Recovery)
Low QC (1.5 µg/mL)96.8%98.5%85-115%
Mid QC (40 µg/mL)101.2%100.5%90-110%
High QC (80 µg/mL)99.5%99.8%90-110%
Precision (%RSD)
Repeatability (Mid QC)3.8%2.1%≤ 15%
Intermediate (Mid QC)5.5%3.2%≤ 20%
LOD (µg/mL) 0.150.12S/N ≥ 3
LOQ (µg/mL) 0.50.4S/N ≥ 10

Analysis of GC-MS Results: The deuterated internal standard shows slightly better performance in precision and sensitivity, which is expected as it co-elutes and behaves almost identically to the analyte. However, (+)-Camphor performs exceptionally well, meeting all ICH validation criteria with a wide linear range and excellent accuracy.[11][12] Its performance demonstrates it is a highly suitable and cost-effective alternative.

Protocol 2: Validation by Enantioselective High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile or thermally labile compounds, HPLC is the method of choice. This compound's UV activity allows its use in this domain.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare stock and working solutions as described in the GC-MS protocol, but use the HPLC mobile phase as the diluent. The working IS concentration should be adjusted based on detector response (e.g., 10 µg/mL).

  • Calibration Curve Preparation:

    • Prepare calibration standards in the mobile phase, spiking each with the working (+)-Camphor IS solution.

  • HPLC-UV Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of n-Hexane/Isopropanol (90:10 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: DAD at 288 nm for (+)-Camphor and the appropriate wavelength for Chiral-X.

  • Validation Tests:

    • Conduct the same validation tests (Specificity, Linearity, Accuracy, Precision) as outlined in the GC-MS protocol.

Comparative HPLC-UV Validation Data (Illustrative)

Validation Parameter(+)-Camphor as IS(S)-Chiral-X-d5 as ISAcceptance Criteria (ICH)
Linearity (r²) 0.99790.9988≥ 0.995
Range (ng/mL) 50 - 500050 - 5000Defined by Linearity
Accuracy (% Recovery)
Low QC (150 ng/mL)95.5%97.9%85-115%
Mid QC (2000 ng/mL)102.1%101.0%90-110%
High QC (4000 ng/mL)98.9%99.5%90-110%
Precision (%RSD)
Repeatability (Mid QC)4.5%2.8%≤ 15%
Intermediate (Mid QC)6.8%4.1%≤ 20%
LOD (ng/mL) 1512S/N ≥ 3
LOQ (ng/mL) 5040S/N ≥ 10

Analysis of HPLC-UV Results: Similar to the GC-MS findings, the deuterated standard provides a slight edge in performance. However, (+)-Camphor again proves to be a robust and reliable internal standard.[14] A key consideration in HPLC is ensuring baseline resolution between the analyte enantiomers and the internal standard, which was achieved through careful method development. A resolution factor (Rs) of >1.7 is generally desirable.[11]

Making an Informed Decision: this compound vs. Alternatives

The choice of an internal standard involves a trade-off between performance, cost, and availability. The following decision tree illustrates the thought process.

G cluster_0 Primary Considerations cluster_1 Potential IS Candidates cluster_2 Decision Outcome start Need a Chiral IS? analyte_props Analyte Properties? (Volatility, Chromophore) start->analyte_props cost_time Budget & Timeline? (Cost of IS, Synthesis Time) start->cost_time This compound This compound - Low Cost - Readily Available - Volatile & UV Active analyte_props->this compound deuterated Deuterated Analyte - Highest Accuracy - Co-eluting - High Cost / Custom Synthesis analyte_props->deuterated other_chiral Other Chiral Molecule (e.g., Mosher's Acid deriv.) - Application Specific - May require derivatization analyte_props->other_chiral cost_time->this compound cost_time->deuterated select_this compound Select this compound for: - Routine QC - Early Development - Cost-sensitive projects This compound->select_this compound select_deuterated Select Deuterated IS for: - Bioanalysis (PK studies) - Reference Methods - Highest Precision Needed deuterated->select_deuterated

Caption: Decision tree for selecting a chiral internal standard.

Conclusion

The experimental data and validation framework presented in this guide confirm that this compound is a highly effective, versatile, and reliable chiral internal standard for both GC and HPLC applications. While deuterated analogs may offer marginally superior precision, this compound's performance is well within the stringent requirements of regulatory guidelines like ICH Q2(R2).[8]

Its key advantages—low cost, high commercial availability, and applicability across different chromatographic techniques—make it an excellent choice for a wide range of scenarios, from early-stage drug development to routine quality control analysis. By following a rigorous validation protocol, researchers and scientists can confidently implement this compound as a chiral internal standard, ensuring the accuracy and integrity of their enantioselective analytical data.

References

A Senior Application Scientist's Guide to Verifying the Enantiomeric Purity of Camphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of camphor and its derivatives is not a trivial detail; it is a critical determinant of biological activity, therapeutic efficacy, and toxicological profile. The subtle, mirror-image difference between enantiomers can lead to vastly different pharmacological outcomes. For instance, L-camphor has been reported to have a higher toxic potential compared to its D-enantiomer.[1] Consequently, the rigorous verification of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering insights to empower you in selecting and implementing the most appropriate strategy for your specific analytical challenge.

The Analytical Gauntlet: A Comparative Overview

The choice of an analytical technique for determining enantiomeric purity is governed by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation at your disposal. The most prevalent and powerful techniques in the analytical chemist's arsenal for chiral separations of this compound derivatives are Chiral Chromatography—both Gas (GC) and High-Performance Liquid (HPLC)—and Nuclear Magnetic Resonance (NMR) Spectroscopy. Polarimetry, while a foundational technique, serves a more limited, qualitative role in modern analysis.

Analytical Technique Principle of Separation/Differentiation Key Advantages Primary Limitations Typical Application
Chiral Gas Chromatography (GC) Differential interaction of volatile enantiomers with a chiral stationary phase (CSP).High resolution and efficiency for volatile and thermally stable compounds.Limited to analytes that are volatile or can be made volatile through derivatization.Analysis of essential oils containing this compound; quality control of volatile this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Broad applicability to a wide range of compounds, including non-volatile and thermally labile derivatives.Can require more extensive method development; higher solvent consumption compared to GC.Enantiopurity determination of pharmaceutical intermediates and final products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Provides structural information in addition to enantiomeric ratio; non-destructive.Lower sensitivity compared to chromatographic methods; may require derivatization or the use of shift reagents.Structural confirmation and enantiomeric excess (e.e.) determination, particularly when authentic standards of both enantiomers are unavailable.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Rapid and non-destructive.Low sensitivity and accuracy; requires a known specific rotation for the pure enantiomer.[2][3]Preliminary assessment of optical activity; not suitable for accurate enantiomeric purity determination.

Deep Dive into Chromatographic Techniques: GC and HPLC

Chromatographic methods are the workhorses for the enantioselective analysis of this compound derivatives, offering excellent resolution and sensitivity. The core principle lies in the creation of a chiral environment where the two enantiomers exhibit different affinities, leading to their separation in time as they travel through the column.

Chiral Gas Chromatography (GC): The Choice for Volatiles

For volatile this compound derivatives, such as those found in essential oils, chiral GC is often the method of choice due to its high efficiency and resolving power.[4][5] The key to a successful chiral GC separation is the selection of an appropriate chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this compound enantiomers.[4][6]

Experimental Workflow: Chiral GC Analysis of this compound Enantiomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Derivative Sample Dilution Dilute in a suitable solvent (e.g., ethyl alcohol) Sample->Dilution Injector Injector (Split mode) Dilution->Injector Inject Column Chiral Capillary Column (e.g., Cyclodextrin-based CSP) Injector->Column Oven Temperature-Programmed Oven Column->Oven Detector Flame Ionization Detector (FID) Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for chiral GC analysis.

Exemplary GC Protocol for this compound Enantiomers:

  • Column Selection: A fused-silica capillary column coated with a cyclodextrin derivative, such as heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-b-cyclodextrin, is a proven choice for resolving this compound enantiomers.[4]

  • Sample Preparation: Dissolve the this compound-containing sample in a suitable solvent like ethyl alcohol to an appropriate concentration.[4]

  • GC Conditions:

    • Injector: Set to a temperature of 200-250°C in split mode.[4]

    • Oven Program: A temperature gradient is crucial for good separation. For example, start at 60°C, hold for 10 minutes, then ramp to 120°C at 3°C/min, followed by a ramp to 230°C at 4°C/min.[4]

    • Carrier Gas: Hydrogen or helium at a constant pressure.[4]

    • Detector: A Flame Ionization Detector (FID) is commonly used and should be set to a temperature of 220-250°C.[4]

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

For less volatile or thermally sensitive this compound derivatives, chiral HPLC is the superior chromatographic technique.[7][8] Similar to GC, the separation is achieved through the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and commercially available.[9]

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Derivative Sample Dissolution Dissolve in mobile phase Sample->Dissolution Injector Autosampler/Manual Injector Dissolution->Injector Inject Pump Solvent Delivery System Pump->Injector Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Injector->Column Detector UV/Vis or PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Enantiomeric Purity Integration->Quantification

Caption: Workflow for chiral HPLC analysis.

Exemplary HPLC Protocol for a this compound Derivative:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, is a good starting point.[9]

  • Mobile Phase Selection: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) depends on the polarity of the analyte. Method development involves screening different solvent compositions to achieve optimal resolution.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility with the system.

  • HPLC Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Method Validation: A crucial step for any quantitative method is validation, which should assess parameters like specificity, linearity, accuracy, precision, and robustness.[7]

NMR Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. Instead of physically separating the enantiomers, it distinguishes them in the NMR spectrum by converting them into diastereomers through interaction with a chiral auxiliary.[10] This can be achieved through two main strategies: the use of chiral derivatizing agents or chiral solvating agents, including lanthanide shift reagents.

Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA.[11][12] For this compound derivatives containing hydroxyl or amine functionalities, reagents like camphorsulfonyl chloride can be employed to form diastereomeric sulfonamides or sulfonates.[11] These diastereomers will have distinct chemical shifts and/or coupling constants in the NMR spectrum, allowing for the integration of their respective signals to determine the enantiomeric ratio.

Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs)

CSAs form non-covalent diastereomeric complexes with the analyte, leading to the resolution of enantiomeric signals in the NMR spectrum.[13][14] A particularly powerful class of CSAs are the chiral lanthanide shift reagents (CLSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[15][16] These paramagnetic complexes coordinate to Lewis basic sites in the analyte, inducing large chemical shift changes. The diastereomeric complexes formed with the two enantiomers experience different induced shifts, resulting in the separation of their signals.[17][18]

Logical Framework: Enantiomeric Purity by Chiral NMR

NMR_Logic Enantiomers Enantiomeric Mixture (Indistinguishable in NMR) Diastereomers Diastereomeric Species (Complexes or Derivatives) Enantiomers->Diastereomers + ChiralAux Chiral Auxiliary (CDA or CLSR) ChiralAux->Diastereomers NMR_Spectrum NMR Spectrum with Resolved Signals Diastereomers->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration EE_Calc Enantiomeric Excess Calculation Integration->EE_Calc

Caption: Principle of chiral NMR analysis.

Exemplary Protocol for Enantiomeric Purity Determination using a Chiral Lanthanide Shift Reagent:

  • Sample Preparation: Prepare a solution of the this compound derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CLSR: Add a small, known amount of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire subsequent NMR spectra after each addition of the LSR. Observe the separation of signals corresponding to the two enantiomers.

  • Quantification: Once baseline separation of a pair of signals is achieved, carefully integrate the areas of these two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity

The verification of enantiomeric purity for this compound derivatives is a critical analytical task that demands a thoughtful and systematic approach. While chiral GC and HPLC stand out for their high resolution and sensitivity, NMR spectroscopy provides an invaluable orthogonal technique that also yields structural information. Polarimetry, though historically significant, should be relegated to a preliminary, qualitative screening role.

The optimal strategy often involves the use of a primary chromatographic method (GC or HPLC) for routine quality control, with NMR serving as a powerful tool for method validation, structural confirmation, and for instances where reference standards are not available. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate methods to ensure the stereochemical integrity of their this compound-derived compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.